molecular formula C27H44O2 B3415322 Calcifediol-d3 CAS No. 140710-94-7

Calcifediol-d3

Numéro de catalogue: B3415322
Numéro CAS: 140710-94-7
Poids moléculaire: 403.7 g/mol
Clé InChI: JWUBBDSIWDLEOM-CMMPNOGOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

25-hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol or 1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]. It is used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.>25-hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol or 1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]. It is used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated vitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.>25-Hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol {1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]}. It is also used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.>25-hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol or 1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]. It is used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-CMMPNOGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747283
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140710-94-7, 1262843-45-7
Record name (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140710-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Calcifediol-D3 in Bone Mineralization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcifediol, or 25-hydroxyvitamin D3 (25(OH)D3), is the principal circulating form of vitamin D and the immediate precursor to the biologically active hormone, calcitriol (1,25-dihydroxyvitamin D3). Its role in bone mineralization is multifaceted, involving both systemic (indirect) regulation of mineral homeostasis and local (direct) actions on bone cells. The classical mechanism involves the endocrine pathway where circulating calcifediol is converted to calcitriol in the kidneys, which then acts on the intestine, kidney, and bone to maintain calcium and phosphate balance, essential for proper bone matrix mineralization.[1][2][3] However, emerging evidence has established a vital autocrine and paracrine role within the bone microenvironment. Bone cells, including osteoblasts and osteocytes, possess the enzymatic machinery (CYP27B1) to locally convert calcifediol to calcitriol, enabling direct, fine-tuned control over bone cell differentiation, matrix production, and the mineralization process.[4][5][6] This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Systemic (Indirect) Regulation of Mineral Homeostasis

The most well-established function of the vitamin D endocrine system is the maintenance of serum calcium and phosphate levels, which is a prerequisite for the mineralization of newly formed bone matrix.[5][7] A deficiency in vitamin D leads to inadequate mineralization, resulting in rickets in children and osteomalacia in adults.[3][5]

The process begins with the hepatic conversion of vitamin D3 (cholecalciferol) into calcifediol (25(OH)D3) by the enzyme 25-hydroxylase.[1] Calcifediol, the major storage form of vitamin D, is then transported to the kidneys.[8] In the proximal convoluted tubule cells of the kidney, the enzyme 1α-hydroxylase (CYP27B1) hydroxylates calcifediol to form calcitriol (1α,25(OH)2D3), the active hormone.[1][2] This conversion is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF-23), and serum calcium and phosphate levels.[1]

Calcitriol then acts on three primary target tissues:

  • Intestine: It stimulates the intestinal absorption of dietary calcium and phosphate.[1][3][8] This is achieved by binding to the Vitamin D Receptor (VDR) in intestinal cells, which modulates the expression of genes involved in mineral transport, such as TRPV6 and calbindin.[7]

  • Kidney: It promotes the reabsorption of calcium in the distal tubules, thereby conserving bodily calcium.[3][8]

  • Bone: In states of low serum calcium, calcitriol, in concert with PTH, stimulates the mobilization of calcium from bone by promoting bone resorption.[1][8] This is primarily achieved by stimulating osteoblasts to produce Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a potent stimulator of osteoclast formation and activity.[1]

Systemic_Vitamin_D_Pathway cluster_blood Bloodstream cluster_organs Calcifediol_circ Calcifediol (25(OH)D3) Kidney Kidney (CYP27B1) Calcifediol_circ->Kidney Transport Calcitriol_circ Calcitriol (1,25(OH)2D3) Calcitriol_circ->Kidney Intestine Intestine Calcitriol_circ->Intestine Bone_Organ Bone Calcitriol_circ->Bone_Organ Ca_P Calcium & Phosphate Homeostasis Low_Ca Low Serum Calcium Liver Liver Liver->Calcifediol_circ 25-Hydroxylation Kidney->Calcitriol_circ 1α-Hydroxylation Kidney->Ca_P ↑ Ca Reabsorption Intestine->Ca_P ↑ Ca/P Absorption Bone_Organ->Ca_P ↑ Ca/P Mobilization PTH PTH PTH->Kidney Stimulates CYP27B1 Low_Ca->PTH Stimulates

Caption: Systemic regulation of mineral homeostasis by Vitamin D.

Local (Direct) Autocrine/Paracrine Mechanism in Bone

Beyond systemic regulation, bone tissue itself contains the complete machinery to metabolize and respond to vitamin D locally.[4][9] Chondrocytes, osteoblasts, and osteoclasts all express both the VDR and the CYP27B1 enzyme.[5] This allows for the local conversion of circulating calcifediol into active calcitriol, which then acts directly on bone cells in an autocrine (acting on the same cell) or paracrine (acting on nearby cells) fashion.[6][9] This local production is regulated differently from the renal system and appears to play a crucial role in bone formation and remodeling.[10][11]

Effects on Osteoblasts and Matrix Mineralization

The direct action of calcitriol on osteoblasts, the bone-forming cells, is central to mineralization. This process is primarily mediated by genomic signaling.

  • VDR Activation: Calcitriol binds to the intracellular VDR in osteoblasts.[9]

  • Heterodimerization: The calcitriol-VDR complex forms a heterodimer with the Retinoid-X Receptor (RXR).[3][12]

  • Gene Transcription: This VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[8][12]

  • Modulation of Gene Expression: This binding modulates the transcription of numerous genes critical for bone formation and mineralization, including:

    • Alkaline Phosphatase (ALPL): An enzyme essential for providing the inorganic phosphate required for hydroxyapatite crystal formation.[9]

    • Osteocalcin (BGLAP): A protein that binds calcium and is incorporated into the bone matrix.[7][9]

    • Osteopontin (SPP1): A protein that, paradoxically, can inhibit mineralization.[1][4]

    • ENPP1 and ANK: Genes that increase the production of pyrophosphate, a potent inhibitor of mineralization.[4]

The induction of both pro-mineralizing (ALPL, BGLAP) and anti-mineralizing (SPP1, pyrophosphate) factors suggests that calcitriol provides a fine-tuning mechanism to control the rate and extent of mineralization, preventing excessive or ectopic calcification.[4]

Osteoblast_Signaling cluster_cell Osteoblast cluster_nucleus Nucleus VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulates Mineralization Matrix Mineralization Gene_Transcription->Mineralization Regulates (ALPL, BGLAP, SPP1, ENPP1) Calcitriol Calcitriol (1,25(OH)2D3) Calcitriol->VDR Binds Calcifediol Calcifediol (25(OH)D3) CYP27B1 CYP27B1 Calcifediol->CYP27B1 Local Conversion CYP27B1->Calcitriol

Caption: Genomic signaling pathway of calcitriol in osteoblasts.
Role in Bone Remodeling and Osteoclastogenesis

Bone mineralization is intrinsically linked to the continuous process of bone remodeling, which involves a balance between bone resorption by osteoclasts and bone formation by osteoblasts. Calcitriol is a potent stimulator of osteoclast formation and bone resorption, an action primarily mediated through osteoblasts.[5][7]

  • RANKL/OPG Regulation: Calcitriol binds to the VDR in osteoblasts, leading to increased expression of RANKL and decreased expression of Osteoprotegerin (OPG), its decoy receptor.[1][13][14]

  • Osteoclast Stimulation: The resulting increase in the RANKL/OPG ratio strongly promotes the differentiation of osteoclast precursors into mature, active osteoclasts, which then resorb bone.[1]

While this resorptive action may seem counterproductive to mineralization, it is essential for removing old or damaged bone, allowing for the subsequent formation of new, healthy, and properly mineralized bone matrix. Some studies also suggest that under certain conditions, calcitriol can directly inhibit the commitment of monocytes to the osteoclast lineage, adding another layer of complexity to its regulatory role.[15][16]

Osteoclast_Regulation Calcitriol Calcitriol Osteoblast Osteoblast Calcitriol->Osteoblast Acts on VDR RANKL RANKL Osteoblast->RANKL ↑ Expression OPG OPG Osteoblast->OPG ↓ Expression Osteoclast_Pre Osteoclast Precursor RANKL->Osteoclast_Pre Promotes Differentiation OPG->RANKL Inhibits Osteoclast_Mat Mature Osteoclast Osteoclast_Pre->Osteoclast_Mat Bone_Resorption Bone Resorption Osteoclast_Mat->Bone_Resorption

Caption: Osteoblast-mediated regulation of osteoclastogenesis by calcitriol.

Quantitative Data from Clinical and Preclinical Studies

Clinical trials comparing calcifediol to its precursor, cholecalciferol, provide valuable quantitative insights into its efficacy in raising vitamin D status and affecting bone metabolism. Calcifediol consistently demonstrates a more rapid and potent effect.[17][18][19]

Table 1: Pharmacokinetic Comparison of Calcifediol vs. Cholecalciferol

Parameter Calcifediol Cholecalciferol Citation(s)
Potency Ratio ~3.2 times more potent Baseline [18]
Time to reach >30 ng/mL 25(OH)D Faster (e.g., all patients on 30 µ g/day by 30 days) Slower [17]
Peak 25(OH)D Level (Study Specific) 72.3 ng/mL at 60 days (30 µ g/day ) Slower rise to lower peak [17]
Dose-Response Linear and predictable Non-linear, affected by baseline levels [18][19]

| Intestinal Absorption | Higher, less affected by malabsorption | Lower, fat-dependent |[17][18][20] |

Table 2: Effect of Calcifediol Supplementation on Bone Turnover Markers

Marker Type Effect of Calcifediol/Vitamin D Description Citation(s)
PTH (Parathyroid Hormone) Systemic Regulator Decrease Normalization of vitamin D status reduces secondary hyperparathyroidism. [21][22]
sCTX (C-terminal telopeptide) Resorption Decrease Indicates reduced bone resorption over the long term. Note: Acute high doses may transiently increase markers. [23][24]
P1NP (Procollagen type-1 N-terminal propeptide) Formation Variable / Decrease A decrease often reflects an overall reduction in high bone turnover, coupling formation to resorption. [23]
Osteocalcin Formation Decrease Similar to P1NP, a decrease can indicate a shift from a high-turnover state to a more balanced remodeling state. [23][25]

| 1,25(OH)2D (Calcitriol) | Active Hormone | Increase | Serum levels increase following calcifediol administration. |[22] |

Key Experimental Protocols

The following sections detail common methodologies used to investigate the effects of calcifediol and its metabolites on bone mineralization.

Protocol: In Vitro Osteoblast Mineralization Assay

Objective: To quantify the direct effect of vitamin D metabolites on the ability of osteoblasts to form a mineralized matrix.

Methodology:

  • Cell Culture: Primary human osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1, Saos-2) are seeded in 24-well plates at a density of 2-5 x 10⁴ cells/cm².

  • Growth Phase: Cells are cultured in a standard growth medium (e.g., α-MEM with 10% FBS, 1% Penicillin-Streptomycin) until they reach confluence.

  • Differentiation & Treatment: Upon confluence, the medium is switched to an osteogenic medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate. Experimental groups are treated with vehicle control or varying concentrations of 25(OH)D3 or 1,25(OH)2D3. The medium is changed every 2-3 days for 14-21 days.

  • Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., Day 7), cell lysates are collected and ALP activity is measured using a colorimetric assay (e.g., p-nitrophenyl phosphate substrate) and normalized to total protein content.

  • Mineralization Staining (Alizarin Red S): At the end of the culture period (e.g., Day 21), cells are fixed with 4% paraformaldehyde. The mineralized matrix is stained with 2% Alizarin Red S solution (pH 4.2), which binds to calcium deposits.

  • Quantification: The stain is eluted with 10% cetylpyridinium chloride, and the absorbance is measured at ~562 nm to quantify the extent of mineralization.

Protocol: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

Objective: To measure changes in the expression of VDR target genes in bone cells following treatment with a vitamin D metabolite.

Methodology:

  • Cell Culture & Treatment: Osteoblasts are cultured and treated as described in Protocol 5.1 for a shorter duration (e.g., 24-72 hours) suitable for detecting changes in mRNA levels.

  • RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction: The qPCR reaction is prepared by mixing the cDNA template with a qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a probe) and specific primers for target genes (e.g., VDR, ALPL, BGLAP, SPP1, RANKL) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: The reaction is run on a real-time PCR cycler. The cycle threshold (Ct) values are obtained, and the relative gene expression is calculated using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Experimental_Workflow start Osteoblast Culture treatment Treatment (e.g., Calcifediol) start->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR cdna_synthesis->qpcr analysis Gene Expression Analysis (ΔΔCt) qpcr->analysis end Results analysis->end

Caption: A typical experimental workflow for gene expression analysis.
Protocol: Micro-Computed Tomography (μCT) for Bone Mineral Density

Objective: To perform high-resolution, three-dimensional analysis of bone microstructure and mineralization in preclinical models (e.g., rodents).

Methodology:

  • Animal Model: An appropriate animal model is selected (e.g., vitamin D-deficient rats, ovariectomized mice) and treated with calcifediol or a control vehicle over a specified period.

  • Sample Preparation: At the end of the study, animals are euthanized, and bones of interest (e.g., femur, tibia) are dissected and cleaned of soft tissue. Samples are stored in 70% ethanol or a fixative.

  • Phantom Scanning: To calibrate density measurements, phantom rods of known calcium hydroxyapatite (CaHA) concentrations (e.g., 0.25 and 0.75 g/cm³) are scanned using the same parameters as the bone samples.[26]

  • μCT Scanning: The bone sample is placed in a holder and scanned using a high-resolution μCT system. Key parameters include X-ray voltage (e.g., 50-70 kV), current, filter (e.g., 0.5 mm Al), voxel size (e.g., 10-20 µm), and rotation step.

  • Reconstruction: Raw projection images are converted into a stack of 2D cross-sectional images using reconstruction software. Beam hardening correction and other artifacts are addressed.

  • 3D Analysis: A volume of interest (VOI) is defined in the trabecular (e.g., metaphysis) or cortical bone (e.g., diaphysis). The images are segmented using a global threshold to separate bone from non-bone.

  • Data Quantification: Standard morphometric parameters are calculated, including Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp). Using the phantom calibration, Tissue Mineral Density (TMD) and Bone Mineral Density (BMD) are quantified.[26][27]

Conclusion

The mechanism of action of calcifediol-d3 in bone mineralization is a sophisticated process involving the interplay of systemic endocrine functions and local autocrine/paracrine signaling. While its indirect role in maintaining the serum calcium and phosphate concentrations necessary for mineralization is fundamental, its direct actions within the bone microenvironment are critical for the precise regulation of bone cell function. By serving as a substrate for local calcitriol production in osteoblasts, calcifediol enables fine-tuned control over the expression of genes that govern matrix synthesis, maturation, and the delicate balance of the bone remodeling cycle. Understanding these dual pathways is essential for developing targeted therapeutic strategies for metabolic bone diseases.

References

The Pharmacokinetics and Bioavailability of Calcifediol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcifediol, or 25-hydroxyvitamin D3 (25(OH)D3), serves as the primary circulating form of vitamin D and is a direct precursor to the active hormone calcitriol (1,25-dihydroxyvitamin D3). This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of Calcifediol-d3, a deuterated form of calcifediol, offering a comparative perspective with cholecalciferol (vitamin D3). This document synthesizes quantitative data from various studies, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support research and development in the field of vitamin D therapeutics.

Introduction

Vitamin D deficiency is a global health issue, and supplementation is a common strategy to restore adequate levels. While cholecalciferol is the most widely used supplement, there is growing interest in the therapeutic use of calcifediol.[1] Calcifediol offers potential advantages due to its pharmacokinetic profile, including more rapid absorption and bypassing the initial hepatic 25-hydroxylation step required for cholecalciferol.[1][2] This guide focuses on this compound, a stable isotope-labeled form of calcifediol, which is invaluable in pharmacokinetic studies for its ability to be distinguished from endogenous 25(OH)D3.

Pharmacokinetics of this compound

The pharmacokinetic profile of calcifediol is distinct from that of cholecalciferol, primarily due to differences in their absorption and metabolic pathways.

Absorption

Oral calcifediol is efficiently absorbed from the intestine via the portal circulation.[3] Unlike cholecalciferol, its absorption is not dependent on the presence of bile acids and the formation of micelles, which may offer an advantage in individuals with malabsorption syndromes.[4] Studies have shown that calcifediol has a higher rate of intestinal absorption compared to cholecalciferol.[5][6][7]

Distribution

Following absorption, calcifediol binds to the vitamin D-binding protein (DBP) in the circulation.[3] It is the major circulating form of vitamin D, and its serum concentration is considered the standard indicator of an individual's vitamin D status.[8][9] Compared to the more lipophilic cholecalciferol, calcifediol is less prone to sequestration in adipose tissue.[2][6]

Metabolism

Calcifediol is transported to the kidneys, where it undergoes hydroxylation by the enzyme 1-alpha-hydroxylase (CYP27B1) to form the biologically active hormone calcitriol.[10] This is the rate-limiting step in the activation of vitamin D. By directly providing the substrate for this enzyme, calcifediol administration bypasses the hepatic 25-hydroxylation step that cholecalciferol must undergo, which is catalyzed by enzymes such as CYP2R1.[8][11] The metabolism of vitamin D is tightly regulated by parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF-23) to maintain calcium and phosphate homeostasis.[8]

Excretion

The primary route of excretion for vitamin D metabolites is through the bile into the feces.[12] A smaller amount is excreted in the urine.[12]

Bioavailability and Potency

Multiple studies have demonstrated that calcifediol is more potent and has a greater bioavailability than cholecalciferol in raising serum 25(OH)D levels.

Comparative Potency

Clinical studies have consistently shown that calcifediol is more potent than cholecalciferol. It is estimated to be about 2 to 3 times more potent in increasing plasma 25(OH)D3 concentrations.[13][14] One review of nine randomized controlled trials concluded that calcifediol was 3.2-fold more potent than oral cholecalciferol.[6][7]

Time to Reach Target Serum Levels

A significant advantage of calcifediol is the rapidity with which it can raise serum 25(OH)D concentrations. Studies have shown that target levels of 30 ng/mL are achieved more rapidly and reliably with calcifediol compared to cholecalciferol.[13][15] In one study, all participants receiving daily or weekly calcifediol reached this concentration in a mean of 16.8 days, whereas only 70% of those on cholecalciferol did so, with a mean time of 68.4 days.[13][15]

Quantitative Data Summary

The following tables summarize the quantitative pharmacokinetic and bioavailability data for this compound from key studies.

Table 1: Comparative Potency and Efficacy of Calcifediol vs. Cholecalciferol

ParameterCalcifediolCholecalciferolCitation
Relative Potency ~2-3 times more potent-[13][14]
Fold-Increase in Potency 3.2-[6][7]
Time to reach >30 ng/mL 25(OH)D3 16.8 days (mean)68.4 days (mean)[13][15]
AUC0–24h (daily dose, after first dose) 28% higher-[13][15]
AUC0–24h (weekly dose, after first dose) 67% higher-[13][15]
AUC0–24h (daily dose, after 15 weeks) 123% higher-[13][15]
AUC0–24h (weekly dose, after 15 weeks) 178% higher-[13][15]
AUC0–96h (single 140 µg bolus dose) 117% higher-[13][15]

Table 2: Pharmacokinetic Parameters of Calcifediol

ParameterValueCitation
Absorption Via portal circulation, independent of bile acids[3][4]
Primary Circulating Form Yes, as 25(OH)D3[8][9]
Tissue Sequestration Less than cholecalciferol in adipose tissue[2][6]
Metabolic Activation Renal 1α-hydroxylation (CYP27B1)[10]
Primary Excretion Route Biliary-fecal[12]

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the pharmacokinetics of calcifediol.

Study Design: Randomized, Double-Blind, Controlled Parallel-Group Study

A study by Jetter et al. (2014) provides a robust example of the experimental design used to compare the pharmacokinetics of calcifediol and cholecalciferol.[13][15]

  • Participants: 35 healthy females aged 50-70 years.[13][15]

  • Randomization: Participants were randomized into seven parallel groups (n=5 per group).[13][15]

  • Interventions:

    • 20 µg calcifediol daily for 15 weeks.[13][15]

    • 20 µg vitamin D3 daily for 15 weeks.[13][15]

    • 140 µg calcifediol weekly for 15 weeks.[13][15]

    • 140 µg vitamin D3 weekly for 15 weeks.[13][15]

    • A single bolus dose of 140 µg calcifediol.[13][15]

    • A single bolus dose of 140 µg vitamin D3.[13][15]

    • A single bolus dose of both 140 µg calcifediol and 140 µg vitamin D3.[13][15]

  • Blood Sampling: 14 clinical visits for blood sampling to quantify 25(OH)D3 plasma concentrations.[13][15]

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to quantify 25(OH)D3 concentrations.[13][15]

Analytical Methodology: LC-MS/MS for Quantification of 25(OH)D3

The quantification of vitamin D metabolites in serum or plasma is most accurately performed using LC-MS/MS.

  • Sample Preparation:

    • Extraction: A single-step extraction from the plasma or serum matrix is performed using an organic solvent like acetonitrile or a liquid-liquid extraction with a solvent such as n-hexane.[16][17]

    • Protein Precipitation: The sample is centrifuged to remove precipitated proteins.[18]

    • Evaporation and Reconstitution: The organic layer is transferred and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the initial mobile phase.[17]

  • Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[17]

    • Column: A reverse-phase C18 column is typically used.[19]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol with 0.1% formic acid) is commonly employed.[17]

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.[17]

    • Ionization: Electrospray ionization (ESI) in positive mode is frequently used.[17]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[17]

Visualizations

Signaling Pathways

Vitamin_D_Metabolism cluster_skin Skin (UVB Exposure) cluster_circulation1 Circulation cluster_liver Liver cluster_circulation2 Circulation cluster_kidney Kidney cluster_target Target Tissues (Intestine, Bone, etc.) 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin D3 Pre-Vitamin D3 7-Dehydrocholesterol->Pre-Vitamin D3 UVB Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) Pre-Vitamin D3->Vitamin D3 (Cholecalciferol) Thermal Isomerization Vitamin D3_circ Vitamin D3 (bound to DBP) Vitamin D3 (Cholecalciferol)->Vitamin D3_circ Vitamin D3_liver Vitamin D3 Vitamin D3_circ->Vitamin D3_liver Calcifediol-d3_oral Oral this compound Administration Calcifediol_circ Calcifediol (bound to DBP) Calcifediol-d3_oral->Calcifediol_circ Calcifediol Calcifediol (25(OH)D3) Calcifediol->Calcifediol_circ Vitamin D3_liver->Calcifediol CYP2R1 (25-hydroxylase) Calcifediol_kidney Calcifediol Calcifediol_circ->Calcifediol_kidney Calcitriol Calcitriol (1,25(OH)2D3) Biological Effects Biological Effects Calcitriol->Biological Effects 24,25(OH)2D3 24,25(OH)2D3 (Inactive) Calcifediol_kidney->Calcitriol CYP27B1 (1α-hydroxylase) Calcifediol_kidney->24,25(OH)2D3 CYP24A1 (24-hydroxylase) Experimental_Workflow cluster_recruitment Study Initiation cluster_intervention Intervention Phase cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Participant_Recruitment Participant Recruitment (e.g., Healthy Females, 50-70 yrs) Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent Baseline_Sampling Baseline Blood Sampling Informed_Consent->Baseline_Sampling Randomization Randomization to Treatment Groups Baseline_Sampling->Randomization Dosing Dosing Regimen (Daily, Weekly, or Bolus of This compound or Cholecalciferol) Randomization->Dosing Serial_Sampling Serial Blood Sampling (e.g., at 14 time points over 15 weeks) Dosing->Serial_Sampling Sample_Processing Plasma/Serum Separation and Storage at -80°C Serial_Sampling->Sample_Processing Extraction Extraction of Vitamin D Metabolites Sample_Processing->Extraction LC_MS_MS Quantification by LC-MS/MS Extraction->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LC_MS_MS->PK_Analysis Statistical_Analysis Statistical Comparison of Treatment Groups PK_Analysis->Statistical_Analysis Results_Reporting Results Reporting and Interpretation Statistical_Analysis->Results_Reporting

References

The Role of Calcifediol (25-Hydroxyvitamin D3) in Calcium and Phosphate Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcifediol, also known as 25-hydroxyvitamin D3 [25(OH)D3], is the major circulating form of vitamin D and the immediate precursor to its biologically active form, calcitriol (1α,25-dihydroxyvitamin D3).[1][2] Its central role in the vitamin D endocrine system makes it a critical regulator of calcium and phosphate homeostasis, essential for skeletal mineralization, neuromuscular function, and a variety of other physiological processes.[3][4] This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental evaluation of calcifediol for researchers, scientists, and drug development professionals.

Mechanism of Action

The biological actions of calcifediol are intrinsically linked to its metabolic conversion into the active hormone, calcitriol. This process involves a tightly regulated, multi-organ pathway.

1.1 Metabolic Activation

  • Hepatic Hydroxylation: Vitamin D3 (cholecalciferol), derived from cutaneous synthesis via UV radiation or dietary intake, is transported to the liver.[1][2] Here, the enzyme 25-hydroxylase (primarily CYP2R1) hydroxylates it at the C-25 position to produce calcifediol [25(OH)D3].[2] Calcifediol is the primary storage form of vitamin D, and its serum concentration is the standard biomarker for assessing a patient's vitamin D status.[2][5]

  • Renal Hydroxylation: DBP-bound calcifediol circulates to the kidneys. In the proximal tubules of the kidneys, the enzyme 1α-hydroxylase (CYP27B1) converts calcifediol into calcitriol [1α,25(OH)2D3], the active form of the hormone.[1][6][7] This conversion is the principal rate-limiting step in vitamin D activation and is tightly regulated by several factors:

    • Parathyroid Hormone (PTH): Stimulates 1α-hydroxylase activity in response to low serum calcium.[2][8]

    • Fibroblast Growth Factor 23 (FGF-23): Inhibits 1α-hydroxylase activity, primarily in response to high phosphate levels.[2][5]

    • Serum Calcium and Phosphate: Low calcium and phosphate levels directly stimulate the enzyme.

    • Calcitriol (Negative Feedback): Calcitriol itself inhibits 1α-hydroxylase activity, forming a negative feedback loop.[9]

1.2 Systemic Actions of Calcitriol

Once synthesized, calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor present in various target tissues.[1][10] The calcitriol-VDR complex forms a heterodimer with the retinoid-X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription.[1][5][6]

The primary target organs for maintaining calcium and phosphate homeostasis are the intestine, kidneys, bone, and parathyroid glands.

  • Intestine: Calcitriol is the chief mediator for intestinal calcium and phosphate absorption.[11] It upregulates the expression of genes encoding for the epithelial calcium channel (TRPV6) and the calcium-binding protein calbindin-D9k, which facilitates the transport of calcium from the intestinal lumen into the bloodstream.[3] It also enhances the absorption of phosphate.[1][10]

  • Kidneys: In the distal renal tubules, calcitriol works in concert with PTH to increase the reabsorption of calcium, thereby reducing its excretion in urine.[1][2][5]

  • Bone: Calcitriol plays a crucial role in bone remodeling. It stimulates the differentiation of osteoclasts, the cells responsible for bone resorption.[5] This process, which also requires the presence of PTH, mobilizes calcium and phosphate from the bone matrix into the circulation to maintain serum levels, particularly when dietary intake is insufficient.[1][2][5]

  • Parathyroid Glands: Calcitriol exerts a negative feedback effect on the parathyroid glands, suppressing the synthesis and secretion of PTH.[10] This helps to prevent excessive bone resorption and maintain calcium levels within a narrow physiological range.[9]

Quantitative Data on Calcifediol Supplementation

Calcifediol supplementation is used to correct vitamin D deficiency. Compared to cholecalciferol, it has a more rapid onset of action and a more predictable dose-response relationship because it bypasses the need for hepatic 25-hydroxylation.[3][4][12]

Table 1: Comparative Efficacy of Calcifediol vs. Cholecalciferol on Serum 25(OH)D Levels

Study / PopulationIntervention ArmsDurationBaseline 25(OH)D (mean ± SD)Final 25(OH)D (mean ± SD)Key Finding
Shieh et al.[13]1. Calcifediol 20 µ g/day 2. Cholecalciferol 60 µ g/day 16 weeks~15 ng/mL (both groups)1. ~40.5 ng/mL2. ~28.8 ng/mLCalcifediol led to a significantly greater increase in serum 25(OH)D (p < 0.001).
Pérez-Castrillón et al.[14]1. Calcifediol 0.266 mg/month2. Cholecalciferol 0.625 mg/month12 months~12.5 ng/mL (both groups)1. 23.9 ± 8.0 ng/mL2. 22.4 ± 5.5 ng/mLLong-term monthly calcifediol is effective and safe, achieving stable 25(OH)D levels.
Navarro Valverde et al.[13]1. Calcifediol 20 µ g/day 2. Calcifediol 266 µ g/week 12 monthsNot specifiedNot specifiedIncreases in 25(OH)D were higher in groups receiving calcifediol compared to cholecalciferol.
Vaes et al.[15]1. Calcifediol 10 µ g/day 2. Calcifediol 15 µ g/day 3. Cholecalciferol 20 µ g/day 24 weeks~20 ng/mL (all groups)1. >30 ng/mL2. >30 ng/mL3. <30 ng/mLOnly calcifediol at 10 and 15 µ g/day achieved mean sufficiency levels (>30 ng/mL).

Table 2: Effects of Calcifediol on Calcium, Phosphate, and PTH

Study / PopulationInterventionDurationChange in Serum CalciumChange in Serum PhosphateChange in PTH
Pérez-Castrillón et al.[16]Calcifediol vs. Cholecalciferol4 monthsNo significant differences between groups.No significant differences between groups.No significant changes from baseline in either group.
Isidro et al.[17] (Asymptomatic Hyperparathyroidism)Calcifediol (8-16 µ g/day )12 monthsMean serum calcium did not change.Not reported.Temporary significant reduction at 3 and 6 months; not significant at 12 months.
Russo et al.[13]Calcifediol 500 µ g/month 120 daysNot reported.Not reported.Associated with a decrease in PTH.
Randomized Trial (n=276)[18]1. Calcifediol 100 µ g/week 2. Calcifediol 125 µ g/week 52 weeksMean change from baseline was similar across all groups.Not reported.Reductions from baseline were greater in calcifediol groups vs. placebo.

Experimental Protocols

The evaluation of calcifediol's role in calcium and phosphate homeostasis relies on robust and validated analytical methods and well-designed clinical trials.

3.1 Measurement of Key Analytes

  • Protocol 1: Quantification of Serum 25(OH)D3 (Calcifediol)

    • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard reference method.[19] Immunoassays such as Chemiluminescence Immunoassay (CLIA) and Radioimmunoassay (RIA) are also widely used in clinical settings.[19][20]

    • Principle (LC-MS/MS):

      • Sample Preparation: Serum proteins, including the Vitamin D Binding Protein (DBP), are precipitated using an organic solvent (e.g., acetonitrile).[21] This step is crucial to release the bound calcifediol.[22] An internal standard (e.g., deuterated calcifediol) is added for accurate quantification.[21]

      • Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. A reversed-phase column separates calcifediol from other metabolites and matrix components based on polarity.[21]

      • Mass Spectrometric Detection: The separated analyte is ionized (e.g., via ESI or APCI) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both calcifediol and the internal standard, providing high specificity and sensitivity.[21]

  • Protocol 2: Quantification of Serum Intact PTH (iPTH)

    • Method: Electrochemiluminescence immunoassay (ECLIA) on an automated platform.

    • Principle: This is a "sandwich" immunoassay. The patient's serum is incubated with two antibodies: a biotinylated antibody and a ruthenium-labeled antibody, both specific to different epitopes on the intact PTH molecule. The resulting sandwich complex is captured on streptavidin-coated microparticles. When a voltage is applied, the ruthenium label emits light, and the intensity of the light is directly proportional to the concentration of iPTH in the sample.[23]

  • Protocol 3: Quantification of Serum Calcium and Phosphate

    • Method: Automated colorimetric assays.

    • Principle (Calcium): The o-cresolphthalein complexone (OCPC) method is commonly used. In an alkaline medium, calcium ions bind to OCPC to form a purple-colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the calcium concentration.

    • Principle (Phosphate): The molybdate blue method is standard. Inorganic phosphate reacts with ammonium molybdate in an acidic solution to form an ammonium phosphomolybdate complex. A reducing agent is then added to reduce the complex to molybdenum blue, with the color intensity being proportional to the phosphate concentration.

Visualizations: Pathways and Workflows

4.1 Vitamin D Metabolic and Signaling Pathway

VitaminD_Pathway cluster_skin Skin cluster_liver Liver cluster_kidney Kidney cluster_blood Bloodstream cluster_targets Target Organs 7-DHC 7-Dehydrocholesterol Cholecalciferol Cholecalciferol (Vitamin D3) 25-Hydroxylase 25-Hydroxylase (CYP2R1) Cholecalciferol->25-Hydroxylase Calcifediol Calcifediol (25(OH)D3) 1a-Hydroxylase 1α-Hydroxylase (CYP27B1) Calcifediol->1a-Hydroxylase 25-Hydroxylase->Calcifediol Calcitriol Calcitriol (1,25(OH)2D3) Intestine Intestine Calcitriol->Intestine ↑ Ca/PO4 Absorption Bone Bone Calcitriol->Bone ↑ Resorption Parathyroid Parathyroid Gland Calcitriol->Parathyroid (-) Feedback Kidney_Target Kidney (Tubules) Calcitriol->Kidney_Target ↑ Ca Reabsorption 1a-Hydroxylase->Calcitriol SerumCa Serum Ca2+ ↑ SerumPO4 Serum PO4 ↑ PTH_node PTH ↓ Intestine->SerumCa Intestine->SerumPO4 Bone->SerumCa Bone->SerumPO4 Parathyroid->PTH_node Kidney_Target->SerumCa PTH_reg PTH PTH_reg->1a-Hydroxylase + FGF23_reg FGF-23 FGF23_reg->1a-Hydroxylase - LowCa_reg Low Serum Ca2+ LowCa_reg->PTH_reg

Caption: Vitamin D metabolism and regulation of target organs.

4.2 Experimental Workflow for a Calcifediol Clinical Trial

Clinical_Trial_Workflow arrow arrow Screening Patient Screening (Inclusion/Exclusion Criteria, e.g., 25(OH)D ≤ 20 ng/mL) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Blood/Urine Collection) Consent->Baseline Randomization Randomization ArmA Treatment Arm A (e.g., Calcifediol 266 µg/month) Randomization->ArmA 1:1 ArmB Control Arm B (e.g., Cholecalciferol or Placebo) Randomization->ArmB FollowUp Follow-up Visits (e.g., Months 1, 4, 12) ArmA->FollowUp ArmB->FollowUp Baseline->Randomization Analysis Biochemical Analysis (25(OH)D, Ca, PO4, iPTH) FollowUp->Analysis Data Data Analysis (Primary/Secondary Endpoints) Analysis->Data Report Final Report & Publication Data->Report

Caption: Workflow of a randomized controlled trial for calcifediol.

4.3 Homeostatic Feedback Loops in Calcium Regulation

Homeostasis_Feedback LowCa Low Serum Ca2+ PTH Parathyroid Gland Secretes PTH LowCa->PTH Stimulates (+) HighCa High Serum Ca2+ HighCa->PTH Inhibits (-) Kidney Kidney PTH->Kidney ↑ Ca Reabsorption ↑ 1α-hydroxylase Bone Bone PTH->Bone ↑ Ca Resorption Kidney->HighCa Calcitriol ↑ Calcitriol Production Kidney->Calcitriol Bone->HighCa Intestine Intestine Intestine->HighCa Calcitriol->PTH Inhibits (-) Calcitriol->Intestine ↑ Ca Absorption

Caption: Negative feedback loops in calcium and PTH regulation.

Conclusion

Calcifediol is a pivotal prohormone in the intricate system that governs calcium and phosphate homeostasis. Its conversion to the active hormone calcitriol enables the precise regulation of mineral absorption in the intestine, reabsorption in the kidneys, and mobilization from bone. As a therapeutic agent, calcifediol offers distinct pharmacokinetic advantages over cholecalciferol, including a more rapid and predictable increase in serum 25(OH)D levels, which may be particularly beneficial in patients with liver disease or malabsorption syndromes.[4][12][24] A thorough understanding of its metabolic pathway, mechanism of action, and the quantitative effects of supplementation is essential for the continued development of targeted therapies for vitamin D deficiency and associated disorders of mineral metabolism.

References

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Calcifediol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D, is a critical prohormone in calcium and phosphate homeostasis. Its deuterated analog, Calcifediol-d3, serves as an indispensable internal standard for accurate quantification in clinical and research settings using mass spectrometry. This technical guide provides a comprehensive overview of the historical discovery of Calcifediol and delves into the detailed chemical synthesis of both the parent compound and its deuterated isotopologue, this compound. The document outlines the experimental protocols, from the initial photochemical conversion to the introduction of deuterium atoms via Grignard reactions. Furthermore, it presents the signaling pathway of its active metabolite, Calcitriol, and the analytical techniques pivotal for its characterization. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Biological Significance

The journey to understanding vitamin D metabolism was a pivotal advancement in nutritional science and endocrinology. Early research in the 20th century identified that vitamin D required metabolic activation to exert its biological effects.

The Identification of a More Potent, Circulating Metabolite

In the 1960s, the laboratory of Hector F. DeLuca at the University of Wisconsin-Madison was instrumental in elucidating the metabolic pathway of vitamin D3. Their work led to the isolation of a more biologically active and polar metabolite than the parent cholecalciferol.[1][2][3] This metabolite was identified as 25-hydroxycholecalciferol, or Calcifediol.[1] The identification was a landmark discovery, establishing that vitamin D3 is first transported to the liver and hydroxylated at the carbon-25 position.[1] This hydroxylation is primarily catalyzed by the enzyme 25-hydroxylase (CYP2R1).[4]

Experimental Protocol: Isolation and Identification of Calcifediol

The original isolation and identification of Calcifediol involved a multi-step process using plasma from hogs fed high doses of vitamin D3. The protocol, based on the work of Blunt, DeLuca, and Schnoes, can be summarized as follows:

  • Extraction: The plasma was extracted with a mixture of methanol and chloroform to separate the lipid-soluble components, including vitamin D and its metabolites.

  • Chromatographic Separation: The lipid extract was subjected to column chromatography on silicic acid. The column was eluted with a gradient of diethyl ether in Skelly B (a brand of hexane), allowing for the separation of compounds based on polarity.

  • Further Purification: Fractions containing the biologically active metabolite were further purified using additional chromatographic steps, including liquid-liquid partition chromatography.

  • Characterization: The purified compound was characterized using various analytical techniques:

    • Ultraviolet (UV) Spectroscopy: The UV absorption spectrum was characteristic of the 5,6-cis-triene system of vitamin D.

    • Mass Spectrometry (MS): High-resolution mass spectrometry of the trimethylsilyl (TMS) ether derivative was used to determine the molecular weight and fragmentation pattern, confirming the presence of an additional hydroxyl group.[1][5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provided structural information, confirming the identity of the compound as 25-hydroxycholecalciferol.[1][6]

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization hog_plasma Hog Plasma (High Vitamin D3) methanol_chloroform Methanol/Chloroform Extraction hog_plasma->methanol_chloroform lipid_extract Lipid Extract methanol_chloroform->lipid_extract silicic_acid Silicic Acid Column Chromatography lipid_extract->silicic_acid gradient_elution Gradient Elution (Ether/Hexane) silicic_acid->gradient_elution partition_chromatography Liquid-Liquid Partition Chromatography gradient_elution->partition_chromatography purified_metabolite Purified Metabolite partition_chromatography->purified_metabolite uv_spec UV Spectroscopy purified_metabolite->uv_spec ms_spec Mass Spectrometry (TMS derivative) purified_metabolite->ms_spec nmr_spec NMR Spectroscopy purified_metabolite->nmr_spec calcifediol Identified as 25-Hydroxycholecalciferol uv_spec->calcifediol ms_spec->calcifediol nmr_spec->calcifediol

Chemical Synthesis of Calcifediol

The chemical synthesis of Calcifediol was crucial for producing larger quantities for further research and therapeutic development. A common synthetic route starts from cholesterol or a related sterol.[5]

Synthesis from 25-Hydroxycholesterol

A key intermediate in the synthesis of Calcifediol is 25-hydroxycholesterol. The synthesis of Calcifediol from this intermediate involves the introduction of the conjugated diene system in the B-ring.

Experimental Protocol: Synthesis of Calcifediol

The following protocol is a generalized representation of the chemical synthesis:

  • Starting Material: The synthesis can begin with 25-hydroxycholesterol.

  • Introduction of the 7-Dehydro Moiety: The 5,7-diene system is introduced into the B-ring of 25-hydroxycholesterol to form 25-hydroxy-7-dehydrocholesterol. This is typically achieved through a series of reactions involving allylic bromination followed by dehydrobromination.

  • Photochemical Conversion: The 25-hydroxy-7-dehydrocholesterol is then subjected to photochemical conversion using UV light, which opens the B-ring to form 25-hydroxyprecholecalciferol.[7][8][9]

  • Thermal Isomerization: The 25-hydroxyprecholecalciferol is then heated to induce thermal isomerization, which leads to the formation of Calcifediol (25-hydroxycholecalciferol).[8][10]

  • Purification: The final product is purified using column chromatography to separate it from any remaining starting materials or byproducts.[11][12]

StepReactionKey Reagents/ConditionsTypical Yield (%)
1Formation of 25-hydroxy-7-dehydrocholesterolAllylic bromination (e.g., NBS), dehydrobromination (e.g., collidine)60-70
2Photochemical ConversionUV irradiation (e.g., 254 nm) in an inert solvent (e.g., ethanol)30-40
3Thermal IsomerizationHeating in a suitable solvent (e.g., ethanol)80-90
4PurificationColumn chromatography (e.g., silica gel with hexane/ethyl acetate gradient)>98% purity

Table 1: Summary of quantitative data for the chemical synthesis of Calcifediol.

Chemical Synthesis of this compound

Deuterated internal standards are essential for accurate quantification by isotope dilution mass spectrometry. This compound is a commonly used internal standard where three deuterium atoms are introduced into the molecule.

Strategy for Deuteration

A common strategy for the synthesis of this compound involves the introduction of a deuterated methyl group at the C25 position. This is typically achieved using a Grignard reaction with a deuterated Grignard reagent.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be adapted from the synthesis of Calcifediol, with a key modification in the side-chain synthesis:

  • Preparation of the Ketone Precursor: A suitable starting material, such as a vitamin D analog with a C25-keto functionality, is prepared. This can be synthesized from a protected vitamin D derivative.

  • Grignard Reaction with Deuterated Reagent: The ketone precursor is reacted with a deuterated Grignard reagent, typically trideuteromethyl magnesium iodide (CD₃MgI). This reaction introduces the deuterated methyl group and the hydroxyl group at the C25 position.[13]

  • Deprotection and Isomerization (if necessary): Any protecting groups on the vitamin D skeleton are removed. If the synthesis started from a provitamin D form, photochemical and thermal isomerization steps are carried out as described for the synthesis of Calcifediol.

  • Purification: The final this compound product is purified using chromatographic techniques, such as HPLC, to ensure high isotopic and chemical purity.[14]

StepReactionKey Reagents/ConditionsIsotopic Purity (%)
1Grignard ReactionC25-keto vitamin D precursor, CD₃MgI in anhydrous ether>98
2DeprotectionAppropriate deprotection reagents (e.g., TBAF for silyl ethers)-
3PurificationHPLC (e.g., reversed-phase C18 with methanol/water)>99

Table 2: Summary of quantitative data for the synthesis of this compound.

G cluster_synthesis Synthesis Pathway start_material C25-Keto Vitamin D Precursor grignard_reaction Grignard Reaction with CD3MgI start_material->grignard_reaction deuterated_intermediate Deuterated Intermediate grignard_reaction->deuterated_intermediate deprotection Deprotection deuterated_intermediate->deprotection purification Purification (HPLC) deprotection->purification calcifediol_d3 This compound purification->calcifediol_d3

Analytical Characterization

The structural elucidation and purity assessment of Calcifediol and its deuterated analogs rely on modern analytical techniques.

TechniquePurposeKey Observations
HPLC Purity assessment and purificationSeparation from isomers and impurities using C18 columns with acetonitrile/methanol or similar mobile phases.[14]
GC-MS Structural confirmation and impurity profilingAnalysis of TMS ether derivatives reveals characteristic fragmentation patterns.[1]
¹H NMR Structural elucidationProvides chemical shifts and coupling constants for all protons, confirming the overall structure.[15][16][17][18]
¹³C NMR Structural confirmationProvides chemical shifts for all carbon atoms in the molecule.

Table 3: Analytical techniques for the characterization of Calcifediol.

Signaling Pathway of Calcitriol

Calcifediol is a prohormone and must be converted to its active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), in the kidneys by the enzyme 1α-hydroxylase (CYP27B1).[4] Calcitriol is the principal hormone that regulates calcium and phosphate homeostasis.

Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[19][20] The Calcitriol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR).[20][21] This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[20][22]

Key target genes regulated by the Calcitriol-VDR complex include:

  • TRPV6: A calcium channel in the intestine responsible for the apical entry of calcium.[23]

  • Calbindin-D9k and Calbindin-D28k: Calcium-binding proteins that facilitate the intracellular transport of calcium in the intestine and kidney.[23]

  • CYP24A1: The 24-hydroxylase enzyme that catabolizes Calcitriol, creating a negative feedback loop.[20][24]

  • RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand): Expressed by osteoblasts, it stimulates osteoclast differentiation and activation, leading to bone resorption and calcium mobilization.[23]

G cluster_activation Hormone Activation cluster_cellular_action Cellular Action cluster_physiological_effects Physiological Effects Calcifediol Calcifediol (in circulation) Kidney Kidney (1α-hydroxylase) Calcifediol->Kidney Calcitriol Calcitriol (Active Hormone) Kidney->Calcitriol VDR Vitamin D Receptor (VDR) RXR Retinoid X Receptor (RXR) VDR_RXR VDR-RXR Heterodimer VDRE Vitamin D Response Element (VDRE) in DNA Gene_Transcription Modulation of Gene Transcription Intestinal_Ca_Absorption Increased Intestinal Calcium Absorption (TRPV6, Calbindin) Bone_Resorption Increased Bone Resorption (RANKL) Renal_Ca_Reabsorption Increased Renal Calcium Reabsorption Feedback_Loop Negative Feedback (CYP24A1)

Conclusion

The discovery of Calcifediol revolutionized our understanding of vitamin D metabolism, revealing it as a key prohormone. The subsequent development of chemical syntheses for both Calcifediol and its deuterated analog, this compound, has been pivotal for both fundamental research and clinical diagnostics. The detailed protocols and quantitative data presented in this guide offer a valuable resource for scientists and drug development professionals. A thorough understanding of the synthesis, characterization, and biological action of these molecules is essential for the continued development of therapies related to vitamin D metabolism and for the accurate assessment of vitamin D status in the population.

References

The Interaction of Calcifediol (25-Hydroxyvitamin D3) with the Vitamin D Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3), is the primary circulating form of vitamin D and the immediate precursor to the biologically active hormone, calcitriol (1α,25-dihydroxyvitamin D3). While calcitriol is recognized as the high-affinity ligand for the Vitamin D Receptor (VDR), emerging evidence has established that calcifediol itself can directly bind to and activate the VDR, thereby modulating gene expression and initiating cellular responses.[1][2][3] This guide provides an in-depth technical overview of the interaction between calcifediol and the VDR, presenting quantitative data, detailed experimental protocols, and visual representations of the core molecular processes.

Quantitative Data on Calcifediol-VDR Interaction

The binding affinity and functional potency of calcifediol for the VDR are critical parameters for understanding its biological activity. While its affinity is lower than that of calcitriol, the significantly higher physiological concentrations of calcifediol suggest its direct VDR-mediated effects are relevant.[2][4]

ParameterLigandValueCell/SystemReference
Binding Affinity (Kd) Calcitriol0.1 nMNot specified[5]
Calcifediol10 - 100 nM (estimated)Not specified[2][5]
Functional Potency (EC50) Calcifediol219.8 nMSaccharomyces cerevisiae biosensor[6]

Table 1: Quantitative Binding and Functional Data for VDR Ligands. This table summarizes the key quantitative parameters for the interaction of calcitriol and calcifediol with the Vitamin D Receptor.

Target GeneLigandFold InductionCell/SystemReference
CYP24A1 Bolus IV Calcifediol~40-foldRat Kidney[7][8]
General Transcriptome Calcifediol Supplementation6,389 genes upregulatedHuman Peripheral Blood Mononuclear Cells[2]

Table 2: VDR-Mediated Gene Expression in Response to Calcifediol. This table presents quantitative data on the induction of VDR target gene expression following treatment with calcifediol.

Signaling Pathways

The interaction of calcifediol with the VDR initiates both genomic and non-genomic signaling cascades.

Genomic Signaling Pathway

The canonical genomic pathway involves the direct regulation of gene expression. Upon entering the cell, calcifediol binds to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[9][10] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][3] This binding event recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of hundreds to thousands of genes.[5] A key target gene is CYP24A1, which encodes the enzyme responsible for the catabolism of both calcifediol and calcitriol, creating a negative feedback loop.[7][8][11]

Genomic Signaling Pathway of Calcifediol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcifediol_cyto Calcifediol VDR_cyto VDR Calcifediol_cyto->VDR_cyto Binding VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR_cyto->VDR_RXR_nuc Nuclear Translocation VDRE VDRE (DNA) VDR_RXR_nuc->VDRE Binding Coactivators Co-activators VDRE->Coactivators Recruitment Gene_Transcription Target Gene Transcription (e.g., CYP24A1) Coactivators->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Biological_Response Biological_Response Protein->Biological_Response Cellular Effects

Caption: Genomic signaling pathway of calcifediol-VDR interaction.

Non-Genomic Signaling Pathway

Calcifediol can also elicit rapid, non-genomic responses that are independent of gene transcription.[1][12][13] These effects are mediated by a subpopulation of VDR localized to the plasma membrane (mVDR), often within caveolae.[5] Ligand binding to mVDR can trigger the rapid activation of second messenger systems, such as phospholipase C (PLC) and protein kinase C (PKC), leading to a swift increase in intracellular calcium concentrations.[1]

Non-Genomic Signaling Pathway of Calcifediol Calcifediol Calcifediol mVDR Membrane VDR (mVDR) Calcifediol->mVDR Binding PLC Phospholipase C (PLC) mVDR->PLC Activation PKC Protein Kinase C (PKC) PLC->PKC Activation Ca_release Increased Intracellular Ca²⁺ PKC->Ca_release Cellular_Response Rapid Cellular Response Ca_release->Cellular_Response

Caption: Non-genomic signaling pathway of calcifediol.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of calcifediol for the VDR.

Objective: To quantify the affinity of calcifediol for the VDR by its ability to compete with a radiolabeled VDR ligand.

Materials:

  • Receptor Source: Purified recombinant VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: [³H]-calcitriol with high specific activity.

  • Competitor: Unlabeled calcifediol and calcitriol (for positive control).

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors, dithiothreitol (DTT), and bovine serum albumin (BSA).

  • Separation Method: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled calcifediol and calcitriol.

  • Incubation: In a multi-well plate, incubate a fixed concentration of [³H]-calcitriol and the VDR preparation with varying concentrations of unlabeled calcifediol or calcitriol. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitriol).

  • Separation: After incubation to equilibrium, separate the bound radioligand from the free radioligand using either hydroxylapatite precipitation or rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay Workflow Prepare_Reagents Prepare Reagents: - VDR Source - [³H]-Calcitriol - Unlabeled Calcifediol Incubation Incubate VDR, [³H]-Calcitriol, and varying concentrations of Calcifediol Prepare_Reagents->Incubation Separation Separate Bound and Free Radioligand (Filtration or Precipitation) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Quantification->Data_Analysis

References

Unraveling the Dual Mechanisms of Calcifediol-d3: A Technical Guide to Its Genomic and Non-Genomic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol (25-hydroxyvitamin D3), and its deuterated analogue Calcifediol-d3, occupy a central role in vitamin D metabolism. While traditionally viewed as a prohormone to the active Calcitriol (1,25-dihydroxyvitamin D3), emerging evidence has solidified Calcifediol's position as a biologically active molecule with its own distinct genomic and non-genomic signaling capabilities. This technical guide provides an in-depth exploration of these dual mechanisms, offering a comprehensive resource for researchers in the field. This compound, being a stable isotope-labeled form, is an invaluable tool in research for tracing and quantifying Calcifediol metabolism and action, with its biological effects being identical to the unlabeled compound.

I. Genomic Effects of this compound

The genomic actions of this compound are primarily mediated through the nuclear Vitamin D Receptor (VDR). Although Calcifediol binds to the VDR with a lower affinity than Calcitriol, its significantly higher circulating concentrations enable it to effectively activate VDR-mediated gene transcription.[1][2][3]

A. The Canonical VDR-Mediated Genomic Pathway

The genomic signaling cascade of this compound involves a series of well-defined molecular events:

  • Ligand Binding: this compound enters the target cell and binds to the VDR in the cytoplasm or nucleus.

  • Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

  • VDRE Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The VDR-RXR complex recruits co-activator or co-repressor proteins to the promoter, thereby modulating the transcription of genes involved in a myriad of physiological processes, including calcium homeostasis, immune function, and cell proliferation and differentiation.

Genomic Signaling Pathway of this compound cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcifediol-d3_cyto This compound VDR_cyto VDR Calcifediol-d3_cyto->VDR_cyto Binds VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto Heterodimerizes with RXR RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nucleus VDR-RXR VDR_RXR_cyto->VDR_RXR_nucleus Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binds to Gene Target Gene VDRE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Genomic signaling pathway of this compound.
B. Quantitative Data on Genomic Effects

ParameterValueReference
VDR Binding Affinity (Kd for Calcitriol) ~0.1 nM[3]
Relative VDR Binding Affinity (Calcifediol vs. Calcitriol) 100 to 1000-fold lower[1][3]
Effective Serum Concentration for VDR Binding 50–250 nM (compensates for lower affinity)[2]
Dose-dependent increase in serum 25(OH)D 20 µ g/day Calcifediol leads to ~206.8 nmol/L[4]
Dose-dependent increase in serum 25(OH)D 30 µ g/day Calcifediol leads to >30 ng/ml in all patients after 30 days[5]
Gene Regulation (VDR, CYP27B1, CYP24A1) Upregulation observed with Calcifediol supplementation[6]

II. Non-Genomic Effects of this compound

This compound can also elicit rapid biological responses that are too swift to be explained by gene transcription and protein synthesis. These non-genomic effects are mediated by membrane-associated receptors and signaling pathways.[7][8]

A. Key Mediators of Non-Genomic Signaling

Two primary receptors have been implicated in the rapid, non-genomic actions of vitamin D metabolites:

  • Membrane-Associated VDR (mVDR): A population of VDR localized to the plasma membrane, often within caveolae.[1]

  • Protein Disulfide Isomerase Family A Member 3 (Pdia3): Also known as 1,25D3-MARRS (Membrane Associated, Rapid Response Steroid-binding), this receptor is a crucial initiator of rapid membrane signaling.[7][9]

B. The Pdia3/MARRS-Mediated Non-Genomic Pathway

The signaling cascade initiated by this compound binding to Pdia3 is characterized by the rapid activation of intracellular second messengers:

  • Receptor Binding: this compound binds to Pdia3 located in caveolae of the plasma membrane.

  • PLA2 Activation: This binding event, in concert with PLA2 Activating Protein (PLAA) and caveolin-1, activates Phospholipase A2 (PLA2).[10]

  • Second Messenger Generation: Activated PLA2 leads to the release of arachidonic acid, which can be converted to prostaglandins (e.g., PGE2). This cascade also activates Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Intracellular Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[7]

  • Kinase Activation: The rise in intracellular calcium and the presence of DAG activate downstream protein kinases such as Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[11]

  • Downstream Signaling: These kinases then phosphorylate a variety of target proteins, leading to rapid cellular responses such as ion channel modulation and activation of other signaling pathways like the MAPK/ERK pathway.[10]

Non-Genomic Signaling Pathway of this compound cluster_membrane Plasma Membrane cluster_cytoplasm_non_genomic Cytoplasm Calcifediol-d3_extra This compound Pdia3 Pdia3 (MARRS) Calcifediol-d3_extra->Pdia3 Binds PLAA PLAA Pdia3->PLAA Caveolin1 Caveolin-1 Caveolin1->Pdia3 PLA2 PLA2 PLAA->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Generates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Arachidonic_Acid->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Activates CaMKII CaMKII Ca_release->CaMKII Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK CaMKII->MAPK_ERK Rapid_Response Rapid Cellular Response MAPK_ERK->Rapid_Response

Caption: Non-genomic signaling via the Pdia3/MARRS receptor.
C. Quantitative Data on Non-Genomic Effects

ParameterObservationConcentration/TimeReference
Intracellular Calcium Increase Rapid and sustained increase in human preosteoblastic cells10⁻⁵ M[7]
Intracellular Calcium Increase Delayed rise in human spermatozoaHigher than subnanomolar concentrations[7][12]
PKC Activation Rapid increase in cultured chondrocytes from VDR knockout miceNot specified[12]
Time Course of Action Seconds to minutesNot specified[7]

III. Crosstalk and Integration of Genomic and Non-Genomic Pathways

The genomic and non-genomic signaling pathways of this compound are not mutually exclusive but rather engage in intricate crosstalk. Rapid non-genomic signaling can modulate the transcriptional activity of the VDR, and conversely, genomic actions can alter the expression of components of the non-genomic signaling machinery. This integration allows for a more nuanced and dynamic cellular response to vitamin D.

Crosstalk between Genomic and Non-Genomic Pathways Calcifediol This compound Genomic Genomic Pathway (VDR-mediated) Calcifediol->Genomic NonGenomic Non-Genomic Pathway (Pdia3/mVDR-mediated) Calcifediol->NonGenomic GeneExpression Altered Gene Expression Genomic->GeneExpression RapidResponse Rapid Cellular Response NonGenomic->RapidResponse KinaseActivation Kinase Activation (e.g., PKC, MAPK) NonGenomic->KinaseActivation Receptor_Expression Expression of Signaling Proteins GeneExpression->Receptor_Expression VDR_Phosphorylation VDR Phosphorylation KinaseActivation->VDR_Phosphorylation Modulates VDR_Phosphorylation->Genomic Influences Receptor_Expression->NonGenomic Impacts

Caption: Integration of genomic and non-genomic signaling.

IV. Experimental Protocols

A. VDR Competitive Binding Assay (Fluorescence Polarization)

This assay quantifies the ability of a test compound, such as this compound, to displace a fluorescently labeled VDR ligand from the receptor.

Materials:

  • Recombinant human VDR (full-length or ligand-binding domain)

  • Fluormone™ VDR Red (fluorescent tracer)

  • Assay Buffer

  • Test compound (this compound)

  • Unlabeled Calcitriol (for positive control)

  • 384-well black polypropylene plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare serial dilutions of this compound and Calcitriol in Assay Buffer.

  • In a 384-well plate, add the VDR protein, Fluormone™ VDR Red, and either the test compound, control, or buffer.

  • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the test compound. Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

VDR Competitive Binding Assay Workflow Prepare Prepare Reagents: VDR, Fluorescent Tracer, Test Compound Mix Mix Reagents in 384-well Plate Prepare->Mix Incubate Incubate at RT (2-4 hours) Mix->Incubate Read Read Fluorescence Polarization Incubate->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for VDR competitive binding assay.
B. Intracellular Calcium Flux Assay

This protocol measures rapid changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Adherent cells cultured on black-walled, clear-bottom 96-well plates

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • This compound

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Compound Addition: Add this compound, ionomycin, or EGTA to the wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Intracellular Calcium Flux Assay Workflow Plate_Cells Plate Cells in 96-well Plate Load_Dye Load with Calcium Indicator Dye Plate_Cells->Load_Dye Incubate_Wash Incubate and Wash Load_Dye->Incubate_Wash Measure_Baseline Measure Baseline Fluorescence Incubate_Wash->Measure_Baseline Add_Compound Add this compound and Measure Kinetics Measure_Baseline->Add_Compound Analyze_Data Analyze Calcium Flux Data Add_Compound->Analyze_Data

Caption: Workflow for intracellular calcium flux assay.
C. RT-qPCR for VDR Target Gene Expression

This protocol quantifies the mRNA expression of VDR target genes following treatment with this compound.

Materials:

  • Cultured cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CYP24A1, TRPV6) and housekeeping genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Determine the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping genes.

RT-qPCR Workflow for Gene Expression Cell_Treatment Treat Cells with This compound RNA_Extraction Extract Total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform qPCR cDNA_Synthesis->qPCR Data_Analysis Analyze Relative Gene Expression qPCR->Data_Analysis

Caption: Workflow for RT-qPCR analysis.
D. Western Blot for VDR and Signaling Proteins

This protocol detects and quantifies the protein levels of VDR, RXR, and key non-genomic signaling proteins.

Materials:

  • Cultured cells or tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-VDR, anti-RXR, anti-phospho-PKC, anti-Pdia3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells or tissues and determine protein concentration.

  • SDS-PAGE: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Western Blot Workflow Protein_Extraction Extract Protein SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking_Incubation Blocking and Antibody Incubation Transfer->Blocking_Incubation Detection Chemiluminescent Detection Blocking_Incubation->Detection Analysis Quantify Protein Levels Detection->Analysis

References

An In-Depth Technical Guide to Calcifediol-D3 Metabolism and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the metabolic activation and subsequent degradation of Calcifediol (25-hydroxyvitamin D3), the major circulating form of vitamin D. It covers the key enzymatic pathways, their regulation, quantitative data, and common experimental protocols used in research and development.

Introduction to Calcifediol Metabolism

Vitamin D, whether synthesized in the skin as cholecalciferol (Vitamin D3) or ingested, is biologically inert.[1] It requires two sequential hydroxylation steps to become the biologically active hormone, Calcitriol (1,25-dihydroxyvitamin D3). The first step occurs in the liver, converting Vitamin D3 to Calcifediol (25(OH)D3).[2] Calcifediol is the primary circulating form of vitamin D and is used as the key biomarker for a person's vitamin D status.[3][4] The subsequent metabolic steps, which involve either activation to Calcitriol or inactivation and degradation, are tightly regulated to maintain calcium and phosphate homeostasis.[5][6]

Metabolic Activation and Degradation Pathways

The fate of Calcifediol is primarily determined by two key mitochondrial cytochrome P450 enzymes: CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase). These enzymes control the activation and catabolism of vitamin D metabolites, respectively.[6][7]

Activation Pathway via CYP27B1

The conversion of Calcifediol to the active hormone Calcitriol occurs mainly in the proximal tubules of the kidneys.[2][6][8] This critical activation step is catalyzed by CYP27B1 .

  • Reaction: 25-hydroxyvitamin D3 → 1,25-dihydroxyvitamin D3 (Calcitriol)

  • Enzyme: 25-hydroxyvitamin D3 1-alpha-hydroxylase (CYP27B1)[9]

  • Location: Primarily kidneys, but also occurs in other tissues like immune cells for paracrine/autocrine functions.[2][6]

The resulting Calcitriol is the most potent vitamin D metabolite, responsible for mediating its biological effects by binding to the Vitamin D Receptor (VDR).[7][10]

Degradation (Catabolic) Pathway via CYP24A1

The degradation of both Calcifediol and Calcitriol is initiated by the enzyme CYP24A1 , a multi-functional hydroxylase.[11] This enzyme is crucial for preventing vitamin D toxicity by converting active metabolites into inactive, water-soluble compounds that can be excreted.[12][13] The primary product of this pathway is calcitroic acid.[14][15][16]

The degradation pathway is a multi-step process:

  • 24-Hydroxylation: CYP24A1 first hydroxylates Calcitriol at the 24-position to form 1,24,25-trihydroxyvitamin D3.[17] It can also hydroxylate Calcifediol to form 24,25-dihydroxyvitamin D3.[6]

  • Further Oxidation: This is followed by a series of subsequent oxidation steps at the C24 and C23 positions.[6][16]

  • Side-Chain Cleavage: The enzymatic cascade ultimately leads to the cleavage of the side chain to form calcitroic acid , the main inactive, water-soluble end-product.[6][14][17]

  • Excretion: Calcitroic acid is then excreted primarily in the bile.[14][16][18]

Regulation of Metabolic Pathways

The balance between vitamin D activation and degradation is tightly controlled by several factors to maintain calcium homeostasis:[5][6]

  • Parathyroid Hormone (PTH): Secreted in response to low plasma calcium, PTH stimulates the activity of CYP27B1 (activation) and suppresses the expression of CYP24A1 (degradation).[5][6][11][13]

  • Fibroblast Growth Factor 23 (FGF23): This hormone inhibits CYP27B1 and induces CYP24A1, thus reducing levels of active Calcitriol.[6][8][11]

  • Calcitriol (1,25(OH)2D3): The active hormone creates a negative feedback loop by suppressing its own synthesis (inhibiting CYP27B1) and stimulating its own catabolism (inducing CYP24A1).[5][6][19]

  • Calcium and Phosphate: High levels of plasma calcium and phosphate also regulate the hydroxylases, generally suppressing CYP27B1 and stimulating CYP24A1.[5][6]

Below is a diagram illustrating the core metabolic pathways and their regulation.

Calcifediol_Metabolism cluster_activation Activation (Kidney) cluster_degradation Degradation Pathway cluster_regulation Regulation Calcifediol Calcifediol (25(OH)D3) Calcitriol Calcitriol (1,25(OH)2D3) Calcifediol->Calcitriol CYP27B1 (1α-hydroxylase) Intermediates 24-hydroxylated Metabolites Calcitriol->Intermediates CYP24A1 (24-hydroxylase) VDR_Action VDR Binding & Biological Action Calcitriol->VDR_Action Calcitroic_Acid Calcitroic Acid (Inactive) Intermediates->Calcitroic_Acid Further Oxidation & Cleavage Excretion Biliary Excretion Calcitroic_Acid->Excretion PTH PTH (+) PTH->Calcitriol stimulates CYP27B1 PTH->Intermediates inhibits CYP24A1 FGF23 FGF23 (-) FGF23->Calcitriol inhibits CYP27B1 FGF23->Intermediates stimulates CYP24A1 Feedback Calcitriol (-) Feedback->Calcitriol inhibits CYP27B1 Feedback->Intermediates stimulates CYP24A1

Calcifediol activation, degradation, and regulation pathways.

Quantitative Data

This section summarizes key quantitative parameters associated with Calcifediol-d3 metabolism.

Table 1: Circulating Levels and Half-Lives of Key Vitamin D Metabolites
MetaboliteTypical Circulating LevelHalf-Life
Calcifediol (25(OH)D3) 25-80 ng/mL[4] (Sufficiency: >30 ng/mL[1])10-24 days[8][20]
Calcitriol (1,25(OH)2D3) 18-78 pg/mL[21]4-10 hours[3][8]

Note: Levels can vary significantly based on sun exposure, diet, and health status. Vitamin D deficiency is typically defined as a Calcifediol level <20 ng/mL.[1][4]

Table 2: Kinetic Parameters of Key Metabolic Enzymes
EnzymeSubstrateApparent KmApparent VmaxCell Model
CYP24A1 1,25(OH)2D39.0 ± 2.0 nM0.71 ± 0.055 d-1JEG-3 cells
Mutant CYP24A1 (L409S) 1,25(OH)2D38.6 ± 2.2 nM0.22 ± 0.026 d-1JEG-3 cells

Data from a two-hybrid system assay used to assess enzyme activity.[22][23]

Experimental Protocols

This section details common methodologies for studying Calcifediol metabolism.

Quantification of Vitamin D Metabolites by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying multiple vitamin D metabolites simultaneously.[24][25]

Objective: To measure the concentration of Calcifediol, Calcitriol, and other metabolites in serum.

Methodology:

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 100 µL of serum, add an internal standard solution (e.g., deuterated 25(OH)D3).

    • Perform protein precipitation by adding 300 µL of acetonitrile containing 1% formic acid.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or plate for extraction.

  • Extraction (Supported Liquid Extraction - SLE):

    • Load the supernatant onto an SLE plate. Apply a brief vacuum to absorb the sample into the sorbent material.[24]

    • Allow the sample to equilibrate for approximately 5-6 minutes.[24]

    • Elute the vitamin D metabolites by applying a nonpolar solvent mixture, such as methyl tert-butyl ether (MTBE) and ethyl acetate (90/10 v/v).[24]

    • Collect the eluate and evaporate the solvent under a stream of nitrogen at 50°C.[24]

  • Reconstitution & Analysis:

    • Reconstitute the dried extract in 125 µL of a water/methanol (50/50 v/v) solution.[24]

    • Inject the sample into an LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC system.[24]

    • Column: A column suitable for separating sterols, such as an Ascentis Express F5.

    • Mobile Phase: A gradient of 5 mM ammonium formate in water (A) and 5 mM ammonium formate in methanol (B).[26]

    • MS System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[24]

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[24][26]

    • Detection: Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each metabolite and internal standard.[24]

Below is a diagram of the experimental workflow for LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output Serum 1. Serum Sample + Internal Standard Precipitation 2. Protein Precipitation (Acetonitrile) Serum->Precipitation Extraction 3. Supported Liquid Extraction (SLE) Precipitation->Extraction Evaporation 4. Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution 5. Reconstitution (Methanol/Water) Evaporation->Reconstitution Injection 6. LC-MS/MS Injection Reconstitution->Injection Separation 7. Chromatographic Separation (UPLC) Injection->Separation Detection 8. Mass Spectrometry Detection (MRM) Separation->Detection Quantification 9. Data Quantification (vs. Standard Curve) Detection->Quantification

Experimental workflow for vitamin D metabolite analysis.
In Vitro Enzyme Activity Assays (CYP24A1)

Assessing the enzymatic activity of CYP24A1 is crucial for understanding the effects of genetic mutations or potential drug interactions.

Objective: To measure the metabolic activity of wild-type or mutant CYP24A1 in a cellular context.

Methodology (Two-Hybrid System Example): [22][23]

  • Cell Line Selection: Choose a suitable cell line with low endogenous 24-hydroxylase activity but that supports the assay components (e.g., JEG-3 cells).[22][23]

  • Vector Construction:

    • Clone the cDNA for wild-type or mutant CYP24A1 into an appropriate expression vector.

    • Utilize a two-hybrid reporter system where the degradation of the substrate (e.g., 1,25(OH)2D3) by CYP24A1 reduces the activation of a reporter gene (e.g., luciferase).

  • Cell Transfection:

    • Co-transfect the JEG-3 cells with the CYP24A1 expression vector and the two-hybrid system plasmids.

  • Enzyme Assay:

    • Culture the transfected cells.

    • Add varying concentrations of the substrate, 1,25(OH)2D3, to the cell media.

    • Incubate for a set period to allow for enzymatic conversion.

  • Data Analysis:

    • Measure the reporter gene activity (e.g., luminescence).

    • The decrease in reporter signal is proportional to the CYP24A1 activity.

    • Calculate kinetic parameters (Km and Vmax) by plotting activity versus substrate concentration and fitting to the Michaelis-Menten equation.[22]

Cell Culture Models for Metabolism Studies

Cell culture models are invaluable for investigating the regulation and function of metabolic pathways in a controlled environment.

Objective: To study the expression of metabolic enzymes (CYP27B1, CYP24A1) and the production of metabolites in response to stimuli.

Methodology (Organ-on-a-Chip Example): [27]

  • Model System: Use a multi-compartment microfluidic organ-on-a-chip platform to co-culture liver (e.g., HepG2) and kidney (e.g., RPTEC) cells, mimicking in vivo organ interaction.[27]

  • Cell Seeding: Seed HepG2 cells in the "liver" compartment and RPTEC cells in the "kidney" compartment of the chip.

  • Culture Conditions:

    • Connect the compartments and perfuse the system with culture medium using a microfluidic pump.

    • Introduce the precursor (Vitamin D3) into the medium flowing into the liver compartment.

  • Sample Collection: Collect the eluate from the "kidney" compartment outlet over time.

  • Analysis:

    • Metabolite Analysis: Use LC-MS/MS to quantify the levels of 25(OH)D3 and 1,25(OH)2D3 in the collected eluate to confirm metabolic conversion.[27]

    • Gene Expression: At the end of the experiment, lyse the cells from each compartment and perform qPCR to measure the mRNA expression levels of CYP2R1, CYP27B1, and CYP24A1.[27]

    • Bioactivity Assay: Apply the collected eluate to a target cell line (e.g., HL-60 leukemia cells) to assess the biological activity of the produced metabolites by measuring the induction of differentiation markers.[27]

References

The Role of Calcifediol-d3 in Regulating Gene Expression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D, plays a crucial, though often understated, role in the regulation of gene expression. While its metabolite, calcitriol (1,25-dihydroxyvitamin D3), is the most potent ligand for the Vitamin D Receptor (VDR), emerging evidence demonstrates that calcifediol itself can directly bind to and activate the VDR, initiating a cascade of genomic and non-genomic events that influence a wide array of physiological processes. This technical guide provides a comprehensive overview of the molecular mechanisms by which calcifediol governs gene transcription, intended for researchers, scientists, and professionals in drug development. We will delve into the intricate signaling pathways, present quantitative data on gene regulation, and provide detailed experimental protocols for studying these effects.

Introduction

The vitamin D endocrine system is a critical regulator of calcium and phosphate homeostasis, bone health, and a diverse range of other biological functions, including immune modulation and cell proliferation.[1][2] The biological effects of vitamin D are primarily mediated through the nuclear Vitamin D Receptor (VDR), which functions as a ligand-activated transcription factor.[3] While calcitriol is the high-affinity ligand for the VDR, calcifediol, its precursor, circulates at concentrations 100- to 1000-fold higher.[4] This abundance allows calcifediol to effectively bind to and activate the VDR, thereby influencing the expression of a wide range of target genes.[5][6] Understanding the specific role of calcifediol in gene regulation is paramount for developing novel therapeutic strategies targeting the vitamin D signaling pathway.

Molecular Mechanisms of Calcifediol-d3 Action

This compound modulates gene expression through two primary mechanisms: a well-characterized genomic pathway and a more rapidly acting non-genomic pathway.

The Genomic Signaling Pathway

The canonical genomic pathway involves the direct regulation of gene transcription by calcifediol-bound VDR.

  • Ligand Binding: Calcifediol enters the target cell and binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm.[7] Although the affinity of calcifediol for the VDR is lower than that of calcitriol, its high circulating concentration facilitates this interaction.[1]

  • Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[3][8]

  • Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.[1] VDREs typically consist of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer (DR3).[5]

  • Recruitment of Co-regulators and Transcriptional Modulation: The ligand-bound VDR-RXR complex recruits a suite of co-activator or co-repressor proteins to the gene promoter.

    • Co-activators: Proteins such as the Steroid Receptor Coactivator (SRC) family (e.g., SRC-1), CREB-binding protein (CBP), and Mediator complex subunit 1 (MED1) are recruited to the complex. These co-activators often possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and creates a more permissive environment for transcription.[9]

    • Co-repressors: In the absence of a ligand or in the presence of certain antagonists, the VDR can be associated with co-repressor complexes, including Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). These complexes recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.[9]

  • Initiation of Transcription: The assembled transcriptional machinery, including RNA polymerase II, is recruited to the transcription start site, leading to the synthesis of messenger RNA (mRNA) and subsequent protein production.[1]

Genomic Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcifediol Calcifediol VDR VDR Calcifediol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDR_RXR_DNA VDR-RXR-VDRE Complex VDR_RXR->VDR_RXR_DNA Translocates & Binds to DNA VDRE VDRE VDRE->VDR_RXR_DNA Coactivators Co-activators (SRC-1, CBP, MED1) Transcription Gene Transcription (Activation/Repression) Coactivators->Transcription Promotes Corepressors Co-repressors (NCoR, SMRT) Corepressors->Transcription Inhibits VDR_RXR_DNA->Coactivators Recruits VDR_RXR_DNA->Corepressors Recruits

Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways

In addition to its genomic effects, calcifediol can also elicit rapid, non-transcriptional responses. These actions are mediated by a membrane-associated VDR (mVDR) and other potential membrane receptors like Protein Disulfide Isomerase Family A Member 3 (Pdia3).[1][10] These rapid responses involve the activation of various second messenger systems and protein kinase cascades, including:

  • Increased intracellular calcium levels [11]

  • Activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways [12]

These non-genomic actions can, in turn, influence gene expression indirectly by modulating the activity of transcription factors.

Quantitative Data on Gene Regulation by this compound

The binding affinity and gene regulatory effects of calcifediol have been quantified in several studies. While less potent than calcitriol, its physiological concentrations are sufficient to induce significant changes in gene expression.

Table 1: Binding Affinity of Vitamin D Metabolites to the Vitamin D Receptor (VDR)

LigandDissociation Constant (Kd)Relative Affinity to CalcitriolSource
Calcitriol (1,25(OH)₂D₃)~0.1 nM1[1]
Calcifediol (25(OH)D₃)10 - 100 nM (estimated)100 - 1000 times lower[1][4]

Table 2: Examples of Genes Regulated by Calcifediol Supplementation in Human Peripheral Blood Mononuclear Cells (PBMCs)

GeneFunctionLog2 Fold Change (3 months)Log2 Fold Change (6 months)Source
VDR Vitamin D Receptor0.740.67[13]
CYP27B1 1α-hydroxylase (activates vitamin D)0.90.244[13]
CYP24A1 24-hydroxylase (inactivates vitamin D)0.061.12[13]
MYLIP Myosin regulatory light chain interacting protein--[5]
ABCG1 ATP binding cassette subfamily G member 1 (cholesterol transport)--[5]

Note: A positive Log2 Fold Change indicates upregulation, while a negative value indicates downregulation. Dashes indicate that specific fold-change values were not provided in the cited source for those particular time points.

Experimental Protocols

Studying the effects of calcifediol on gene expression requires a combination of molecular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for VDR Binding Site Analysis

This protocol is a synthesized example based on methodologies described in relevant literature.[14][15]

Objective: To identify the genomic regions where the VDR-RXR heterodimer binds in response to calcifediol treatment.

Materials:

  • Cell culture reagents

  • This compound solution

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)

  • Nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)

  • Sonication buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

  • ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)

  • Anti-VDR antibody (and IgG control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl wash)

  • Elution buffer (1% SDS, 0.1 M NaHCO₃)

  • NaCl (5 M)

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a relevant cell line) at an appropriate density. Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using cell lysis buffer to release the nuclei. Pellet the nuclei by centrifugation.

  • Nuclear Lysis and Sonication: Resuspend the nuclear pellet in nuclear lysis buffer. Sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs. Centrifuge to pellet cell debris.

  • Immunoprecipitation: Dilute the sonicated chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-VDR antibody or a negative control IgG antibody.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequence reads to the reference genome and use peak-calling algorithms to identify regions of VDR enrichment.

ChIP-seq Workflow Cell_Culture 1. Cell Culture & Calcifediol Treatment Crosslinking 2. Formaldehyde Cross-linking Cell_Culture->Crosslinking Lysis 3. Cell & Nuclear Lysis Crosslinking->Lysis Sonication 4. Chromatin Sonication Lysis->Sonication Immunoprecipitation 5. Immunoprecipitation with anti-VDR Ab Sonication->Immunoprecipitation Capture 6. Capture with Protein A/G Beads Immunoprecipitation->Capture Washing 7. Washing Capture->Washing Elution 8. Elution & Reverse Cross-linking Washing->Elution Purification 9. DNA Purification Elution->Purification Sequencing 10. Library Prep & Sequencing Purification->Sequencing Analysis 11. Data Analysis (Peak Calling) Sequencing->Analysis

ChIP-seq experimental workflow.

RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis

This protocol is a synthesized example based on methodologies described in relevant literature.[16][17]

Objective: To identify and quantify the genes that are differentially expressed in response to calcifediol treatment.

Materials:

  • Cell culture reagents

  • This compound solution

  • RNA extraction kit

  • DNase I

  • RNA quality assessment reagents/instrument (e.g., Agilent Bioanalyzer)

  • mRNA isolation kit (e.g., poly-T oligo-attached magnetic beads) or rRNA depletion kit

  • RNA fragmentation buffer

  • Reverse transcriptase and random primers

  • Second-strand cDNA synthesis reagents

  • DNA library preparation kit (including end-repair, A-tailing, and adapter ligation reagents)

  • PCR amplification reagents

  • Next-generation sequencing platform

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control as described for ChIP-seq.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument.

  • mRNA Enrichment/rRNA Depletion: Isolate mRNA from the total RNA using poly-T magnetic beads or deplete ribosomal RNA (rRNA) using an rRNA depletion kit.

  • RNA Fragmentation and cDNA Synthesis: Fragment the enriched RNA into smaller pieces. Synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA.

  • Library Preparation: Perform end-repair on the cDNA fragments, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

  • PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome or transcriptome. Quantify the number of reads mapping to each gene. Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between the calcifediol-treated and control groups.

RNA-seq_Workflow A 1. Cell Culture & Treatment B 2. Total RNA Extraction A->B C 3. mRNA Enrichment / rRNA Depletion B->C D 4. RNA Fragmentation & cDNA Synthesis C->D E 5. Library Preparation D->E F 6. Sequencing E->F G 7. Data Analysis (Alignment & Quantification) F->G

RNA-seq experimental workflow.

Luciferase Reporter Assay for VDRE Activity

This protocol is a synthesized example based on methodologies described in relevant literature.[18][19][20]

Objective: To determine if a specific DNA sequence functions as a VDRE by measuring its ability to drive reporter gene expression in response to calcifediol.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture reagents

  • Reporter plasmid containing a putative VDRE upstream of a luciferase gene (e.g., pGL3-VDRE-luc)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • VDR and RXR expression plasmids

  • Transfection reagent

  • This compound solution

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the VDRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the VDR and RXR expression plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer. Then, add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency. Calculate the fold induction of luciferase activity by calcifediol compared to the vehicle control.

Conclusion and Future Directions

This compound is an active signaling molecule that directly regulates gene expression through the VDR. Although its affinity for the VDR is lower than that of calcitriol, its high physiological concentrations enable it to exert significant genomic effects. The activation of the VDR by calcifediol initiates a complex series of events involving heterodimerization with RXR, binding to VDREs, and the recruitment of co-regulators, ultimately leading to the modulation of target gene transcription.

For professionals in drug development, understanding the distinct gene regulatory profiles of calcifediol versus calcitriol is crucial. This knowledge can inform the design of selective VDR modulators (SVDRMs) that may offer therapeutic benefits with a reduced risk of side effects such as hypercalcemia.

Future research should focus on:

  • Elucidating the full spectrum of genes directly regulated by calcifediol in various cell types and tissues.

  • Investigating the interplay between the genomic and non-genomic actions of calcifediol.

  • Developing more potent and specific VDR agonists based on the structure of calcifediol for therapeutic applications in a range of diseases, including cancer, autoimmune disorders, and infectious diseases.[9]

By continuing to unravel the complexities of calcifediol-mediated gene regulation, we can open new avenues for therapeutic intervention and improve human health.

References

Methodological & Application

Application Note: Quantification of Calcifediol (25-hydroxyvitamin D3) in Human Serum using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3), is the primary circulating form of vitamin D and the key biomarker for assessing a person's vitamin D status.[1] Accurate measurement of calcifediol is crucial for clinical diagnostics and research into bone metabolism, immune function, and other physiological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the gold standard for quantifying vitamin D metabolites due to its high sensitivity, specificity, and accuracy, overcoming the limitations often associated with immunoassays.[2][3] This application note provides a detailed protocol for the robust quantification of calcifediol in human serum. The method employs a stable isotope-labeled internal standard (Calcifediol-d3) to ensure high precision and accuracy by correcting for matrix effects and variations during sample processing.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: Calcifediol (25-hydroxyvitamin D3)

  • Internal Standard (IS): this compound (25-hydroxyvitamin D3-d3)[1]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.[1]

  • Reagents: Formic acid (LC-MS grade), ammonium formate, and zinc sulfate (optional, for enhanced protein precipitation).[1][4]

  • Sample Matrix: Human serum. For creating calibration standards and quality controls (QCs), charcoal-stripped human serum is recommended to provide a representative matrix free of endogenous calcifediol.[1]

2. Preparation of Solutions

  • Stock Solutions: Prepare individual stock solutions of Calcifediol and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C in amber vials.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Calcifediol stock solution with 50:50 methanol/water to create calibration standards. The typical range for a calibration curve is 2.5 to 100 ng/mL.[5]

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 ng/mL) by spiking known amounts of Calcifediol into charcoal-stripped serum.

3. Sample Preparation The following protocol describes a robust method involving protein precipitation followed by liquid-liquid extraction (LLE) to ensure a clean extract and minimize matrix effects.

G Experimental Workflow for Serum Calcifediol Quantification cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis serum 1. Serum Sample (100 µL) add_is 2. Add IS (this compound) serum->add_is precipitate 3. Protein Precipitation (e.g., 300 µL Acetonitrile + 1% Formic Acid) add_is->precipitate vortex_centrifuge 4. Vortex & Centrifuge (10,000 x g, 10 min) precipitate->vortex_centrifuge supernatant 5. Transfer Supernatant vortex_centrifuge->supernatant lle 6. Liquid-Liquid Extraction (e.g., 1 mL n-hexane) supernatant->lle evaporate 7. Evaporate Organic Layer (Nitrogen stream, 40°C) lle->evaporate reconstitute 8. Reconstitute (100 µL Initial Mobile Phase) evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis data 10. Data Processing & Quantification analysis->data

Workflow for Calcifediol quantification in serum.
  • Aliquoting: Pipette 100 µL of serum sample, calibrator, or QC into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.[1]

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid to each tube to precipitate proteins.[1]

  • Mixing and Centrifugation: Vortex the tubes vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of n-hexane to the supernatant, vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes to separate the layers.[1]

  • Evaporation: Transfer the upper organic (n-hexane) layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid). Vortex to ensure complete dissolution.[1]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: A UHPLC system is recommended for superior speed and resolution.[2]

  • Column: An Ascentis Express F5 column (e.g., 10 cm x 2.1 mm, 2.7 µm) is recommended for its unique selectivity that allows for the chromatographic separation of calcifediol from its isobaric epimers.[6]

  • Autosampler Temperature: 4°C[7]

  • Column Temperature: 40°C[6]

  • Injection Volume: 10 µL[7]

Table 1: LC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 75 25 0.4
1.5 25 75 0.4
3.5 5 95 0.4
5.0 5 95 0.4
5.1 75 25 0.4

| 8.0 | 75 | 25 | 0.4 |

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Methanol with 0.1% formic acid.[3]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. Atmospheric Pressure Chemical Ionization (APCI) can also be used and may offer improved sensitivity and reduced matrix effects for vitamin D metabolites.[2][3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: MS/MS MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
Calcifediol 401.3 383.3 159.1 15
This compound (IS) 404.3 386.3 159.1 15

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

Method Performance The performance of the method is evaluated through the analysis of calibration curves and QC samples.

Table 3: Calibration Curve Summary

Analyte Concentration Range (ng/mL) Regression Model Correlation Coefficient (r²)
Calcifediol 2.5 - 100 Linear, 1/x weighting > 0.995

A linear regression of the peak area ratio (Analyte/IS) against concentration is performed. The acceptance criterion for the correlation coefficient (r²) should be > 0.99.[1]

Table 4: Method Validation Summary (Accuracy and Precision)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
Low QC 7.5 7.3 97.3 < 10% < 15%
Mid QC 40 41.2 103.0 < 10% < 15%
High QC 80 78.9 98.6 < 10% < 15%

Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and precision (%CV) should not exceed 15% (20% at LLOQ).[3]

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Calcifediol (25-hydroxyvitamin D3) in human serum. The protocol, which combines protein precipitation and liquid-liquid extraction with a deuterated internal standard, provides accurate and precise results suitable for clinical research and drug development applications. The use of a pentafluorophenyl (F5) column is highlighted for its ability to resolve critical isobaric interferences. The method demonstrates excellent linearity, accuracy, and precision across a clinically relevant concentration range.

References

Application Note: Developing In Vitro Cell Culture Models for Calcifediol-d3 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3), is the primary circulating form of vitamin D in the body and the precursor to the active hormone, calcitriol (1,25-dihydroxyvitamin D3).[1][2] It is a crucial biomarker for assessing a patient's vitamin D status and is used in therapeutic applications to correct vitamin D deficiency.[3][4] To investigate its mechanisms of action, metabolic pathways, and therapeutic potential, robust and reproducible in vitro cell culture models are essential. These models allow for controlled studies of cellular responses to Calcifediol-d3, providing insights into its genomic and non-genomic effects.[5] This document provides detailed application notes and protocols for establishing and utilizing such models.

Selecting an Appropriate Cell Culture Model

The choice of a cell culture model is critical and depends on the research question. Both traditional 2D monolayer cultures and more complex 3D models offer unique advantages.

  • 2D Monolayer Cultures: These are well-established, cost-effective, and suitable for high-throughput screening.[6] They are ideal for initial dose-response studies, mechanism of action elucidation, and analyzing specific molecular events like gene expression.

  • 3D Cell Cultures (Spheroids/Organoids): These models more accurately mimic the in vivo microenvironment, including cell-cell and cell-extracellular matrix (ECM) interactions.[7] They are superior for studying disease progression, drug penetration, and cellular responses in a more physiologically relevant context.[7][8]

A variety of cell lines from different tissues are known to express the necessary enzymes (e.g., CYP27B1, CYP24A1) and the Vitamin D Receptor (VDR), making them suitable for this compound studies.[9][10][11]

Table 1: Recommended Cell Lines for this compound Studies

Cell Line Tissue of Origin Key Characteristics & Research Applications Citations
MCF-7 Breast Cancer Estrogen receptor-positive; expresses VDR, CYP27B1, and CYP24A1. Used to study hormone interactions and vitamin D metabolism. [11]
MDA-MB-231 Breast Cancer Estrogen receptor-negative; also expresses vitamin D metabolizing enzymes. Useful for comparative studies. [11]
HT-29 Colon Cancer Well-differentiated colon adenocarcinoma line; its proliferation is inhibited by vitamin D metabolites. [12]
TPC1, C643 Thyroid Cancer Express vitamin D metabolizing enzymes and show anti-proliferative responses to vitamin D compounds. [9]
HL-60 Myeloid Leukemia A classic model for studying vitamin D-induced cell differentiation and cell cycle arrest. [10][13]

| Osteoblast-like cells | Bone Marrow | Primary cells or cell lines used to study the effects of calcitriol on bone cell proliferation and differentiation. |[14] |

Signaling Pathways of Calcifediol

Calcifediol exerts its biological effects through two primary pathways: a classical genomic pathway and a rapid, non-genomic pathway.[2][5]

2.1. Genomic Signaling Pathway The genomic pathway involves the cellular uptake of Calcifediol, its conversion to calcitriol by the enzyme 1α-hydroxylase (CYP27B1), and subsequent binding to the nuclear Vitamin D Receptor (VDR).[15][16] The calcitriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA to modulate the transcription of target genes.[5][15] This pathway regulates processes like cell proliferation, differentiation, and calcium homeostasis.[17]

Genomic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcifediol_ext This compound (Extracellular) Calcifediol_int This compound CYP27B1 CYP27B1 (1α-hydroxylase) Calcifediol_int->CYP27B1 Calcitriol Calcitriol CYP27B1->Calcitriol Conversion VDR_RXR_inactive VDR + RXR Calcitriol->VDR_RXR_inactive Binding VDR_RXR_active Calcitriol-VDR-RXR Complex VDR_RXR_inactive->VDR_RXR_active Activation VDRE VDRE (on DNA) VDR_RXR_active->VDRE Binds to Transcription Gene Transcription (e.g., CYP24A1, p21) VDRE->Transcription Modulates

Caption: Genomic signaling pathway of this compound. (Max-width: 760px)

2.2. Non-Genomic Signaling Pathway Calcifediol can also initiate rapid cellular responses that do not involve gene transcription.[18] These effects are mediated by its interaction with membrane-associated VDR (mVDR) or other membrane receptors like Protein Disulfide Isomerase Family A Member 3 (Pdia3).[2][5] This binding activates intracellular second messenger systems, such as Protein Kinase C (PKC) and MAP kinases, leading to rapid changes in cellular function.[2][17]

Non_Genomic_Pathway cluster_membrane Cell Membrane mVDR Membrane VDR (mVDR) Second_Messengers Second Messengers (PKC, MAP Kinase, etc.) mVDR->Second_Messengers Activates Pdia3 Pdia3 Receptor Pdia3->Second_Messengers Activates Cellular_Response Rapid Cellular Response (e.g., Ion Channel Flux) Second_Messengers->Cellular_Response Leads to Calcifediol_ext Calcifediol_ext Calcifediol_ext->Pdia3 Binds

Caption: Non-genomic signaling pathway of this compound. (Max-width: 760px)

Experimental Protocols

Successful in vitro studies require meticulous attention to experimental detail. The following protocols provide a framework for investigating the effects of this compound.

Experimental_Workflow Treatment Treat Cells with This compound (Dose-Response & Time-Course) Harvest Harvest Cells / Supernatant Treatment->Harvest Analysis Perform Downstream Assays Harvest->Analysis Proliferation Cell Proliferation Assay Analysis->Proliferation Gene_Expression Gene Expression (qPCR) Analysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Analysis->Protein_Analysis Metabolite_Quant Metabolite Quantification (LC-MS/MS) Analysis->Metabolite_Quant End Data Analysis & Interpretation Proliferation->End Gene_Expression->End Protein_Analysis->End Metabolite_Quant->End

Caption: General experimental workflow for this compound studies. (Max-width: 760px)

Protocol 1: General Cell Culture and Treatment

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for RNA/protein extraction) at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.

  • Adherence: Allow cells to adhere and stabilize for 24 hours in complete growth medium.

  • Starvation (Optional): For some assays, it may be necessary to switch to a serum-free or low-serum medium for 12-24 hours prior to treatment to minimize confounding factors from serum components.

  • Preparation of this compound Stock: Dissolve this compound in a suitable vehicle (e.g., 100% ethanol or DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). Store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in culture medium to the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours), depending on the specific endpoint being measured. Routine variations in culture conditions can affect the amount of metabolite available to the cells.[19]

Protocol 2: Cell Proliferation Assay (e.g., Ki-67 Staining)

  • Culture and Treatment: Seed cells on sterile coverslips in a 24-well plate and treat with this compound as described in Protocol 1.

  • Fixation: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against a proliferation marker (e.g., anti-Ki-67) overnight at 4°C.

  • Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging & Analysis: Visualize using a fluorescence microscope. Quantify the proliferation rate by calculating the Ki-67 labeling index (percentage of Ki-67 positive cells relative to the total number of cells).

Table 2: Example Quantitative Data - Effect of Vitamin D Metabolites on Cell Proliferation | Cell Line | Compound | Concentration | Effect on Proliferation | Citation | | :--- | :--- | :--- | :--- |[12] | | Human Rectal Mucosa | 1,25(OH)2D3 | 100 pM - 1 µM | Reduced Crypt Cell Production Rate (CCPR) from 4.74 to ~2.4 cells/crypt/hour. |[12] | | HT-29 | Calcipotriol | 10⁻⁹ M - 10⁻⁵ M | Dose-dependent inhibition of cell growth. |[12] | | TPC1 | 1,25(OH)2D3 | IC₅₀ = 0.019 µM | Concentration-dependent decrease in DNA synthesis. |[9] | | C643 | 1,25(OH)2D3 | IC₅₀ = 3.7 µM | Concentration-dependent decrease in DNA synthesis. |[9] | | T47D (3D Culture) | Calcitriol | 100 nM | Decreased total cell number. |[20] |

Protocol 3: Gene Expression Analysis by qPCR

  • Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1 for a suitable duration (e.g., 6-24 hours for gene expression studies).

  • RNA Extraction: Wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit. Purify total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., CYP24A1, VDR), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are typically expressed as fold change relative to the vehicle-treated control.

Table 3: Example Quantitative Data - Effect of Vitamin D on Gene Expression

Cell Line Treatment Target Gene Fold Change in mRNA Expression (vs. Control) Citation
TPC1 Vitamin D3 CYP24A1 3.49 [9]
TPC1 1,25(OH)2D3 CYP24A1 5.05 [9]

| C643 | 1,25(OH)2D3 | CYP24A1 | 5.36 |[9] |

Protocol 4: Analytical Quantification using LC-MS/MS

For accurate quantification of this compound and its metabolites in cell culture media or cell lysates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[21][22]

  • Sample Collection: Collect cell culture supernatant or cell lysates at the end of the treatment period.

  • Internal Standard: Spike the sample with a known concentration of a deuterated internal standard (e.g., Calcifediol-d6) to account for extraction variability.[21]

  • Protein Precipitation: Add a solvent like acetonitrile to precipitate proteins, which can interfere with the analysis.[21]

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the vitamin D metabolites from the sample matrix.

  • Analysis: Inject the final extracted sample into an LC-MS/MS system for separation and detection.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound and its metabolites in the samples.[21]

References

Application Notes: Calcifediol-d3 as a Biomarker for Vitamin D Status in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D plays a crucial role in calcium homeostasis, bone metabolism, and various other physiological processes. The assessment of vitamin D status is therefore critical in a wide range of clinical research settings. Calcifediol, also known as 25-hydroxyvitamin D (25(OH)D), is the major circulating metabolite of vitamin D and is considered the most reliable biomarker for determining a person's vitamin D status.[1][2] This document provides detailed application notes and protocols for the use of calcifediol, with a focus on the application of its deuterated form, calcifediol-d3, as an internal standard in mass spectrometry-based assays.

Calcifediol is produced in the liver through the hydroxylation of vitamin D3 (cholecalciferol) or vitamin D2 (ergocalciferol) by the enzyme 25-hydroxylase (primarily CYP2R1 and to a lesser extent, CYP27A1).[3][4][5] It is then transported in the blood bound to the vitamin D-binding protein (DBP) and albumin.[6] Further hydroxylation in the kidneys by the enzyme 1α-hydroxylase (CYP27B1) converts calcifediol to its biologically active form, calcitriol (1,25-dihydroxyvitamin D).[3][4][5] Due to its longer half-life and higher concentration in circulation compared to other vitamin D metabolites, calcifediol provides a more stable indication of vitamin D stores.

Recent research has highlighted the advantages of calcifediol supplementation over cholecalciferol, as it raises serum 25(OH)D levels more rapidly and potently.[7][8][9][10] This has significant implications for clinical interventions where a swift correction of vitamin D deficiency is required.

Accurate measurement of calcifediol is paramount for clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its quantification due to its high specificity and sensitivity.[11] The use of a stable isotope-labeled internal standard, such as this compound, is essential in LC-MS/MS to ensure the accuracy and precision of the measurement by correcting for matrix effects and variations during sample preparation and analysis.[12] Immunoassays are also widely used for their convenience and high throughput, although they can be subject to cross-reactivity and matrix interferences.[13][14][15]

Signaling Pathway: Vitamin D Metabolism

The following diagram illustrates the metabolic pathway of vitamin D, highlighting the central role of calcifediol.

VitaminD_Metabolism cluster_skin Skin (UVB Light) cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Vitamin D3 (Cholecalciferol)->Calcifediol (25(OH)D3) CYP2R1, CYP27A1 Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1,25(OH)2D3) CYP27B1 (1α-hydroxylase) Inactive Metabolites Inactive Metabolites Calcifediol (25(OH)D3)->Inactive Metabolites CYP24A1 (24-hydroxylase) Calcitriol (1,25(OH)2D3)->Inactive Metabolites CYP24A1 (24-hydroxylase) Dietary Intake Dietary Intake Dietary Intake->Vitamin D3 (Cholecalciferol)

Caption: Vitamin D Metabolic Pathway.

Experimental Workflow for Clinical Research

The following diagram outlines a typical workflow for the analysis of calcifediol as a biomarker in a clinical research setting using LC-MS/MS.

Clinical_Workflow Study Design & Protocol Study Design & Protocol Sample Collection (Serum/Plasma) Sample Collection (Serum/Plasma) Study Design & Protocol->Sample Collection (Serum/Plasma) Sample Processing & Storage Sample Processing & Storage Sample Collection (Serum/Plasma)->Sample Processing & Storage Sample Preparation Sample Preparation Sample Processing & Storage->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Internal Standard (this compound) Spiking Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Statistical Analysis & Interpretation Statistical Analysis & Interpretation Data Processing & Quantification->Statistical Analysis & Interpretation Reporting & Publication Reporting & Publication Statistical Analysis & Interpretation->Reporting & Publication

Caption: Clinical Research Workflow for Calcifediol Analysis.

Quantitative Data Presentation

Table 1: Performance Characteristics of LC-MS/MS Methods for Calcifediol Analysis
ParameterReported Range/ValueReference(s)
Linearity (r²) > 0.99[16][17]
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL[16][18]
Intra-assay Precision (%CV) < 5% - 10.3%[15][19]
Inter-assay Precision (%CV) < 4% - 11.4%[2][19]
Accuracy/Recovery (%) 75.9% - 124.1%[15]
Table 2: Performance Characteristics of Immunoassays for 25-hydroxyvitamin D
ParameterReported Range/ValueReference(s)
Intra-assay Precision (%CV) 1.7% - 10.3%[13][15]
Inter-assay Precision (%CV) 2.8% - 11.0%[13][15]
Bias compared to LC-MS/MS (%) -19.2% to +9.5%[13][20]
Cross-reactivity with 25(OH)D2 (%) 41.2% - >80%[14][21]

Experimental Protocols

Protocol 1: Quantification of Calcifediol in Human Serum by LC-MS/MS using this compound Internal Standard

This protocol describes a method for the accurate quantification of calcifediol (25-hydroxyvitamin D3) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents

  • Calcifediol and this compound analytical standards

  • LC-MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid (LC-MS grade)

  • Zinc sulfate solution (0.2 M)

  • Human serum samples, calibrators, and quality control (QC) samples

  • 96-well plates and microcentrifuge tubes

2. Sample Preparation

  • Aliquoting: To 100 µL of serum sample, calibrator, or QC in a microcentrifuge tube, add 200 µL of water.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution in methanol to each tube.

  • Protein Precipitation: Add 100 µL of 0.1 M HCl, followed by 150 µL of 0.2 M zinc sulfate and 450 µL of methanol, vortexing after each addition.[22]

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well in a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in 100-150 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Analysis

  • LC System: Utilize a high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: Employ a gradient program to achieve optimal separation of calcifediol from other matrix components.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both calcifediol and this compound.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of calcifediol to this compound against the concentration of the calibrators.

  • Determine the concentration of calcifediol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General Protocol for 25-hydroxyvitamin D Immunoassay (ELISA)

This protocol provides a general procedure for the quantitative determination of total 25-hydroxyvitamin D (calcifediol) in human serum or plasma using a competitive enzyme-linked immunosorbent assay (ELISA).

1. Principle This is a competitive binding assay where 25(OH)D in the sample competes with a labeled 25(OH)D (e.g., biotinylated) for binding sites on a monoclonal antibody coated onto the microplate wells. The amount of bound labeled 25(OH)D is inversely proportional to the concentration of 25(OH)D in the sample.[23][24]

2. Materials

  • ELISA kit containing:

    • Antibody-coated microplate

    • Calibrators and controls

    • Release reagent (to dissociate 25(OH)D from DBP)

    • Biotinylated 25(OH)D conjugate

    • Streptavidin-HRP (or other enzyme conjugate)

    • Wash buffer concentrate

    • TMB substrate

    • Stop solution

  • Microplate reader, plate washer, and precision pipettes

3. Assay Procedure

  • Preparation: Bring all reagents and samples to room temperature. Prepare working solutions of wash buffer and other reagents as instructed in the kit manual.

  • Sample Incubation: Pipette calibrators, controls, and samples into the appropriate wells. Add the release reagent to each well and incubate to dissociate 25(OH)D from its binding protein.[23]

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.

  • Conjugate Incubation: Add the biotinylated 25(OH)D conjugate and streptavidin-HRP to each well and incubate.

  • Second Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Incubation: Add the TMB substrate to each well and incubate in the dark for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Reading: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

4. Calculation of Results

  • Calculate the average absorbance for each set of calibrators, controls, and samples.

  • Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.

  • Determine the concentration of 25(OH)D in the samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound is an indispensable tool in the accurate measurement of vitamin D status for clinical research. Its use as an internal standard in LC-MS/MS, the gold standard analytical method, ensures reliable and precise quantification of calcifediol. While immunoassays offer a high-throughput alternative, researchers should be aware of their potential limitations regarding accuracy and cross-reactivity. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in the application of calcifediol as a key biomarker.

References

Standard Protocols for Administering Calcifediol-d3 in Research Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3), is the primary circulating form of vitamin D in the body and a key precursor to the active hormone, calcitriol.[1][2] Its administration in research settings is crucial for studying vitamin D metabolism, deficiency, and the therapeutic potential of its supplementation in various physiological and pathological conditions. This document provides detailed application notes and standardized protocols for the administration of Calcifediol-d3, a deuterated form of Calcifediol often used as an internal standard in analytical measurements, in preclinical research.[3] These protocols are designed to ensure reproducibility and accuracy in experimental outcomes.

Data Presentation: Comparative Dosages and Pharmacokinetics

The following tables summarize quantitative data from various studies, providing a comparative overview of dosages and key pharmacokinetic parameters of Calcifediol in different research models.

Table 1: Preclinical Dosing Regimens for Calcifediol and Related Compounds

Animal ModelCompoundAdministration RouteDosageVehicleStudy FocusReference
MiceCalcifediolOral Gavage3000 IU/kgNot specifiedObesity and Vitamin D metabolism[4]
MiceCalcitriolOral Gavage20 or 200 ng, twice a weekCarboxymethylcelluloseAtherosclerosis[5]
MiceCalcitriolIntraperitoneal (i.p.)50 ng/mouse, three times a week0.1% ethanol in PBSBreast Cancer
RatsCalcifediolOral (modified-release)Single doseNot specifiedPharmacokinetics[6]
RatsCalcitriolIntraperitoneal (i.p.)50 ng/day for 3 daysNot specifiedVascular Contractility
DogsCalcifediolOral2.3 µg/kg⁰·⁷⁵ (low-dose) or 4.6 µg/kg⁰·⁷⁵ (high-dose) for 7 daysNot specifiedImmune Response

Table 2: Human Clinical Study Dosages for Calcifediol

Study PopulationDosageFrequencyDurationOutcome MeasureReference
Healthy Females (50-70 years)20 µgDaily15 weeksPlasma 25(OH)D3 concentrations[7][8]
Healthy Females (50-70 years)140 µgWeekly15 weeksPlasma 25(OH)D3 concentrations[7][8]
Healthy Females (50-70 years)140 µgSingle bolusN/APlasma 25(OH)D3 concentrations[7][8]
Postmenopausal women with vitamin D deficiency60 µgDaily16 weeksSerum 25(OH)D and free 25(OH)D levels[9]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of this compound for administration to research animals.

Materials:

  • This compound (crystalline powder)

  • Vehicle (e.g., corn oil, olive oil, or a solution of ethanol in PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles

Procedure:

  • Vehicle Selection: Choose a vehicle appropriate for the administration route and experimental design. For oral gavage, corn oil or olive oil are commonly used. For intraperitoneal injections, a solution of ethanol in sterile PBS is often employed.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the powder in a small volume of 100% ethanol to ensure complete dissolution.

    • Add the chosen vehicle (e.g., corn oil) to the desired final concentration.

    • Vortex vigorously for 1-2 minutes to ensure a homogenous suspension.

    • If necessary, sonicate the solution for 5-10 minutes to aid in dissolution and create a uniform suspension.

  • Working Solution Preparation (for injection):

    • If using an ethanol/PBS vehicle, first dissolve the this compound in a minimal amount of ethanol.

    • Then, bring the solution to the final volume with sterile PBS. The final concentration of ethanol should be kept low (e.g., <10%) to avoid toxicity.

  • Storage: Store the prepared solution protected from light at 4°C for short-term use or at -20°C for long-term storage. Always bring the solution to room temperature and vortex before administration.

Administration Protocols

Objective: To accurately deliver a specified dose of this compound directly into the stomach of a mouse or rat.

Materials:

  • Prepared this compound solution

  • Animal scale

  • Appropriately sized oral gavage needle (flexible or rigid with a ball tip)

  • Syringe (1 mL or 3 mL)

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the animal to calculate the precise volume of the dose to be administered.

    • Properly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the esophagus, advance it to the pre-measured mark.

    • Slowly depress the syringe plunger to deliver the solution.

    • Gently withdraw the needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Objective: To administer this compound into the peritoneal cavity of a mouse or rat.

Materials:

  • Prepared this compound solution (in a suitable vehicle like PBS with a low percentage of ethanol)

  • Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Securely restrain the animal, exposing the abdomen.

  • Injection Site Identification: The injection should be given in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Administration:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle.

    • Gently aspirate to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and use a new sterile needle for a different site.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring: Observe the animal for any signs of discomfort or adverse reactions at the injection site.

Pharmacokinetic Analysis: Quantification of this compound in Serum

Objective: To measure the concentration of this compound in serum over time to determine its pharmacokinetic profile.

Materials:

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standard (non-deuterated Calcifediol)

  • Reagents for sample preparation (e.g., acetonitrile for protein precipitation, hexane for liquid-liquid extraction)

Protocol Overview:

  • Blood Sample Collection: Collect blood samples at predetermined time points after this compound administration.

  • Serum Separation: Allow blood to clot, then centrifuge to separate the serum.

  • Sample Preparation:

    • Protein Precipitation: Add acetonitrile to the serum sample to precipitate proteins.

    • Liquid-Liquid Extraction: Extract the this compound from the supernatant using a solvent like hexane.

    • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable chromatographic column to separate this compound from other matrix components.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer. A deuterated internal standard is crucial for accurate quantification.[3]

Pharmacodynamic Assessment: Bone Turnover Markers

Objective: To evaluate the effect of this compound administration on bone metabolism by measuring bone turnover markers in serum.

Materials:

  • Serum samples from treated and control animals

  • Commercially available ELISA kits for:

    • Osteocalcin (OCN) - a marker of bone formation.

    • Procollagen type 1 N-terminal propeptide (P1NP) - a marker of bone formation.

    • C-terminal telopeptide of type I collagen (CTX-I) - a marker of bone resorption.

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Typically, the protocol involves adding serum samples and standards to a microplate pre-coated with antibodies specific to the bone turnover marker.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

  • A substrate is then added, which reacts with the enzyme to produce a colorimetric signal.

  • The intensity of the color is measured using a microplate reader and is proportional to the concentration of the bone turnover marker in the sample.

Toxicity Studies: Histopathological Examination

Objective: To assess potential toxic effects of high-dose this compound administration on various organs.

Materials:

  • Tissue samples (kidney, liver, heart, aorta) from treated and control animals

  • 10% neutral buffered formalin for tissue fixation

  • Paraffin wax for embedding

  • Microtome for sectioning

  • Hematoxylin and Eosin (H&E) stains

  • Von Kossa stain for calcium deposits

  • Microscope

Procedure:

  • Tissue Collection and Fixation: At the end of the study, euthanize the animals and collect target organs. Fix the tissues in 10% neutral buffered formalin.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of alcohol grades, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.

  • Staining:

    • H&E Staining: Stain sections with Hematoxylin and Eosin to visualize general tissue morphology and identify any cellular changes, inflammation, or necrosis.

    • Von Kossa Staining: Use the Von Kossa stain to specifically identify areas of soft tissue calcification, a key indicator of vitamin D toxicity.[10]

  • Microscopic Examination: A qualified pathologist should examine the stained sections under a microscope to evaluate for any histopathological changes. Key findings to look for in vitamin D toxicity include metastatic calcification in the kidneys, blood vessels, and other soft tissues.[10][11]

Visualizations

Signaling Pathways and Experimental Workflows

VitaminD_Metabolism cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney cluster_target Target Tissues 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol (Vitamin D3) Cholecalciferol (Vitamin D3) 7-Dehydrocholesterol->Cholecalciferol (Vitamin D3) UVB Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1,25(OH)2D3) 1α-hydroxylase CYP27B1 CYP27B1 24,25(OH)2D3 (Inactive) 24,25(OH)2D3 (Inactive) Calcifediol (25(OH)D3)->24,25(OH)2D3 (Inactive) 24-hydroxylase CYP2R1/CYP27A1 CYP2R1/CYP27A1 Calcitriol (1,25(OH)2D3)->24,25(OH)2D3 (Inactive) 24-hydroxylase CYP24A1 CYP24A1 VDR Vitamin D Receptor (VDR) Calcitriol (1,25(OH)2D3)->VDR Gene Transcription Gene Transcription VDR->Gene Transcription Genomic Effects Cholecalciferol (Vitamin D3)->Calcifediol (25(OH)D3) 25-hydroxylase

Caption: Vitamin D Metabolism and Genomic Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_tox Toxicity Formulation This compound Formulation Dosing Animal Dosing (Oral Gavage / IP Injection) Formulation->Dosing Blood_Collection_PK Serial Blood Collection Dosing->Blood_Collection_PK Blood_Collection_PD Terminal Blood Collection Dosing->Blood_Collection_PD Tissue_Collection Tissue Collection Dosing->Tissue_Collection Serum_Separation_PK Serum Separation Blood_Collection_PK->Serum_Separation_PK LCMS_Analysis LC-MS/MS Analysis of This compound Serum_Separation_PK->LCMS_Analysis Serum_Separation_PD Serum Separation Blood_Collection_PD->Serum_Separation_PD Bone_Markers ELISA for Bone Turnover Markers Serum_Separation_PD->Bone_Markers Cytokine_Analysis Cytokine Profiling Serum_Separation_PD->Cytokine_Analysis Histopathology Histopathological Examination Tissue_Collection->Histopathology

Caption: General Experimental Workflow for Preclinical this compound Studies.

Logical_Relationship Dose This compound Dose PK_Profile Pharmacokinetic Profile (AUC, Cmax, Tmax) Dose->PK_Profile PD_Response Pharmacodynamic Response (Biomarker Changes) Dose->PD_Response Toxicity_Profile Toxicity Profile (Histopathology, Clinical Signs) Dose->Toxicity_Profile Route Administration Route Route->PK_Profile Vehicle Vehicle Formulation Vehicle->PK_Profile PK_Profile->PD_Response PK_Profile->Toxicity_Profile

Caption: Logical Relationships Between Formulation, PK/PD, and Toxicity.

References

Immunoassay techniques for measuring Calcifediol-d3 concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative measurement of Calcifediol-d3 (25-hydroxyvitamin D3), a key indicator of vitamin D status, using various immunoassay techniques. Accurate determination of this compound concentrations is crucial in clinical diagnostics, nutritional assessment, and pharmaceutical research.

Introduction to Immunoassay Techniques for this compound

Immunoassays are widely utilized for the detection of Calcifediol due to their high sensitivity, specificity, and suitability for high-throughput screening. These methods are based on the principle of competitive binding, where Calcifediol in a sample competes with a labeled form of the analyte for a limited number of binding sites on a specific antibody. The most common immunoassay platforms for this compound measurement include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Chemiluminescence Immunoassay (CLIA).

While many commercial kits measure total 25-hydroxyvitamin D (both D2 and D3 forms), assays with high specificity for this compound are available and critical for specific research applications.[1][2][3] It is important to note that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the reference method for vitamin D metabolite measurement due to its high accuracy and ability to separate different forms, though immunoassays offer advantages in terms of cost and automation for large-scale studies.[4][5][6]

Quantitative Data Summary

The performance characteristics of different immunoassay techniques for the measurement of 25-hydroxyvitamin D are summarized in the tables below. These parameters are crucial for selecting the appropriate assay based on the specific requirements of a study.

Table 1: Performance Characteristics of a Competitive Enzyme Immunoassay (EIA) for 25(OH)D3 [7]

ParameterValue
Detection Limit4.4 µg/L
Recovery102%
On-plate CV11%
Within-run CV (including extraction)12%
Between-run CV15%

Table 2: Performance Characteristics of a Chemiluminescence Immunoassay (CLIA) for 25(OH)D [8]

ParameterValue
Limit of Detection (LoD)1.43 ng/mL
Intra-assay CV %3.66%–6.56%
Inter-assay CV %4.19%–7.01%
Recovery Rate93.22%–107.99%
Cross-reactivity with 25(OH)D297%
Cross-reactivity with 25(OH)D3100%

Table 3: Performance Characteristics of a Vitamin D2/D3 Competitive ELISA [9]

ParameterValue
Analytical Sensitivity3.75 ng/mL
Assay Range6.25-400 ng/mL
Inter-assay CV<10%
Intra-assay CV<10%

Experimental Protocols

Detailed methodologies for common immunoassay techniques are provided below. These protocols are generalized and may require optimization based on the specific kit manufacturer's instructions.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for a competitive ELISA to measure this compound in serum or plasma.[10][11][12]

1. Sample Preparation:

  • Allow serum samples to clot for at least 1 hour at room temperature or overnight at 2-8°C.[10]

  • Centrifuge samples at 1000 x g for 20 minutes at 2-8°C.[10]

  • Collect the supernatant for analysis. For plasma, use EDTA or heparin as an anticoagulant and centrifuge within 30 minutes of collection.[10]

  • A crucial step in most protocols is the release of 25(OH)D from the Vitamin D Binding Protein (VDBP). This is often achieved by adding a releasing agent or using organic solvents like acetonitrile.[6][7][13]

2. Assay Procedure:

  • Prepare standards and samples. This typically involves a dilution step. For example, a 1:26 dilution with a biotin-labeled 25-OH Vitamin D solution.[12]

  • Add 50 µL of standards and pretreated samples to the appropriate wells of a microplate pre-coated with a specific anti-25(OH)D antibody.[10]

  • Add 50 µL of biotinylated detection antibody to each well.[10]

  • Incubate the plate, for instance, for 2 hours at room temperature.[12]

  • Wash the wells multiple times (e.g., 3 times with 350 µL of wash buffer per well) to remove unbound components.[10][12]

  • Add 100 µL of Horseradish Peroxidase (HRP)-conjugated streptavidin or a secondary antibody to each well.[7][12]

  • Incubate for a specified time, for example, 30 minutes at room temperature.[12]

  • Wash the wells again as described previously.[12]

  • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate for approximately 15 minutes at 37°C, protected from light.[10][12]

  • Stop the reaction by adding 100 µL of stop solution (e.g., 1 M H2SO4).[10]

  • Read the absorbance at 450 nm using a microplate reader.[10] The color intensity is inversely proportional to the concentration of 25-OH Vitamin D in the sample.[12]

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Radioimmunoassay (RIA)

This protocol describes a competitive RIA for the quantification of 25-hydroxyvitamin D.[2][3][14]

1. Sample Preparation:

  • Similar to ELISA, serum or plasma samples are used.[15]

  • A pretreatment step is required to release 25(OH)D from VDBP. This can involve a displacement reagent that works at a neutral pH.[14] Some methods use acetonitrile for extraction.[15]

2. Assay Procedure:

  • Pipette calibrators, controls, and pre-treated samples into antibody-coated tubes.

  • Add a fixed amount of 125I-labeled 25(OH)D tracer to each tube.[14]

  • Incubate for a specified period (e.g., 2 hours at room temperature on a shaker) to allow for competitive binding.[14]

  • Aspirate the liquid to terminate the reaction.[14]

  • Wash the tubes to remove unbound tracer.[14]

  • Measure the radioactivity in each tube using a gamma counter. The amount of bound radioactivity is inversely proportional to the concentration of 25(OH)D in the sample.

3. Data Analysis:

  • Construct a standard curve by plotting the bound radioactivity of the standards against their concentrations.

  • Calculate the 25(OH)D concentration in the samples from the standard curve.

Protocol 3: Chemiluminescence Immunoassay (CLIA)

CLIA offers high sensitivity and a wide dynamic range for this compound measurement.[1][16][17]

1. Sample Preparation:

  • Serum or plasma samples are used.[16]

  • A pretreatment step is necessary to release 25(OH)D from VDBP.[8][16]

2. Assay Procedure (Automated):

  • The sample is mixed with magnetic microparticles coated with a specific antibody (e.g., streptavidin-coated particles where a biotinylated antibody is used).[1][16]

  • A competitor, such as acridine ester-labeled 25(OH)D or biotinylated 25(OH)D, is added.[1][8]

  • After an incubation period, a magnetic field is applied to separate the microparticles.[1]

  • The supernatant is decanted, and a wash cycle is performed.[1]

  • Trigger solutions are added to initiate a chemiluminescent reaction.[1]

  • The light signal, measured as relative light units (RLUs), is detected by a photomultiplier tube. The RLU is inversely proportional to the concentration of 25(OH)D in the sample.[1]

3. Data Analysis:

  • The instrument's software automatically calculates the 25(OH)D concentration based on a stored calibration curve.[1]

Visualizations

The following diagrams illustrate the workflows and principles of the described immunoassay techniques.

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure Sample Serum/Plasma Sample Release Release of 25(OH)D3 from VDBP Sample->Release Add_Sample Add Sample/Standard & Biotinylated 25(OH)D3 Release->Add_Sample Standards Standards Standards->Add_Sample Plate Antibody-Coated Microplate Well Incubate1 Incubate (Competitive Binding) Wash1 Wash Incubate1->Wash1 Add_Enzyme Add HRP-Streptavidin Wash1->Add_Enzyme Incubate2 Incubate Add_Enzyme->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Stop Add Stop Solution Incubate3->Stop Read Read Absorbance (450 nm) Stop->Read

Caption: Workflow for a Competitive ELISA for this compound.

Competitive_Binding_Principle cluster_low Low Sample [25(OH)D3] cluster_high High Sample [25(OH)D3] Ab1 Ab Ag_labeled1 Labeled Ag Ab1->Ag_labeled1 Binds Ag_labeled2 Labeled Ag Ab1->Ag_labeled2 Binds Ag_sample1 Sample Ag Ab1->Ag_sample1 Binds Ag_labeled3 Labeled Ag Result1 High Signal Ab2 Ab Ag_labeled4 Labeled Ag Ab2->Ag_labeled4 Binds Ag_sample2 Sample Ag Ab2->Ag_sample2 Binds Ag_sample3 Sample Ag Ab2->Ag_sample3 Binds Ag_labeled5 Labeled Ag Ag_labeled6 Labeled Ag Ag_sample4 Sample Ag Result2 Low Signal

Caption: Principle of Competitive Binding Immunoassay.

CLIA_Workflow start Sample with 25(OH)D3 mix Mix with Magnetic Particles (Ab-coated) & Labeled 25(OH)D3 start->mix incubate Incubate (Competitive Binding) mix->incubate separate Magnetic Separation incubate->separate wash Wash to Remove Unbound Components separate->wash trigger Add Trigger Solution wash->trigger detect Detect Chemiluminescence (RLU) trigger->detect result Calculate Concentration detect->result

References

Application Notes: Studying Immunomodulatory Effects of Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin D, primarily recognized for its role in calcium homeostasis, is now understood to be a potent modulator of the immune system. The active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3), exerts its effects by binding to the nuclear Vitamin D Receptor (VDR), which is expressed in a wide variety of immune cells, including dendritic cells (DCs), macrophages, T cells, and B cells.[1][2][3] Calcifediol (25-hydroxyvitamin D3) is the major circulating form of vitamin D and the direct precursor to calcitriol.[1][4] Immune cells like macrophages and dendritic cells can locally convert calcifediol into active calcitriol, enabling auto/paracrine signaling.[2][5] This local production is crucial for mediating the immunomodulatory effects of vitamin D.

Calcifediol-d3 is a deuterated, stable isotope-labeled form of calcifediol.[6] In experimental settings, its primary application is as an internal standard for the accurate quantification of calcifediol levels in biological samples using mass spectrometry. For studying the biological and immunomodulatory effects, researchers typically use non-labeled calcifediol or calcitriol. These application notes will focus on the use of calcifediol to study immunomodulation, with the understanding that its effects are mediated by its conversion to calcitriol.

The primary immunomodulatory actions of the vitamin D endocrine system (VDES) include promoting a more tolerogenic state by inhibiting the maturation of dendritic cells, suppressing pro-inflammatory T helper (Th) 1 and Th17 cell differentiation, and enhancing the activity of regulatory T cells (Tregs) and Th2 cells.[5][7][8] These effects are largely mediated through the regulation of cytokine production and the modulation of key signaling pathways such as NF-κB and MAPK.[9][10][11]

Mechanism of Action

The immunomodulatory effects of calcifediol are initiated upon its conversion to calcitriol. Calcitriol then binds to the VDR. This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus.[1] This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. A key anti-inflammatory mechanism involves the VDR-mediated inhibition of the NF-κB signaling pathway. The VDR can directly interact with components of the NF-κB pathway, such as IκB kinase β (IKKβ), preventing the degradation of IκBα and subsequent nuclear translocation of the active NF-κB p65/p50 dimer.[11][12] This leads to decreased transcription of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[13][14]

G cluster_cell Immune Cell Calcifediol Calcifediol (25(OH)D3) Calcitriol Calcitriol (1,25(OH)2D3) Calcifediol->Calcitriol CYP27B1 VDR VDR Calcitriol->VDR binds VDR_RXR VDR-RXR Complex VDR->VDR_RXR IKK IKK Complex VDR->IKK inhibits RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE binds to Gene_Exp ↑ Anti-inflammatory Gene Expression (e.g., IL-10) ↓ Pro-inflammatory Gene Expression VDRE->Gene_Exp regulates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases Inflam_Genes Pro-inflammatory Genes (IL-6, TNF-α) NFkB_active->Inflam_Genes activates Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK

Caption: VDR-mediated signaling and inhibition of the NF-κB pathway.

Data Presentation: Summary of Immunomodulatory Effects

The following tables summarize quantitative data from studies investigating the effects of calcifediol and its active metabolite, calcitriol, on various immune parameters.

Table 1: Effects on Dendritic Cell (DC) Phenotype and Function

Cell TypeTreatmentConcentrationParameter MeasuredObserved EffectCitation
Human monocyte-derived DCsCalcifediolNot specifiedMaturation MarkersInhibitory effect on DC maturation[15]
Human monocyte-derived DCsCalcifediolNot specifiedCytokine ProductionPrimed DCs to induce IL-10-producing Treg cells[15]
Murine Splenic DCsCalcitriolIn vivo admin.Maturation Markers (CD80, CD86)Significant decrease in CD80+CD86+ mature DCs[16]
Murine Splenic DCsCalcitriolIn vivo admin.Cytokine ProductionIncreased TGF-β and IL-10 mRNA[16]
Human Plasmacytoid DCs (pDCs)Vitamin DNot specifiedT-cell ProliferationImpaired capacity to induce T-cell proliferation[17]

Table 2: Effects on T-Cell Differentiation and Proliferation

Cell TypeTreatmentConcentrationParameter MeasuredObserved EffectCitation
Human CD4+ T cells25(OH)D3Dose-dependentTh17 DifferentiationSignificantly inhibited Th17 differentiation (P<0.001)[8]
Human CD4+ T cells25(OH)D3Dose-dependentGene ExpressionInhibited mRNA expression of RORC, IL-17, IL-23R, CCR6[8]
Human LymphocytesCalcitriolNot specifiedProliferation (PHA-induced)Potent inhibitor; 70% inhibition of thymidine incorporation[18]
Human LymphocytesCalcitriolNot specifiedIL-2 ProductionSuppressed IL-2 production in a concentration-dependent manner[18]
Murine T cellsCalcitriolNot specifiedTh17/Th9/Th1 DevelopmentSignificantly suppresses Th17 and Th9, modestly suppresses Th1[1]

Table 3: Effects on Cytokine Production

Cell Type / ModelTreatmentConcentrationCytokine MeasuredObserved EffectCitation
Healthy Dogs (in vivo)CalcifediolLow & High DoseIL-6 (LPS-stimulated)Decreased by 197 pg/mL and 182 pg/mL, respectively[19][20]
Human Nasal Polyp FibroblastsCalcitriol10⁻⁵ M, 10⁻⁴ MIL-6, IL-8Significant decrease in synthesis[13]
Human MonocytesVitamin DNot specifiedIL-6, TNF-α (LPS-induced)Inhibition in a dose-dependent manner[21]
Healthy Subjects (in vivo)CholecalciferolVariousSerum IL-6, IL-17ADecrease in serum concentrations[22]

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the immunomodulatory effects of calcifediol.

Protocol 1: Dendritic Cell Maturation and Function Assay

Principle: This protocol details the generation of human monocyte-derived dendritic cells (mo-DCs), treatment with calcifediol, induction of maturation with lipopolysaccharide (LPS), and subsequent analysis of maturation markers and cytokine production. This allows for the assessment of calcifediol's ability to induce a tolerogenic DC phenotype.

Materials:

  • Ficoll-Paque PLUS

  • Human peripheral blood mononuclear cells (PBMCs)

  • CD14 MicroBeads (for monocyte isolation)

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Recombinant human GM-CSF and IL-4

  • Calcifediol (25-hydroxyvitamin D3)

  • Lipopolysaccharide (LPS) from E. coli

  • Flow cytometry antibodies: Anti-CD11c, Anti-HLA-DR, Anti-CD80, Anti-CD86

  • Human IL-10 and IL-12p70 ELISA kits

Procedure:

  • Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

  • mo-DC Differentiation: Culture CD14+ monocytes in RPMI-1640 supplemented with 10% FBS, 1% Pen-Strep, 50 ng/mL rhGM-CSF, and 20 ng/mL rhIL-4 for 5-6 days. These are immature mo-DCs.

  • Calcifediol Treatment: On day 6, add Calcifediol (e.g., at final concentrations of 10 nM, 50 nM, 100 nM) or vehicle control (e.g., ethanol) to the immature mo-DC cultures. Incubate for 24 hours.

  • DC Maturation: Add LPS (100 ng/mL) to the cultures to induce maturation. Incubate for another 24 hours.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatants. Store at -80°C for cytokine analysis.

  • Cell Staining for Flow Cytometry: Harvest the cells and wash with PBS. Stain with fluorescently-labeled antibodies against surface markers (CD11c, HLA-DR, CD80, CD86) for 30 minutes at 4°C.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD11c+ population and analyze the expression levels (Mean Fluorescence Intensity) of HLA-DR, CD80, and CD86.

  • Cytokine Analysis: Measure the concentrations of IL-10 and IL-12p70 in the collected supernatants using ELISA kits, following the manufacturer's instructions.

Data Analysis: Compare the expression of CD80/CD86 and the concentrations of IL-10/IL-12 between vehicle-treated and calcifediol-treated DCs. A decrease in CD80/CD86 and IL-12, coupled with an increase in IL-10, indicates a shift towards a tolerogenic phenotype.

G PBMCs Isolate PBMCs (Ficoll) Monocytes Isolate CD14+ Monocytes PBMCs->Monocytes Differentiate Differentiate with GM-CSF + IL-4 (5-6 days) Monocytes->Differentiate Treat Treat with Calcifediol (24h) Differentiate->Treat Mature Mature with LPS (24h) Treat->Mature Harvest Harvest Cells & Supernatant Mature->Harvest FACS Analyze Markers (CD80, CD86) by Flow Cytometry Harvest->FACS ELISA Analyze Cytokines (IL-10, IL-12) by ELISA Harvest->ELISA G Plate Plate Cells (e.g., THP-1) Treat Pre-treat with Calcifediol (24h) Plate->Treat Stimulate Stimulate with TNF-α (0-30 min) Treat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse SDS SDS-PAGE Lyse->SDS Transfer Western Blot Transfer SDS->Transfer Probe Probe with Anti-IκBα & Anti-β-actin Transfer->Probe Detect Detect & Analyze Protein Levels Probe->Detect

References

Application Notes: High-Throughput Screening Assays for Calcifediol-d3 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcifediol-d3, a deuterated analog of calcifediol (25-hydroxyvitamin D3), and its derivatives are of significant interest in drug discovery for their potential therapeutic applications in various conditions, including vitamin D deficiency, osteoporosis, and autoimmune diseases. High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of large libraries of such analogs to identify candidates with desired pharmacological profiles. These profiles typically involve potent activation of the Vitamin D Receptor (VDR), minimal off-target effects, and favorable metabolic stability. The primary assays for screening this compound analogs focus on their interaction with the VDR and their susceptibility to catabolism by enzymes such as CYP24A1.

This document provides detailed protocols for key HTS assays designed to characterize this compound analogs, enabling researchers to efficiently identify promising lead compounds.

Key High-Throughput Screening Assays

The screening cascade for this compound analogs typically involves a series of assays to determine their binding affinity for the VDR, their functional activity as VDR agonists, and their metabolic stability.

  • VDR Competitive Binding Assays: These assays are designed to quantify the affinity of test compounds for the VDR. Two common HTS-compatible methods are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

  • Cell-Based VDR Reporter Gene Assays: These functional assays measure the ability of a compound to activate the VDR in a cellular context, leading to the transcription of a reporter gene.

  • CYP24A1 Inhibition Assays: The enzyme CYP24A1 is the primary catalyst for the degradation of vitamin D analogs.[2][3] Assays that identify inhibitors of this enzyme are crucial for finding analogs with an extended biological half-life.[2][4]

Protocol 1: VDR Competitive Binding Assay using Fluorescence Polarization (FP)

Principle

This assay measures the displacement of a fluorescently labeled VDR ligand (tracer) from the VDR by a test compound. When the tracer is bound to the larger VDR protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by a competitive ligand, the free tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

Experimental Protocol

Materials and Reagents:

  • Full-length human VDR protein

  • Fluormone™ VDR Red (fluorescent tracer)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% BSA

  • Test Compounds (this compound analogs) and Control Ligand (Calcitriol)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control ligand in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Preparation:

    • Add 5 µL of Assay Buffer to all wells.

    • Add 5 µL of the diluted test compounds or control ligand to the appropriate wells.

    • Add 5 µL of a pre-mixed solution of VDR protein and Fluormone™ VDR Red in Assay Buffer to all wells. The final concentrations should be optimized, but typical starting points are 5-10 nM VDR and 1-5 nM tracer.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.[1]

  • Measurement: Measure fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the specific fluorescent tracer used (e.g., for VDR Red, excitation ~530 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the change in millipolarization units (ΔmP).

    • Plot the ΔmP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Data Presentation

CompoundVDR Binding Affinity (IC50, nM)
Calcitriol (Control)2.3
Calcipotriol1.9
1α-hydroxyvitamin D3>1000
25-hydroxyvitamin D3>1000
Vitamin D3No displacement
This compound Analog X[Insert experimental value]
This compound Analog Y[Insert experimental value]
Note: The data for control compounds are representative and sourced from literature.[1] Experimental values for this compound analogs should be determined empirically.

Protocol 2: Cell-Based VDR Reporter Gene Assay

Principle

This assay utilizes a mammalian cell line that has been engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing Vitamin D Response Elements (VDREs). Upon binding of an agonist like a this compound analog to the endogenous or expressed VDR, the VDR-ligand complex translocates to the nucleus, binds to the VDREs, and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the potency of the agonist.

Experimental Protocol

Materials and Reagents:

  • VDR-UAS-bla HEK293T cell line (or similar)

  • Cell Culture Medium: DMEM supplemented with 10% FBS, antibiotics

  • Assay Medium: DMEM without phenol red, supplemented with 0.5% charcoal-stripped FBS

  • Test Compounds and Control Agonist (Calcitriol)

  • LiveBLAzer™-FRET B/G Substrate (for β-lactamase reporter)

  • 384-well, clear-bottom, black microplates

  • Cell incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the VDR-UAS-bla HEK293T cells in 384-well plates at a density of 10,000-20,000 cells per well in Cell Culture Medium and incubate overnight.

  • Compound Addition:

    • Remove the cell culture medium.

    • Add Assay Medium containing serial dilutions of the test compounds or control agonist to the wells.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Substrate Addition: Add the LiveBLAzer™-FRET B/G Substrate to all wells according to the manufacturer's instructions.

  • Incubation: Incubate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the fluorescence emission at two wavelengths (e.g., 460 nm and 530 nm) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the ratio of emission at 460 nm to 530 nm.

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Data Presentation

CompoundVDR Agonist Potency (EC50, nM)
Calcitriol (Control)~1
Calcipotriol~1
1α-hydroxyvitamin D3~50
25-hydroxyvitamin D3~100
This compound Analog X[Insert experimental value]
This compound Analog Y[Insert experimental value]
Note: The data for control compounds are representative and based on typical potencies.[1] Experimental values for this compound analogs should be determined empirically.

Protocol 3: CYP24A1 Inhibition Assay (Cell-Based)

Principle

This assay assesses the ability of this compound analogs to inhibit the activity of the CYP24A1 enzyme in a cellular context. A cell line that expresses CYP24A1 (e.g., HEK293T) is treated with a known CYP24A1 substrate (e.g., 1,25(OH)2D3) in the presence and absence of the test compounds. The inhibition of CYP24A1 activity is determined by measuring the reduction in the catabolism of the substrate. A two-hybrid system can be employed for a more sensitive and quantitative readout of CYP24A1 activity.[5][6]

Experimental Protocol

Materials and Reagents:

  • HEK293T or JEG-3 cells[5]

  • Cell Culture and Assay Media (as in Protocol 2)

  • CYP24A1 substrate: 1,25(OH)2D3

  • Test Compounds (this compound analogs) and Control Inhibitor (e.g., Ketoconazole)

  • LC-MS/MS system for measuring 1,25(OH)2D3 levels

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound and Substrate Addition:

    • Pre-incubate the cells with serial dilutions of the test compounds or control inhibitor for 1-2 hours.

    • Add a fixed concentration of the CYP24A1 substrate (1,25(OH)2D3, e.g., 10 nM) to the wells.

  • Incubation: Incubate for a defined period (e.g., 4-24 hours) to allow for substrate metabolism.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification of Substrate: Analyze the concentration of the remaining 1,25(OH)2D3 in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of 1,25(OH)2D3 remaining at each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of remaining substrate against the logarithm of the test compound concentration.

    • Fit the data to determine the IC50 value for CYP24A1 inhibition.

Data Presentation

CompoundCYP24A1 Inhibition (IC50, nM)
Ketoconazole (Control)[Insert literature or experimental value]
VIMI (known inhibitor)[Insert experimental value]
CPA1 (known inhibitor)[Insert experimental value]
This compound Analog X[Insert experimental value]
This compound Analog Y[Insert experimental value]
Note: Data for known inhibitors like VIMI and CPA1 can be found in the literature.[2] Experimental values for this compound analogs should be determined empirically.

Visualizations

Vitamin D Receptor Signaling Pathway

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcifediol_d3 This compound Analog VDR VDR Calcifediol_d3->VDR Binding VDR_RXR_complex VDR-RXR-Ligand Complex VDR->VDR_RXR_complex Heterodimerization with RXR RXR RXR RXR->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds to DNA VDR_RXR_complex->VDRE Translocation Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->VDRE Recruited

Caption: Vitamin D Receptor (VDR) signaling pathway initiated by a this compound analog.

High-Throughput Screening Workflow for this compound Analogs

HTS_Workflow cluster_screening Screening Cascade start Compound Library (this compound Analogs) primary_screen Primary Screen: VDR Binding Assay (FP/TR-FRET) start->primary_screen primary_hits Primary Hits primary_screen->primary_hits Identify Binders secondary_screen Secondary Screen: Cell-Based Reporter Assay primary_hits->secondary_screen confirmed_agonists Confirmed VDR Agonists secondary_screen->confirmed_agonists Confirm Functional Activity tertiary_screen Tertiary Screen: CYP24A1 Inhibition Assay confirmed_agonists->tertiary_screen lead_candidates Lead Candidates (Potent & Stable) tertiary_screen->lead_candidates Assess Metabolic Stability

Caption: A typical HTS workflow for the identification and characterization of novel this compound analogs.

References

Application Notes: Cellular Uptake and Transport of Calcifediol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol-d3, also known as 25-hydroxyvitamin D3 (25(OH)D3), is the major circulating metabolite of vitamin D and the primary indicator of an individual's vitamin D status.[1][2] Its delivery to target tissues for conversion into the active hormone, calcitriol (1,25-dihydroxyvitamin D3), is a critical step in vitamin D endocrinology. Understanding the mechanisms governing its cellular uptake and transport is essential for research in bone metabolism, immunology, and the development of therapies related to vitamin D deficiency.

The transport of the lipophilic 25(OH)D3 molecule in the aqueous environment of the bloodstream is facilitated by the Vitamin D Binding Protein (VDBP).[3][4] Approximately 85% of circulating 25(OH)D3 is bound to VDBP, with about 15% bound to albumin and less than 0.05% existing in a free, unbound state.[2][5][6] While the "free hormone hypothesis" suggests that only unbound hormones are biologically active, a specialized transport system exists for the uptake of the entire 25(OH)D3-VDBP complex, particularly in the kidney.[5][7]

The Primary Uptake Pathway: Megalin- and Cubilin-Mediated Endocytosis

The predominant mechanism for the cellular uptake of the 25(OH)D3-VDBP complex is receptor-mediated endocytosis.[8][9][10] This process is orchestrated by a multi-ligand receptor complex on the cell surface composed of Megalin (also known as LRP2) and Cubilin .[7][8][10][11]

  • Binding: The 25(OH)D3-VDBP complex circulates and reaches target cells, such as the epithelial cells of the kidney's proximal tubule.[7][10] It then binds with high affinity to the megalin-cubilin co-receptor complex.[12]

  • Internalization: Upon binding, the entire ligand-receptor complex is internalized into the cell via clathrin-coated pits, forming an endosome.[11][13] This process also requires the cytosolic adaptor protein, Disabled-2 (Dab2).[9][14]

  • Dissociation and Release: The endosome acidifies, and the complex is trafficked to lysosomes.[11] Within the lysosome, VDBP is degraded, releasing 25(OH)D3 into the cytosol.[11]

  • Metabolic Activation: Once in the cytosol, 25(OH)D3 is transported to the mitochondria, where the enzyme 1α-hydroxylase (CYP27B1) converts it to the biologically active calcitriol.[10][15]

This pathway is crucial for maintaining vitamin D homeostasis. Genetic defects or dysfunction in megalin or cubilin can lead to impaired reabsorption of the 25(OH)D3-VDBP complex in the kidneys, resulting in significant urinary loss of 25(OH)D3 and subsequent vitamin D deficiency.[14][16] While best characterized in the kidney, this uptake mechanism is also active in other tissues, including the mammary glands.[8][16][17]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the binding and transport of this compound.

Table 1: Binding Affinities of VDBP to Endocytic Receptors

Ligand Receptor Dissociation Constant (Kd) Reference Tissue
VDBP Megalin 120 ± 27 nM Kidney
VDBP Cubilin 110 ± 15 nM Kidney

Data derived from studies on Vitamin D Binding Protein (DBP) binding characteristics.[12]

Table 2: Circulating Distribution of 25(OH)D3

Bound/Unbound Fraction Percentage of Total Circulating 25(OH)D3 Binding Protein
Bound ~85% Vitamin D Binding Protein (VDBP)
Bound ~15% Albumin
Free (Unbound) ~0.03% Not Applicable

These percentages represent typical distribution in a normal, non-pregnant individual.[5]

Table 3: Cellular Uptake and Processing Observations

Cell Type Observation Time Point Concentration
Human Adipocytes Peak intracellular concentration 1 hour Not specified
Chick Enterocytes Rapid decrease in 45Ca uptake 1 minute 100 nM 25(OH)D3

These data reflect the kinetics of uptake or immediate downstream effects following treatment.[3][4][15]

Signaling and Transport Pathway Diagram

Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed cells in 96-well plate culture 2. Culture overnight (37°C, 5% CO2) seed->culture prep_complex 3. Prepare fluorescent 25(OH)D3-VDBP complex culture->prep_complex add_complex 7. Add fluorescent complex and incubate (37°C) prep_complex->add_complex wash1 4. Wash cells with PBS starve 5. Starve cells in Assay Buffer wash1->starve inhibitor 6. Add Inhibitor (RAP) (Control Wells) starve->inhibitor starve->add_complex inhibitor->add_complex wash2 8. Stop uptake with ice-cold PBS wash add_complex->wash2 lyse 9. Lyse cells wash2->lyse read 10. Read fluorescence on plate reader lyse->read normalize 11. Normalize to protein concentration read->normalize LCMS_Logic node_prep Sample Preparation Cell Pellet + Internal Standard node_precip Protein Precipitation Add Acetonitrile Vortex & Centrifuge node_prep:f1->node_precip:f0 node_lle Liquid-Liquid Extraction Transfer Supernatant Add n-Hexane & Separate node_precip:f2->node_lle:f0 node_evap Evaporation & Reconstitution Dry under Nitrogen Reconstitute in Mobile Phase node_lle:f2->node_evap:f0 node_analysis LC-MS/MS Analysis Inject Sample Monitor MRM Transitions node_evap:f2->node_analysis:f0 node_quant Quantification Calculate Analyte/IS Peak Area Ratio Determine Concentration from Calibration Curve node_analysis:f2->node_quant:f0

References

Troubleshooting & Optimization

Stability of Calcifediol-d3 in various laboratory storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Calcifediol-d3 under various laboratory storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Stability of this compound

This compound, a deuterated form of Calcifediol (25-hydroxyvitamin D3), is a critical reagent in vitamin D research. Ensuring its stability is paramount for obtaining accurate and reproducible experimental results. The stability of this compound is influenced by several factors, including temperature, light, pH, and the solvent used for dissolution. While specific stability data for the deuterated form is limited, the following information, based on studies of Calcifediol and Vitamin D3, provides a robust guide for its proper storage and handling.

Summary of Storage Conditions and Stability Data

The following tables summarize the recommended storage conditions and expected stability of this compound in various formats.

Table 1: Stability of this compound Stock Solutions

Storage TemperatureSolventDurationStability Notes
-80°CDMSO, EthanolUp to 6 monthsRecommended for long-term storage. Protect from light and store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1][2]
-20°CDMSO, EthanolUp to 1 monthSuitable for short-term storage. Protection from light is crucial.[1][2]
4°CAqueous SolutionsUnstableSignificant degradation can occur. Not recommended for storage.
Room TemperatureAqueous SolutionsHighly UnstableRapid degradation is expected.

Table 2: Factors Affecting this compound Stability in Solution

FactorConditionEffect on StabilityRecommendations
Light Exposure to UV or ambient lightCauses photodegradation.Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[3]
Temperature Elevated temperatures (>25°C)Accelerates thermal degradation.[4][5]Store at recommended low temperatures (-20°C or -80°C).
pH Acidic (pH < 5)Promotes degradation.[6]Maintain a pH above 5 for solutions. Buffering may be necessary for aqueous applications.
Oxygen Presence of atmospheric oxygenLeads to oxidation.Degas solvents and store solutions under an inert gas like nitrogen or argon, especially for long-term storage.
Solvent Aqueous vs. OrganicLess stable in aqueous solutions compared to organic solvents like ethanol or DMSO.[6]For long-term storage, use organic solvents. Prepare aqueous solutions fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under low light conditions, weigh the desired amount of this compound.

  • Dissolve the solid in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • If possible, flush the headspace of each vial with an inert gas before sealing.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Stability Testing of this compound by HPLC

Objective: To assess the stability of a this compound solution under specific storage conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a fresh standard solution of this compound of known concentration.

  • Inject the standard to determine the initial peak area and retention time.

  • Store the test solution under the desired conditions (e.g., specific temperature, light exposure).

  • At specified time points, inject an aliquot of the test solution into the HPLC system.

  • Compare the peak area of this compound in the test sample to the initial peak area to determine the percentage of degradation.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Data Analysis start Start: Solid this compound dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol) start->dissolve aliquot Aliquot into amber vials dissolve->aliquot store Store at -80°C or -20°C aliquot->store expose Expose aliquots to various conditions (Temperature, Light, pH) store->expose Begin Study sample Sample at time points expose->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify remaining this compound analyze->quantify Generate Data kinetics Determine degradation kinetics quantify->kinetics report Report stability data kinetics->report

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_liver Liver cluster_kidney Kidney cluster_target Target Tissues (e.g., Intestine, Bone) Cholecalciferol Cholecalciferol (Vitamin D3) enzyme1 25-hydroxylase (CYP2R1) Cholecalciferol->enzyme1 Calcifediol Calcifediol (25-OH-D3) Calcifediol_transported Calcifediol (transported via blood) Calcifediol->Calcifediol_transported Transport enzyme1->Calcifediol Calcitriol Calcitriol (1,25-(OH)2-D3) [Active Form] Calcitriol_transported Calcitriol (transported via blood) Calcitriol->Calcitriol_transported Transport enzyme2 1α-hydroxylase (CYP27B1) enzyme2->Calcitriol Calcifediol_transported->enzyme2 VDR Vitamin D Receptor (VDR) Gene_expression Modulation of Gene Expression VDR->Gene_expression Biological_effects Biological Effects (e.g., Calcium Homeostasis) Gene_expression->Biological_effects Calcitriol_transported->VDR

Caption: Simplified metabolic pathway of Vitamin D3.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in the stock solution upon thawing. 1. The concentration of this compound exceeds its solubility in the chosen solvent at that temperature. 2. The solvent was not anhydrous, and water contamination is causing precipitation. 3. Repeated freeze-thaw cycles.1. Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, consider preparing a more dilute stock solution. 2. Use fresh, anhydrous solvents for stock solution preparation. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Inconsistent results in cell-based assays. 1. Degradation of this compound in the working solution. 2. Adsorption of the lipophilic compound to plasticware. 3. Incomplete dissolution in aqueous culture media.1. Prepare fresh working dilutions from a frozen stock for each experiment. Do not store working solutions in aqueous media for extended periods. 2. Use low-adhesion plasticware. Consider adding a carrier protein like bovine serum albumin (BSA) to the media if compatible with the experiment. 3. When diluting the stock solution into aqueous media, add it dropwise while vortexing to ensure proper mixing and prevent precipitation.
Loss of compound over time as determined by HPLC. 1. Photodegradation from exposure to light. 2. Oxidation due to the presence of air. 3. Thermal degradation from improper storage temperature.1. Ensure all solutions are stored in amber vials and handled under low light conditions. 2. Degas solvents and store stock solutions under an inert atmosphere. 3. Verify the storage temperature of your freezer and ensure it is maintained consistently.
Difficulty dissolving solid this compound. 1. Insufficient solvent volume. 2. Use of an inappropriate or low-quality solvent.1. Ensure the correct volume of solvent is used for the desired concentration. 2. Use high-purity, anhydrous solvents such as DMSO or ethanol. Gentle warming and vortexing can aid dissolution.

Frequently Asked Questions (FAQs)

Q1: Can I store my this compound stock solution at 4°C? A: No, it is not recommended. This compound is significantly less stable in solution at 4°C compared to -20°C or -80°C. For any storage longer than a few hours, freezing is essential to prevent degradation.

Q2: How many times can I freeze and thaw my stock solution? A: It is best to minimize freeze-thaw cycles as they can contribute to degradation. We strongly recommend aliquoting your stock solution into single-use volumes to avoid this issue.

Q3: My experiment requires an aqueous solution of this compound. How should I prepare and store it? A: Prepare the aqueous working solution fresh on the day of the experiment by diluting your frozen stock solution into the aqueous buffer or media. Do not store aqueous solutions of this compound, as it is prone to degradation in these conditions.

Q4: What is the best solvent for preparing a stock solution of this compound? A: Anhydrous DMSO and ethanol are common and effective solvents for preparing stable stock solutions of this compound. The choice of solvent may depend on the specific requirements of your downstream experiments.

Q5: How can I protect my this compound from light? A: Always use amber-colored vials for storage. If these are not available, wrap the vials in aluminum foil. Additionally, perform all manipulations of the compound and its solutions under subdued lighting.

Q6: Is there a difference in stability between this compound and non-deuterated Calcifediol? A: While extensive stability data specifically for this compound is not readily available, the stability is expected to be very similar to that of non-deuterated Calcifediol. The deuterium labeling is unlikely to significantly alter the molecule's susceptibility to degradation under common laboratory conditions. The general storage and handling guidelines for Calcifediol should be followed for this compound.

References

Technical Support Center: Troubleshooting Cross-Reactivity in Calcifediol-d3 Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcifediol-d3 immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential cross-reactivity issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay?

A1: Cross-reactivity refers to the binding of the assay's antibody to substances other than this compound (25-hydroxyvitamin D3). These cross-reacting molecules are typically structurally similar to this compound, such as other vitamin D metabolites. This can lead to inaccurate quantification of this compound, as the assay signal may be influenced by the presence of these other compounds.

Q2: Which are the most common cross-reactants in this compound immunoassays?

A2: The most frequently encountered cross-reactants include:

  • 25-hydroxyvitamin D2 (25(OH)D2): The form of vitamin D derived from plant sources and supplements.[1][2]

  • 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3): An epimer of this compound that can be present in significant amounts, especially in infants.[3][4]

  • 24,25-dihydroxyvitamin D3 (24,25(OH)2D3): A catabolite of this compound.[1][5]

The degree of cross-reactivity with these metabolites can vary significantly between different commercial immunoassay kits.[1][3]

Q3: How can I determine if my immunoassay is affected by cross-reactivity?

A3: Discrepancies between your immunoassay results and those obtained from a reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are a strong indicator of potential cross-reactivity.[6] LC-MS/MS can separate and individually quantify different vitamin D metabolites, providing a more accurate measurement of this compound. Additionally, if you suspect the presence of a specific cross-reactant in your samples (e.g., from vitamin D2 supplementation), you can perform a cross-reactivity validation experiment.

Q4: Can sample preparation help in reducing cross-reactivity?

A4: Yes, appropriate sample preparation can significantly minimize the impact of cross-reactivity. Techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be employed to separate this compound from interfering metabolites before performing the immunoassay.[7][8]

Troubleshooting Guides

Issue 1: Unexpectedly High this compound Readings

Possible Cause: Cross-reactivity with other vitamin D metabolites that are present at high concentrations in your samples. For instance, some assays show significant cross-reactivity with 24,25(OH)2D3, which can lead to an overestimation of this compound levels.[1]

Troubleshooting Workflow:

A Unexpectedly High Results B Review Assay Specificity Data A->B Check manufacturer's data for known cross-reactants D Perform Sample Pre-treatment (LLE/SPE) A->D Empirical approach C Analyze Sample with LC-MS/MS B->C If cross-reactivity is suspected F Compare Results C->F G High Cross-Reactant Confirmed C->G Identifies high levels of a cross-reactant E Re-run Immunoassay D->E E->F F->G Pre-treated sample shows lower, more accurate reading cluster_0 Immunoassay cluster_1 LC-MS/MS A Antibody B This compound A->B C Cross-Reactant (e.g., 25(OH)D2) A->C Cross-reacts D Signal (Potentially Inflated) B->D Contributes to C->D Contributes to E Chromatographic Separation F This compound Peak E->F G Cross-Reactant Peak E->G H Accurate Signal F->H A Prepare Serial Dilutions of Standard and Cross-Reactant B Run Competitive ELISA A->B C Generate Standard Curve and Cross-Reactant Inhibition Curve B->C D Determine 50% Inhibition Concentrations (IC50) C->D E Calculate % Cross-Reactivity D->E

References

Optimizing Calcifediol-d3 Dosage for In Vitro Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcifediol-d3 (25-hydroxyvitamin D3) in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in cell culture?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. However, a common starting point for dose-response experiments is to test a broad range of concentrations, typically from nanomolar (nM) to micromolar (µM). For many cell lines, physiological concentrations are in the nanomolar range, while pharmacological or inhibitory effects are often observed at micromolar concentrations.[1][2][3] It is recommended to perform a literature search for your specific cell line of interest to identify previously reported effective concentrations.

Q2: Should I use this compound or Calcitriol (1,25-dihydroxyvitamin D3) for my experiments?

A2: The choice between this compound and Calcitriol depends on your experimental goals. Calcitriol is the biologically active form of vitamin D3 and binds to the vitamin D receptor (VDR) with a much higher affinity than this compound.[4][5] However, this compound is the major circulating form of vitamin D3 in the body and can be converted to Calcitriol by cells expressing the enzyme 1α-hydroxylase (CYP27B1).[3][6] If your cell type of interest expresses CYP27B1, using this compound can provide a more physiologically relevant model. If your cells lack this enzyme or you want to study the direct effects of the active form, Calcitriol is the more appropriate choice.

Q3: How does serum in the culture medium affect my this compound experiments?

A3: Serum contains endogenous vitamin D metabolites and vitamin D binding protein (DBP), which can interfere with your experiments. DBP binds to this compound and can affect its availability to the cells. For precise dose-response studies, it is often recommended to use serum-free or charcoal-stripped serum to remove endogenous steroids and binding proteins. If using serum-containing medium is necessary, be aware that the effective concentration of this compound available to your cells may be lower than the concentration you add.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time will vary depending on the endpoint being measured. Rapid, non-genomic effects of this compound, such as changes in intracellular calcium levels, can be observed within minutes to hours.[4] Genomic effects, which involve changes in gene expression, typically require longer incubation periods, ranging from 24 to 72 hours or even longer to observe phenotypic changes.[1][2] A time-course experiment is recommended to determine the optimal incubation time for your specific assay.

Troubleshooting Guide

IssuePossible CauseRecommendation
No observable effect of this compound Incorrect dosage: The concentration range may be too low or too high.Perform a wide dose-response curve (e.g., 1 nM to 100 µM) to identify the optimal concentration.
Cell line insensitivity: The cell line may not express the Vitamin D Receptor (VDR) or the necessary co-factors.Verify VDR expression in your cell line using techniques like qPCR or Western blotting.
Inactive compound: The this compound may have degraded.Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light) and use a fresh stock solution.
Serum interference: Vitamin D binding protein (DBP) in the serum may be sequestering the this compound.Use serum-free medium or charcoal-stripped serum.
High cell death or cytotoxicity Concentration is too high: High concentrations of this compound can be cytotoxic to some cell lines.[1][2]Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line.
Solvent toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a solvent-only control in your experiments.
Inconsistent or variable results Inconsistent cell seeding density: Variations in the initial number of cells can lead to variability in the response.Ensure a uniform cell suspension and accurate cell counting before seeding.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate media components and affect cell growth.Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media to minimize evaporation.
Passage number of cells: Cell characteristics can change with repeated passaging.Use cells within a consistent and low passage number range for all experiments.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Different Cell Types

Cell TypeRecommended Starting Concentration RangeNotes
Cancer Cell Lines
Colorectal Cancer (Caco-2)1 µM - 100 µMIC50 values are reported in the micromolar range.[1][2]
Breast Cancer (MCF-7)1 µM - 100 µMIC50 values are reported in the micromolar range.[1][2]
Osteoblasts 10 nM - 200 nMConcentrations in this range have been shown to promote differentiation and mineralization.[7]
Immune Cells (e.g., PBMCs) 10 nM - 100 nMThese concentrations have been shown to have immunomodulatory effects in vitro.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
Caco-2Colorectal Cancer~100 - 200[1][2]
MCF-7Breast Cancer~50 - 150[1][2]

Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.

Experimental Protocols

Protocol 1: Determining Optimal Dosage using a Dose-Response Curve and MTT Assay

This protocol outlines the steps to determine the optimal concentration of this compound for your cell line using a dose-response curve and a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in ethanol or DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate for at least 2 hours in the dark at room temperature to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • From the curve, you can determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Mandatory Visualization

Experimental_Workflow_Dose_Response cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare this compound serial dilutions add_treatment Add treatment to cells prepare_dilutions->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_plate Read absorbance at 570nm add_solubilizer->read_plate analyze_data Analyze data and plot dose-response curve end End analyze_data->end Signaling_Pathways cluster_non_genomic Non-Genomic Pathway (Rapid) cluster_genomic Genomic Pathway (Slower) Calcifediol_ng This compound Membrane_Receptor Membrane Receptor (mVDR/Pdia3) Calcifediol_ng->Membrane_Receptor Second_Messengers Second Messengers (Ca2+, cAMP, IP3) Membrane_Receptor->Second_Messengers Kinase_Cascades Kinase Cascades (PKC, PKA) Second_Messengers->Kinase_Cascades Cellular_Response_ng Rapid Cellular Response Kinase_Cascades->Cellular_Response_ng Calcifediol_g This compound VDR Cytosolic VDR Calcifediol_g->VDR Nucleus Nucleus VDR->Nucleus VDR_RXR VDR-RXR Heterodimer Nucleus->VDR_RXR VDRE Binds to VDRE VDR_RXR->VDRE Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Cellular_Response_g Long-term Cellular Response Gene_Transcription->Cellular_Response_g

References

Technical Support Center: Optimizing Calcifediol-d3 Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Calcifediol-d3 from plasma samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound from plasma, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Analyte Recovery

  • Question: We are experiencing low recovery of this compound in our final extract. What are the potential causes and how can we improve it?

  • Answer: Low recovery of this compound can stem from several factors throughout the sample preparation process. Here are the primary considerations and troubleshooting steps:

    • Incomplete Protein Precipitation: this compound is extensively bound to the Vitamin D Binding Protein (VDBP) in plasma.[1][2] Inefficient protein precipitation will result in the analyte being discarded with the protein pellet.

      • Solution: Ensure the use of an adequate volume of a suitable organic solvent. Acetonitrile is generally more efficient than methanol for precipitating plasma proteins.[3] A solvent-to-sample ratio of 3:1 to 5:1 is commonly recommended.[3][4] Vigorous vortexing for at least one minute is crucial to ensure thorough mixing and protein denaturation.[5]

    • Suboptimal Extraction Solvent in LLE: The choice of organic solvent in Liquid-Liquid Extraction (LLE) is critical for efficiently partitioning this compound from the aqueous phase.

      • Solution: Nonpolar solvents like n-hexane or diethyl ether are effective for extracting this compound.[5][6] Ensure sufficient vortexing time (e.g., 2 minutes) to maximize the interaction between the organic and aqueous layers.[5]

    • Inefficient Elution in SPE: In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to release the analyte from the sorbent.

      • Solution: Optimize the elution solvent system. A common approach for reversed-phase SPE is to use a solvent mixture with a higher organic content, such as methanol or acetonitrile.[2] Ensure the sorbent bed does not dry out before the elution step, unless specified by the protocol.

    • Analyte Instability: Although generally stable, degradation can occur under certain conditions.

      • Solution: Protect samples from light, as vitamin D metabolites can be light-sensitive. Avoid repeated freeze-thaw cycles.[7][8] Process samples in a timely manner and store them at appropriate temperatures (e.g., refrigerated for short-term and frozen at -20°C or lower for long-term storage).[9]

Issue 2: High Matrix Effects in LC-MS/MS Analysis

  • Question: Our LC-MS/MS data shows significant ion suppression or enhancement, indicating a high matrix effect. How can we mitigate this?

  • Answer: Matrix effects, caused by co-eluting endogenous components from the plasma, can interfere with the ionization of this compound, leading to inaccurate quantification.[10][11] Here are strategies to reduce matrix effects:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances.

      • Solution: Consider switching to a more rigorous extraction technique. Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) generally provide cleaner extracts compared to simple Protein Precipitation (PPT).[12][13] A combination of methods, such as PPT followed by LLE or SPE, can also be highly effective.[1][14]

    • Optimize Chromatographic Separation: Modifying the LC method can help separate this compound from interfering compounds.

      • Solution: Adjust the mobile phase gradient to better resolve the analyte peak from the matrix components.[5] Using a column with a different chemistry (e.g., biphenyl instead of C18) may also improve separation.[12]

    • Use of an Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification.

      • Solution: Employ a deuterated internal standard, such as Calcifediol-d6.[5] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data analysis.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from plasma?

A1: While several methods are available, a common and robust approach involves an initial protein precipitation step, often with acetonitrile, followed by either liquid-liquid extraction or solid-phase extraction for further cleanup.[1][15] The choice often depends on the required sample throughput, desired extract cleanliness, and available equipment.

Q2: Can I use serum instead of plasma for this compound analysis?

A2: Yes, serum and plasma are generally considered interchangeable for the analysis of this compound, with studies showing no significant difference in measured concentrations between the two matrices.[1][9] Ensure consistent sample handling and processing regardless of the matrix chosen.

Q3: How should plasma samples be stored prior to extraction?

A3: For short-term storage (up to 6 days), refrigeration at 2-8°C is acceptable.[16] For longer-term storage, samples should be frozen at -20°C or -80°C.[9] It is recommended to separate plasma from cells within 24 hours of collection.[16]

Q4: Is a solvent evaporation and reconstitution step always necessary?

A4: This step is common, especially after LLE or SPE, to concentrate the analyte and transfer it into a solvent compatible with the LC mobile phase.[5][12] Reconstituting in the initial mobile phase composition can improve peak shape during chromatography.[5] Some modern SPE techniques, like those using micro-elution plates, can eliminate the need for evaporation.[17]

Data Presentation

The following tables summarize quantitative data from various extraction methodologies for 25-hydroxyvitamin D (Calcifediol).

Table 1: Comparison of Extraction Method Performance

Extraction MethodAnalyteRecovery Rate (%)Inter-assay Precision (% CV)Reference
LLE-LCMSMS25(OH)D3Not explicitly stated8.8% at 59.7 nmol/l[18]
LLE-LCMSMS25(OH)D2Not explicitly stated8.0% at 64.4 nmol/l[18]
SPE-LC-MS/MS25-OHD294.4%< 4.2%[2]
SPE-LC-MS/MS25-OHD396.3%< 4.2%[2]
DLLME-HPLCCalcifediol92% (Enrichment Factor)≤ 8.1%
HPLC-UV25(OH)D392.2% - 97.1%Not explicitly stated[19]

Table 2: Analyte Stability Under Various Storage Conditions

AnalyteStorage ConditionDurationStabilityReference
25(OH)DRoom Temperature4 hoursStable[9]
25(OH)DRefrigerated (2-8°C)24 hoursStable[9]
25(OH)DFrozen (-20°C)7 daysStable[9]
25(OH)DFrozen (-80°C)3 monthsStable[9]

Experimental Protocols

Below are detailed methodologies for common this compound extraction techniques.

Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (PPT-LLE)

This method is adapted from established protocols for vitamin D metabolite analysis.[5]

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL deuterated Calcifediol in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of n-hexane, vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer (n-hexane) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE)

This protocol is based on a method for the extraction of 25-OH vitamin D from human serum.[12]

  • Sample Pre-treatment: Dilute 150 µL of plasma with 150 µL of a water:isopropanol (50:50, v/v) solution. Cap and shake for 1 minute.

  • Sample Loading: Load the 300 µL of pre-treated sample onto an ISOLUTE® SLE+ plate. Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.

  • Analyte Elution:

    • Apply 750 µL of heptane and wait 5 minutes for the solvent to absorb into the diatomaceous earth.

    • Apply a second aliquot of 750 µL of heptane and allow it to soak for another 5 minutes.

    • Apply a final pulse of vacuum to elute the extract.

  • Post-extraction: Evaporate the collected eluate to dryness at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of the injection solvent (e.g., mobile phase A: mobile phase B, 70:30, v/v). Cap and vortex gently for 60 seconds.

  • Analysis: Transfer to an autosampler vial for analysis. Note: As vitamin D metabolites are light-sensitive, the use of amber glassware is recommended.[12]

Protocol 3: Solid-Phase Extraction (SPE)

This is a general procedure based on the principles of reversed-phase SPE for vitamin D metabolites.[2]

  • Sample Pre-treatment: To 500 µL of plasma, add an equal volume of 100% acetonitrile to precipitate proteins and release the analyte from binding proteins. Vortex and centrifuge.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 40% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a strong organic solvent such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable injection solvent for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams illustrate common workflows and troubleshooting logic for this compound extraction.

G cluster_options Cleanup Options start Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (e.g., n-Hexane) supernatant->lle Option A spe Solid-Phase Extraction (e.g., C18) supernatant->spe Option B evap Evaporation lle->evap spe->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General experimental workflow for this compound extraction.

G issue Low Analyte Recovery? check_ppt Check Protein Precipitation - Solvent type/volume? - Vortexing sufficient? issue->check_ppt Yes solution Recovery Improved issue->solution No check_lle Optimize LLE - Correct solvent? - Extraction time? check_ppt->check_lle check_spe Optimize SPE - Correct sorbent? - Elution solvent strength? check_lle->check_spe improve_cleanup Consider Alternative Cleanup (e.g., SPE instead of LLE) check_spe->improve_cleanup check_stability Check Analyte Stability - Light protection? - Freeze/thaw cycles? improve_cleanup->check_stability check_stability->solution

Caption: Troubleshooting logic for low this compound recovery.

G issue High Matrix Effect? improve_cleanup Improve Sample Cleanup (Switch PPT -> SPE or SLE) issue->improve_cleanup Yes solution Matrix Effect Mitigated issue->solution No optimize_lc Optimize Chromatography - Adjust gradient - Change column improve_cleanup->optimize_lc use_is Use Isotope-Labeled Internal Standard (e.g., Calcifediol-d6) optimize_lc->use_is use_is->solution

Caption: Troubleshooting logic for high matrix effects.

References

Identifying and mitigating common interferences in Calcifediol-d3 measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcifediol-d3 measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound measurement?

A1: Interferences in this compound assays can be broadly categorized as endogenous substances, cross-reacting metabolites, and matrix effects.[1][2][3]

  • Endogenous Substances: Hemolysis (ruptured red blood cells), icterus (high bilirubin), and lipemia (high lipids) in samples can significantly interfere with measurements, particularly in immunoassays.[1][2]

  • Cross-reacting Metabolites: Other vitamin D metabolites can cross-react with the antibodies in immunoassays or be isobaric (have the same mass) in LC-MS/MS analysis. Key cross-reactants include:

    • 3-epi-25-OH-D3: A stereoisomer of 25-OH-D3 that can lead to overestimation if not chromatographically separated.[1][2][4] This is particularly important when analyzing samples from infants and pregnant women.[1][2]

    • 24,25-dihydroxyvitamin D (24,25(OH)2D): Can show significant cross-reactivity in some ligand-binding assays.[4]

    • 25-hydroxyvitamin D2 (25-OH-D2): While not an interference for 25-OH-D3 measurement itself, its presence is important for assessing total vitamin D status, and assays must be able to accurately detect it.[5]

  • Matrix Effects: These occur due to the influence of other components in the sample matrix (e.g., serum, plasma) on the ionization of the analyte in LC-MS/MS, leading to ion suppression or enhancement.[6][7] Phospholipids are a major cause of matrix effects.[8][9][10]

Q2: How do interferences differ between immunoassays and LC-MS/MS methods?

A2: Immunoassays and LC-MS/MS are affected by different types of interferences.

  • Immunoassays: These methods are susceptible to cross-reactivity from other vitamin D metabolites and interferences from endogenous substances like lipids, bilirubin, and hemoglobin.[1][2] The lipophilic nature of Calcifediol makes these assays vulnerable to matrix effects from other lipids in the sample.[6] Heterophilic antibodies can also be a source of interference.[3]

  • LC-MS/MS: This technique is highly specific due to the separation of analytes by chromatography and detection by mass.[1] However, it is primarily affected by matrix effects (ion suppression or enhancement) from co-eluting substances like phospholipids.[10][11] Isobaric compounds, such as the 3-epi-25-OH-D3, can also interfere if not adequately separated chromatographically.[4][12]

Q3: What is the impact of the 3-epi-25-OH-D3 epimer on my results?

A3: The 3-epi-25-OH-D3 is a stereoisomer of 25-OH-D3 and has the same mass, making it an isobaric interference in LC-MS/MS methods. If your chromatographic method does not separate the 3-epimer from 25-OH-D3, it will be co-detected, leading to an overestimation of the total 25-OH-D3 concentration.[4] Some immunoassays may also show cross-reactivity with this epimer.[1][2] The presence of 3-epi-25-OH-D3 is physiologically significant in newborns, infants, and pregnant women.[1][2]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification. Several strategies can be employed:

  • Effective Sample Preparation: Implement rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[10][11]

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.[11]

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard (e.g., d6-25-OH-D3) to compensate for matrix-induced ion suppression or enhancement.[7]

  • Change of Ionization Source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce matrix effects and improve signal stability.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Variability in Sample Preparation 1. Ensure consistent and precise execution of all sample preparation steps.[11] 2. Use an internal standard to correct for variations.[11]
LC-MS System Fluctuations 1. Equilibrate the column thoroughly before each run. 2. Monitor system pressure for any irregularities.
Analyte Instability 1. Protect samples from light and heat, as vitamin D analogs can be sensitive to degradation.
Contaminated System 1. Flush the LC system and mass spectrometer with appropriate solvents. 2. Use a guard column to protect the analytical column.
Issue 2: Poor Sensitivity or Low Signal-to-Noise Ratio

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Ionization Efficiency 1. Optimize mass spectrometer source parameters (e.g., temperature, gas flows). 2. Consider derivatization to improve ionization, although this adds complexity.
Significant Matrix Effects 1. Implement a more rigorous sample cleanup procedure (e.g., SPE, LLE).[10][11] 2. Consider using specialized phospholipid removal products.[10]
Suboptimal Sample Preparation 1. Review the extraction procedure for potential sources of analyte loss. 2. Ensure complete evaporation and reconstitution of the sample.
Inadequate Chromatography 1. Adjust the mobile phase composition to achieve appropriate retention. 2. Use a column with a suitable stationary phase (e.g., C18, PFP).[11]
Issue 3: Unexpectedly High this compound Concentrations

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Co-elution of Isobaric Interferences (LC-MS/MS) 1. Review chromatograms for co-eluting peaks. 2. Optimize the chromatographic method to separate 25-OH-D3 from its epimers (e.g., 3-epi-25-OH-D3).[4]
Cross-reactivity (Immunoassay) 1. Be aware of the cross-reactivity profile of your specific immunoassay with other vitamin D metabolites.[1][2][4] 2. Consider confirming results with an LC-MS/MS method.
Sample Contamination 1. Review sample handling procedures to rule out external contamination.

Quantitative Data Summary

Table 1: Impact of Endogenous Interferences on Immunoassays

Interference Assay Manufacturer Observed Effect Bias Range (%)
Hemolysis RocheSignificant InterferenceNot specified
Icterus (Bilirubin) BeckmanPositive Bias116.2 - 591.5
SiemensPositive Bias34.4 - 497.4
Lipemia Abbott, Beckman, Roche, SiemensGeneral Negative Bias~20 - 30

Data sourced from a multicenter comparison study.[1][2]

Table 2: Cross-reactivity of Vitamin D Metabolites in Immunoassays

Metabolite Assay Type Cross-reactivity (%)
3-epi-25-OHD3 Competitive Protein Binding Assay56
Antibody-based methodsNot detected
24R,25(OH)2D3 Ligand Binding Assays<5 to 548
24S,25(OH)2D3 Ligand Binding Assays<5 to 643

Data sourced from the Vitamin D External Quality Assessment Scheme (DEQAS).[4]

Experimental Protocols

Protocol 1: Screening for Interferences (Paired Difference Testing)

This protocol is adapted from the CLSI EP7 guideline for interference testing.[13][14]

Objective: To identify potential interference from a suspected substance.

Methodology:

  • Define Acceptance Criteria: Determine the maximum acceptable difference (Dmax) between the test and control samples that is not considered clinically or analytically significant.[13]

  • Prepare Sample Pools:

    • Test Pool: Add a high concentration of the potential interfering substance to a base sample matrix (e.g., serum).

    • Control Pool: Add the same volume of the solvent used for the interferent to an equal aliquot of the same base sample matrix.[13]

  • Measurement:

    • Measure the concentration of this compound in both the Test Pool and the Control Pool in replicate (e.g., n=5).

  • Data Analysis:

    • Calculate the mean concentration for both pools.

    • Determine the difference between the mean of the Test Pool and the mean of the Control Pool.

    • If the difference is greater than the predefined Dmax, a significant interference is likely present.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

Objective: To reduce matrix effects by removing phospholipids from serum or plasma samples prior to LC-MS/MS analysis.

Methodology:

  • Protein Precipitation:

    • To 100 µL of serum/plasma, add 200 µL of acetonitrile containing the internal standard (e.g., d6-25-OH-D3).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Solid-Phase Extraction:

    • Use a specialized phospholipid removal SPE plate (e.g., Oasis PRiME HLB).[10]

    • Load the supernatant from the protein precipitation step onto the SPE plate.

    • Apply vacuum to pull the sample through the sorbent.

    • Collect the eluate, which is now depleted of phospholipids.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[11]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

VitaminD_Metabolism Vitamin D Metabolic Pathway and Assay Targets cluster_key Legend 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Light (Skin) Calcifediol (25-OH-D3) Calcifediol (25-OH-D3) Vitamin D3 (Cholecalciferol)->Calcifediol (25-OH-D3) 25-hydroxylase (Liver) Calcitriol (1,25-(OH)2-D3) Calcitriol (1,25-(OH)2-D3) Calcifediol (25-OH-D3)->Calcitriol (1,25-(OH)2-D3) 1α-hydroxylase (Kidney) 3-epi-25-OH-D3 3-epi-25-OH-D3 Calcifediol (25-OH-D3)->3-epi-25-OH-D3 Epimerization 24,25-(OH)2-D3 24,25-(OH)2-D3 Calcifediol (25-OH-D3)->24,25-(OH)2-D3 24-hydroxylase Target Analyte Target Analyte Active Hormone Active Hormone Potential Interferences Potential Interferences

Caption: Vitamin D metabolism showing the target analyte and key interferences.

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate Results decision decision action action start Inaccurate/Inconsistent Results Observed check_qc Are QC samples within range? start->check_qc check_cal Is calibration curve acceptable? check_qc->check_cal Yes review_system Review Instrument Performance check_qc->review_system No investigate_sample Investigate Sample-Specific Issues check_cal->investigate_sample Yes check_cal->review_system No review_prep Review Sample Preparation Protocol investigate_sample->review_prep confirm_method Confirm with Reference Method (LC-MS/MS) review_prep->confirm_method resolve Problem Resolved review_system->resolve confirm_method->resolve

Caption: A logical workflow for troubleshooting inaccurate this compound results.

Interference_Testing_Workflow Experimental Workflow for Interference Screening process process decision decision result Conclude and Document start Identify Potential Interferent prep_pools Prepare 'Test' and 'Control' Sample Pools start->prep_pools measure Measure this compound in Replicates prep_pools->measure calculate Calculate Mean Difference (Test - Control) measure->calculate compare Is Difference > Dmax? calculate->compare interference Significant Interference Detected compare->interference Yes no_interference No Significant Interference compare->no_interference No interference->result no_interference->result

Caption: A step-by-step workflow for conducting an interference screening experiment.

References

Addressing matrix effects in the LC-MS/MS analysis of Calcifediol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis of Calcifediol-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, particularly in complex biological matrices like serum or plasma, endogenous components such as phospholipids can co-elute with the analyte and suppress its ionization.[3][4] This leads to a decreased signal intensity (ion suppression), which can negatively impact the accuracy, precision, and sensitivity of the quantification.[1][5]

Q2: My signal intensity for this compound is low and inconsistent. Could this be due to matrix effects?

A2: Yes, low and variable signal intensity are classic indicators of matrix effects, specifically ion suppression.[6] When interfering compounds from the matrix co-elute with this compound, they compete for ionization in the MS source, reducing the number of this compound ions that reach the detector.[4][7] The variability can be due to differences in the composition of the matrix between individual samples.

Q3: What is the role of a stable isotope-labeled internal standard like this compound?

A3: A stable isotope-labeled (SIL) internal standard, such as this compound or Calcifediol-d6, is crucial for accurate quantification in LC-MS/MS.[8][9] Because the SIL internal standard is chemically almost identical to the analyte, it experiences similar matrix effects and variations during sample preparation and injection.[2] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise results.

Q4: Which ionization technique is better for Calcifediol analysis, ESI or APCI?

A4: For vitamin D metabolites like Calcifediol, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI).[3] APCI is generally less susceptible to matrix effects for this class of compounds and can provide better sensitivity.[3] However, the optimal choice can depend on the specific instrumentation, and it is recommended to evaluate both ionization sources during method development.[3]

Q5: How are matrix effect and recovery calculated?

A5: Matrix Effect (ME) and Recovery (RE) are typically assessed using three sets of samples:

  • Set A: Analyte spiked into a neat solution (e.g., mobile phase).

  • Set B: Analyte spiked into a blank matrix extract (post-extraction).

  • Set C: Analyte spiked into a blank matrix before the extraction process.

The calculations are as follows:

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [10]

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100 [1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal Inefficient Ionization: Suboptimal MS source parameters.Optimize ionization source parameters (e.g., temperature, gas flows). Consider switching from ESI to APCI, which is often less prone to matrix effects for vitamin D metabolites.[3]
Analyte Loss During Sample Prep: Incomplete extraction or issues with evaporation/reconstitution.Review the entire sample preparation workflow. Ensure complete evaporation of the solvent and that the reconstitution solvent is appropriate to fully dissolve the analyte.[3]
High Background Noise / Poor Signal-to-Noise Significant Matrix Effects: Co-elution of endogenous compounds, especially phospholipids.[3]Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] Consider using specialized phospholipid removal products.[3][7]
Contaminated LC-MS System: Buildup of contaminants in the system.Flush the LC system and mass spectrometer with appropriate solvents. The use of a guard column is recommended to protect the analytical column.[3]
Inconsistent or Irreproducible Results Variability in Sample Preparation: Manual extraction steps can introduce variability.Automate sample preparation steps where possible.[11][12] Ensure consistent vortexing times and solvent volumes. Use a stable isotope-labeled internal standard like this compound to compensate for variations.[8]
Lot-to-Lot Matrix Variability: Different lots of biological matrix have varying compositions.Evaluate matrix effects across at least six different lots of blank matrix during method validation.[2]
Poor Peak Shape Inadequate Chromatography: Suboptimal mobile phase or column.Adjust the mobile phase composition (organic content, additives) to improve peak shape. Ensure the column chemistry (e.g., C18) is suitable for the analyte.[3]
Co-eluting Interferences: Matrix components interfering with the peak.Improve sample cleanup to remove interfering compounds. Adjust the chromatographic gradient to better separate the analyte from matrix components.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Calcifediol Analysis

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) >90%Can be significant (Ion suppression often observed)Simple, fast, and inexpensive.Limited cleanup, high risk of matrix effects from phospholipids.[7]
Liquid-Liquid Extraction (LLE) 80 - 105%[13]Reduced compared to PPT.Good removal of salts and polar interferences. Inexpensive.Can be time-consuming and difficult to automate.[6]
Solid-Phase Extraction (SPE) 89 - 104%[11][12]Minimal (Often <15% ion suppression/enhancement)[11][12]Excellent cleanup, high analyte concentration, suitable for automation.[11][12]More complex method development, higher cost per sample.
Supported Liquid Extraction (SLE) ~90-100%[6]MinimalFaster and more easily automated than traditional LLE, provides clean extracts.[6][14]Higher cost than LLE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of Calcifediol from a serum/plasma matrix.

  • Aliquoting: Pipette 100 µL of the sample (serum or plasma) into a microcentrifuge tube.[8]

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).[8]

  • Protein Precipitation: Add 300 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.[8]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of an immiscible organic solvent (e.g., n-hexane or methyl-tert-butyl ether). Vortex for 2 minutes.[8]

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.[8]

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.[8]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[8]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol describes a general procedure using a reversed-phase SPE cartridge.

  • Sample Pre-treatment: To 150 µL of serum, add 20 µL of this compound internal standard solution. Then, add 150 µL of 0.2 M zinc sulfate solution to precipitate proteins and release the analyte from binding proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) with 200 µL of methanol, followed by 200 µL of 60% methanol.

  • Sample Loading: Centrifuge the pre-treated sample and load 600 µL of the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 200 µL of 5% methanol, followed by a second wash with 200 µL of 60% methanol to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 80 µL of 95:5 methanol:isopropanol, followed by 50 µL of water into a collection plate.

  • Analysis: Seal the collection plate, vortex, and transfer to the autosampler for LC-MS/MS analysis.

Visualizations

G cluster_0 Sample Preparation cluster_1 Extraction Options Sample Serum/Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (e.g., Hexane) Supernatant->LLE Option A SPE Solid-Phase Extraction Supernatant->SPE Option B Evaporate Evaporate to Dryness LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for this compound sample preparation.

G cluster_0 Troubleshooting Logic for Low Signal Start Low/Inconsistent Signal for this compound Check_IS Is the Internal Standard (this compound) signal also low? Start->Check_IS Check_Matrix Evaluate Matrix Effect (Post-extraction spike) Check_IS->Check_Matrix Yes Check_Recovery Evaluate Recovery (Pre-extraction spike) Check_IS->Check_Recovery No Optimize_MS Optimize MS Source (e.g., switch to APCI) Check_Matrix->Optimize_MS No significant ion suppression Improve_Cleanup Improve Sample Cleanup (Switch from PPT to SPE/LLE) Check_Matrix->Improve_Cleanup Significant ion suppression Check_Recovery->Check_Matrix Good Recovery Review_Prep Review Sample Prep Steps (Evaporation, Reconstitution) Check_Recovery->Review_Prep Low Recovery Resolved Problem Resolved Optimize_MS->Resolved Improve_Cleanup->Resolved Review_Prep->Resolved

Caption: Troubleshooting workflow for low signal intensity issues.

References

Protocol refinement for the derivatization of Calcifediol-d3 for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protocol refinement of Calcifediol-d3 derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization and analysis of this compound.

Question: Why am I observing low or no signal for my derivatized this compound?

Answer:

Several factors can contribute to a weak or absent signal. Consider the following potential causes and solutions:

  • Incomplete Derivatization: The most common cause is an incomplete reaction. Silylation, the typical derivatization method for GC-MS analysis of hydroxylated compounds like Calcifediol, requires anhydrous conditions.

    • Moisture Contamination: Ensure all glassware is thoroughly dried and that solvents are anhydrous. The presence of water can deactivate the silylating reagent.

    • Insufficient Reagent: A general rule is to use at least a 2:1 molar ratio of the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the active hydrogens on the analyte.[1] For sterically hindered hydroxyl groups, a higher excess may be necessary.

    • Suboptimal Reaction Conditions: The derivatization reaction is influenced by time and temperature. While some reactions proceed at room temperature, others may require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to go to completion.[1] Optimization of these parameters is crucial.

  • Analyte Degradation: Vitamin D metabolites can be sensitive to heat and light.

    • Thermal Decomposition in the GC Inlet: High inlet temperatures can cause degradation of the derivatized analyte. It is advisable to use the lowest possible inlet temperature that still allows for efficient volatilization.

    • Isomerization: High temperatures can lead to the formation of thermal isomers, such as pyro- and isopyro-forms of vitamin D, which can split the analyte signal into multiple, smaller peaks.[2][3]

  • Poor Ionization: Even after derivatization, the ionization efficiency in the MS source might be low. Ensure the ion source is clean and operating optimally.

Question: My chromatogram shows multiple peaks for this compound. What could be the cause?

Answer:

The presence of multiple peaks can be attributed to several factors:

  • Incomplete Silylation: If this compound is not fully derivatized, you may see peaks corresponding to the underivatized molecule or partially derivatized forms.[4] This can be addressed by optimizing the derivatization conditions as described above.

  • Formation of Isomers: As mentioned, thermal isomerization in the GC inlet can lead to the formation of pyro- and isopyro-isomers, each producing a distinct peak.

  • Tautomerization: Some derivatized compounds can exist as tautomers, which may be separated chromatographically.

  • Contamination: Contamination in the sample or from the derivatization reagent can introduce extraneous peaks. Running a reagent blank is essential to identify such artifacts.

Question: I am observing significant peak tailing for my derivatized this compound peak. How can I resolve this?

Answer:

Peak tailing can compromise resolution and quantification.[5] Common causes include:

  • Active Sites in the GC System: Exposed silanol groups in the injector liner, column, or detector can interact with the analyte, causing tailing.[5]

    • Solution: Use deactivated liners and columns. Regular maintenance, including trimming the column and replacing the liner and septa, is crucial.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample.

  • Improper Column Installation: Incorrect column installation in the inlet or detector can create dead volume, leading to peak tailing.[5][6]

  • Solvent-Phase Mismatch: A mismatch in polarity between the solvent, analyte, and stationary phase can cause poor peak shape.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound for GC-MS analysis?

A1: Derivatization is a crucial step to increase the volatility and thermal stability of this compound.[8] By replacing the active hydrogens on the hydroxyl groups with a less polar functional group, such as a trimethylsilyl (TMS) group, the analyte becomes more suitable for gas chromatography.[1] This process also often leads to characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification.

Q2: Which silylating reagent is best for this compound?

A2: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a commonly used and effective reagent for the silylation of sterols like Calcifediol.[1] Other reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used.[9] The choice of reagent may depend on the specific matrix and potential interferences.

Q3: How can I confirm that my derivatization reaction has been successful?

A3: A successful derivatization will result in a single, sharp chromatographic peak for the derivatized this compound with a corresponding mass spectrum showing the expected molecular ion and characteristic fragment ions. For TMS-derivatized 25-hydroxyvitamin D3, the parent ion is expected at m/z 544.4, with major fragment ions at m/z 454.4, 439.6, and 413.3.[8] Comparing the retention time and mass spectrum to a derivatized standard is the most reliable method of confirmation.

Q4: How should I store my derivatized samples?

A4: TMS derivatives can be susceptible to hydrolysis. Therefore, it is recommended to analyze the derivatized samples as soon as possible.[4] If storage is necessary, it should be in a tightly sealed vial at a low temperature (e.g., -20°C) to minimize degradation.[10]

Experimental Protocols

Protocol: Trimethylsilyl (TMS) Derivatization of this compound

This protocol provides a general procedure for the silylation of this compound for GC-MS analysis. Optimization may be required based on your specific instrumentation and sample matrix.

Materials:

  • This compound standard or extracted sample, dried.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, ethyl acetate).

  • Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa.

  • Heating block or oven.

  • Vortex mixer.

  • GC-MS system.

Procedure:

  • Sample Preparation: Ensure the this compound standard or sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of derivatized 25-hydroxyvitamin D3.

ParameterTypical ValueReference
Limit of Quantitation (LOQ)1.5 ng/mL (ppb)[8][11][12]
Linearity (R²)> 0.99[8][11]
Recovery95 - 112%[8]

Visualizations

Experimental Workflow for this compound Derivatization and GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Start with Dried This compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent react Incubate at 60°C for 30 minutes add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data

Caption: Workflow for TMS derivatization and GC-MS analysis of this compound.

Logical Relationship of Troubleshooting Derivatization Issues

troubleshooting_derivatization problem Low or No Signal cause1 Incomplete Derivatization problem->cause1 cause2 Analyte Degradation problem->cause2 cause3 Poor Ionization problem->cause3 subcause1_1 Moisture cause1->subcause1_1 subcause1_2 Insufficient Reagent cause1->subcause1_2 subcause1_3 Suboptimal Conditions (Time/Temp) cause1->subcause1_3 subcause2_1 High Inlet Temp cause2->subcause2_1 subcause2_2 Isomerization cause2->subcause2_2 solution3_1 Clean MS Ion Source cause3->solution3_1 solution1_1 Use Anhydrous Reagents/Glassware subcause1_1->solution1_1 solution1_2 Increase Reagent Concentration subcause1_2->solution1_2 solution1_3 Optimize Reaction Time and Temperature subcause1_3->solution1_3 solution2_1 Lower Inlet Temperature subcause2_1->solution2_1

Caption: Troubleshooting guide for low signal in this compound derivatization.

References

Technical Support Center: Minimizing Calcifediol-d3 Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to minimize the degradation of Calcifediol-d3 during sample preparation, ensuring the accuracy and reliability of analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound (25-Hydroxy Vitamin D3-d3) is a deuterated form of Calcifediol, which is the major circulating metabolite of Vitamin D3 and the primary biomarker for assessing a person's Vitamin D status. In analytical methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), this compound is commonly used as an internal standard.[1][2] Its stability is critical because any degradation of the internal standard during sample preparation will lead to inaccurate quantification of the endogenous (non-deuterated) Calcifediol, compromising the validity of the experimental results.

Q2: What are the primary factors that cause this compound degradation?

This compound, similar to other Vitamin D metabolites, is susceptible to degradation from several physical and chemical factors. The most significant factors include:

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[3]

  • Heat: High temperatures can lead to thermal degradation.[3][4]

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation.[4][5]

  • pH Extremes: Both highly acidic and alkaline conditions can negatively impact the stability of the molecule.[3]

Q3: How should I handle and store biological samples to protect this compound?

Proper handling and storage from the moment of collection are crucial.

  • Light Protection: Always use amber or opaque collection tubes and vials to minimize light exposure.

  • Temperature Control: Process samples as quickly as possible. For short-term storage, keep samples refrigerated (2-8°C). For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.[6]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes for single use if they need to be accessed multiple times.

Q4: What are the most effective extraction techniques for minimizing degradation?

Multi-step procedures that efficiently separate this compound from interfering matrix components are recommended. Common and effective techniques include:

  • Protein Precipitation (PPT): Often the first step, using a solvent like acetonitrile to remove the bulk of proteins from plasma or serum samples.[7][8]

  • Liquid-Liquid Extraction (LLE): A subsequent step where a non-polar solvent (e.g., n-hexane) is used to extract the lipid-soluble this compound from the aqueous phase.[1]

  • Solid Phase Extraction (SPE): An alternative or additional cleanup step that provides a more thorough removal of interfering substances compared to LLE alone.[9]

  • Phospholipid Removal: Specialized techniques, such as passing the sample extract through a phospholipid depletion plate, can significantly reduce matrix effects and improve analytical accuracy.[8][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or Inconsistent Recovery of this compound Photodegradation: Sample was exposed to direct light during collection, processing, or in the autosampler.Work under yellow or low light. Use amber vials for sample collection, storage, and analysis.
Thermal Degradation: Samples were not kept consistently cold. The solvent evaporation step was performed at too high a temperature.Maintain a strict cold chain for all samples. Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., ≤ 40°C).[1]
Oxidation: Samples had prolonged exposure to air, or antioxidants were not used in the reconstitution solvent.Minimize the time samples are exposed to air. Evaporate solvents under an inert gas like nitrogen.[1] Consider adding an antioxidant to the reconstitution solvent if permitted by the analytical method.
Inefficient Extraction: The chosen solvent system or pH is not optimal for extracting this compound from the sample matrix.Optimize the LLE or SPE protocol. Verify the pH of the sample and extraction solvents. Ensure vigorous mixing (vortexing) during extraction steps.
Matrix Effects: Co-extracted substances, particularly phospholipids, are suppressing the signal of this compound in the mass spectrometer.[10]Incorporate a phospholipid removal step after protein precipitation.[8][10] Optimize chromatographic separation to resolve this compound from interfering peaks.
High Variability in Replicate Measurements Inconsistent Sample Handling: Minor variations in light exposure, temperature, or incubation times between replicates.Standardize all steps of the sample preparation workflow. Use a timer for all critical incubation steps.
Degradation in Autosampler: The autosampler is not cooled, or samples are left waiting for an extended period before injection.Ensure the autosampler is set to a low temperature (e.g., 4-10°C). Analyze the sample sequence as soon as possible after preparation. One study noted signal decreases for other derivatized Vitamin D metabolites after 24 hours in a 5°C autosampler.[6]

Quantitative Data Summary

The stability of Vitamin D metabolites is highly dependent on storage conditions and the specific form of the metabolite (native vs. derivatized).

Table 1: Stability of Vitamin D Metabolites Under Various Conditions

Metabolite/ProductStorage ConditionDurationStability/DegradationSource
Derivatized Vitamin D3 Metabolites (Amplifex)-20°C1 Month11-20% degraded[6]
Derivatized Vitamin D3 Metabolites (Amplifex)-20°C3 Months14-35% degraded[6]
Commercial Vitamin D340°C, 75% Relative Humidity2 WeeksShowed degradation[3]
25-hydroxycholecalciferol monohydrate (Novel Food)15°C and 25°C36 MonthsStable[11]

Experimental Protocols

Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting this compound from serum or plasma.

  • Sample Pre-treatment: Aliquot 100 µL of the serum or plasma sample into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing the this compound internal standard.[8] Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.

  • Liquid-Liquid Extraction: Add 1 mL of n-hexane to the supernatant.[1] Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to facilitate phase separation.

  • Evaporation: Transfer the upper organic layer (n-hexane) to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[1] Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) followed by Solid Phase Extraction (SPE)

This protocol offers a more comprehensive cleanup and is suitable for complex matrices.[9]

  • Sample Pre-treatment: To 475 µL of plasma, add 25 µL of methanol (or standard spiking solution) and 20 µL of the this compound internal standard solution.[9]

  • Alkalinization: Add 100 µL of a 10% ammonia solution and mix well.[9]

  • Supported Liquid Extraction (SLE): Load the pre-treated sample onto a SLE plate or cartridge and allow it to absorb.

  • Elution from SLE: Apply an appropriate organic solvent (e.g., methyl tert-butyl ether) to elute the analytes, collecting the eluate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Solid Phase Extraction (SPE):

    • Reconstitute the residue in a weak solvent.

    • Condition an SPE cartridge (e.g., a reversed-phase C18 or specialized polymer cartridge) with methanol followed by water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

    • Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Final Evaporation and Reconstitution: Evaporate the final eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_factors Degradation Factors center_node This compound in Sample Matrix degraded_product Degradation Products (Loss of Analyte) center_node->degraded_product light Light (Photodegradation) light->center_node heat Heat (Thermal Degradation) heat->center_node oxygen Oxygen (Oxidation) oxygen->center_node ph Extreme pH (Acid/Base Hydrolysis) ph->center_node

References

Calibration and standardization challenges in Calcifediol-d3 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcifediol-d3 assays. The information provided aims to address common challenges in calibration and standardization to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately measuring this compound?

A1: The accurate measurement of Calcifediol (25-hydroxyvitamin D3) is complicated by several factors. For immunoassays, a significant challenge is the cross-reactivity of antibodies with other vitamin D metabolites, such as 25-hydroxyvitamin D2 and the C3-epimer of 25-hydroxyvitamin D3, which can lead to inaccuracies.[1][2] For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered a more specific method, challenges include matrix effects from complex biological samples, the potential for isobaric interferences (compounds with the same mass), and the need for careful standardization and calibration.[3][4] Both methods are susceptible to a lack of standardization across different assay manufacturers and laboratories, leading to variability in results.[5][6]

Q2: What is the Vitamin D Standardization Program (VDSP) and why is it important?

A2: The Vitamin D Standardization Program (VDSP) is a collaborative effort to standardize the laboratory measurement of total 25-hydroxyvitamin D [25(OH)D].[7] Its goal is to establish traceability of 25(OH)D assays to reference measurement procedures and materials, thereby improving the accuracy and comparability of results across different laboratories and studies.[7][8] By providing tools and statistical criteria, the VDSP helps laboratories to verify their assay's performance, aiming for a total coefficient of variation (CV) of ≤ 10% and a mean bias of ≤ 5%.[7] Adherence to VDSP guidelines is crucial for ensuring the reliability of clinical and research data.

Q3: How do matrix effects impact this compound measurements in LC-MS/MS assays?

A3: Matrix effects occur when components in a biological sample, such as phospholipids, interfere with the ionization of the target analyte (this compound) in the mass spectrometer.[3] This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte's concentration.[3] To mitigate matrix effects, robust sample preparation techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are essential to remove interfering substances.[3][9]

Q4: What is the significance of the 3-epi-25-hydroxyvitamin D3 (C3-epimer) in Calcifediol assays?

A4: The 3-epi-25-hydroxyvitamin D3 is an isomer of Calcifediol that has the same molecular weight.[10] Its presence, particularly in infants, can interfere with assays that cannot chromatographically separate it from Calcifediol, leading to an overestimation of the total 25(OH)D concentration.[10][11] While many modern LC-MS/MS methods are designed to resolve this epimer, some immunoassays may exhibit cross-reactivity, contributing to measurement inaccuracies.[11][12]

Troubleshooting Guides

Immunoassay Troubleshooting
Issue Potential Cause Recommended Action
High Inter-assay Variability Differences in antibody specificity and cross-reactivity between assay kits.[6]Participate in external quality assessment schemes like DEQAS to benchmark your assay's performance against others.[5] Consider using an LC-MS/MS method for cross-validation of immunoassay results.
Poor Agreement with Reference Methods Significant cross-reactivity with other vitamin D metabolites (e.g., 25(OH)D2).[13]Review the manufacturer's data on cross-reactivity. If measuring samples from individuals supplemented with vitamin D2, be aware of potential underestimation of total 25(OH)D.[13]
Inconsistent Results with NIST Standard Reference Materials (SRM) Matrix effects specific to the SRM that may not be present in patient samples.[4]While SRMs are crucial for accuracy assessment, consider using a panel of human samples with values assigned by a reference method for a more representative evaluation of your immunoassay's performance.[4]
LC-MS/MS Troubleshooting
Issue Potential Cause Recommended Action
Low Signal Intensity or Poor Signal-to-Noise Inefficient ionization of this compound.[3] Suboptimal sample preparation leading to analyte loss.[3]Optimize ionization source parameters (e.g., temperature, gas flows). Consider using a derivatizing agent to enhance ionization.[14] Review and optimize the extraction and reconstitution steps to minimize analyte loss.[3]
Inconsistent or Irreproducible Results Variability in sample preparation.[3] Instability of the analyte.Use a deuterated internal standard (e.g., Calcifediol-d6) to correct for variations in extraction and ionization.[9] Protect samples from light and heat to prevent degradation of vitamin D analogs.[3]
Poor Peak Shape or Resolution Inadequate chromatographic separation from interfering substances.[3]Optimize the mobile phase composition and gradient. Consider using a different stationary phase (e.g., PFP column) for better separation of isomers.[3]
High Background Noise Contamination of the LC-MS system.[3] Significant matrix effects.Flush the LC system and mass spectrometer with appropriate solvents. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[3]

Quantitative Data Summary

Table 1: Performance of Selected Automated Immunoassays for Total 25(OH)D

ImmunoassayCoefficient of Determination (R²) vs. SRM 972a (without cross-reactivity correction)Maximal Difference from SRM 972a (ng/mL)25(OH)D2 Cross-reactivity (%)
ADVIA Centaur 0.8995[15]3.6[15]45.3[13]
ARCHITECT 0.5377[16]6.9[16]-
COBAS 0.3674[16]22.3[16]-
Elecsys --41.2[13]

Data compiled from multiple studies. Performance may vary based on specific laboratory conditions and sample populations.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Serum/Plasma

This protocol is a general guideline and may require optimization for specific instruments and applications.

  • Internal Standard Spiking: To 100 µL of serum or plasma, add 20 µL of an internal standard working solution (e.g., 100 ng/mL deuterated Calcifediol in methanol).[9]

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.[9]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of n-hexane, vortex for 2 minutes, and then centrifuge at 5,000 x g for 5 minutes.[9]

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[9] Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction Centrifuge1->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound analysis.

Troubleshooting_Logic Start Inconsistent or Inaccurate Results Check_Cal Review Calibration Curve (r² > 0.99?) Start->Check_Cal Check_IS Check Internal Standard Response Check_Cal->Check_IS Yes Method_Issue Review Assay Method (Cross-reactivity, Interferences) Check_Cal->Method_Issue No Check_QC Evaluate QC Sample Performance Check_IS->Check_QC Consistent Prep_Issue Investigate Sample Preparation Check_IS->Prep_Issue Inconsistent Instrument_Issue Investigate Instrument Performance Check_QC->Instrument_Issue Out of Range End Accurate Results Check_QC->End Within Range Optimize_Prep Optimize Extraction/Cleanup Prep_Issue->Optimize_Prep Tune_MS Tune Mass Spectrometer Instrument_Issue->Tune_MS Validate_Method Re-validate Method Method_Issue->Validate_Method Optimize_Prep->Start Tune_MS->Start Validate_Method->Start

Caption: Troubleshooting decision tree for assays.

References

Validation & Comparative

Comparative Efficacy of Calcifediol and Calcitriol in Bone Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of calcifediol (25-hydroxyvitamin D3) and calcitriol (1,25-dihydroxyvitamin D3) on bone metabolism, intended for researchers, scientists, and drug development professionals. The information is based on available experimental data from clinical and preclinical studies.

Executive Summary

Calcifediol, the primary circulating form of vitamin D, and calcitriol, the hormonally active form, both play crucial roles in bone metabolism. While calcitriol directly regulates gene expression in bone cells to control bone remodeling, calcifediol acts as a precursor, with its efficacy dependent on its conversion to calcitriol. Clinical evidence suggests that both compounds can modulate markers of bone turnover and calcium metabolism. However, their distinct mechanisms of action and pharmacokinetic profiles result in different therapeutic applications and considerations. This guide presents the available data on their comparative effects on bone mineral density, key serum markers, and cellular mechanisms.

Data Presentation: Comparative Effects on Bone Metabolism Markers

The following tables summarize the quantitative data from clinical studies comparing the effects of cholecalciferol (a precursor to calcifediol) and calcitriol on key markers of bone metabolism.

Table 1: Effects on Serum Calcium, Parathyroid Hormone (PTH), and 25(OH)D

ParameterStudy PopulationIntervention Group AIntervention Group BDurationBaseline (Group A)Post-treatment (Group A)Baseline (Group B)Post-treatment (Group B)
Serum Calcium (mmol/L)Postmenopausal women with Vitamin D insufficiency[1][2][3][4]Cholecalciferol (800 IU/d) + Calcium/Vitamin D supplementCalcitriol (0.25 µg/d) + Calcium/Vitamin D supplement3 months2.36 ± 0.12.45 ± 0.12.36 ± 0.12.44 ± 0.1
Serum PTH (pg/mL)Postmenopausal women with Vitamin D insufficiency[1][2][3][4]Cholecalciferol (800 IU/d) + Calcium/Vitamin D supplementCalcitriol (0.25 µg/d) + Calcium/Vitamin D supplement3 months48.56 ± 12.839.59 ± 12.653.67 ± 20.040.32 ± 15.4
Serum 25(OH)D (ng/mL)Postmenopausal women with Vitamin D insufficiency[1][2][3][4]Cholecalciferol (800 IU/d) + Calcium/Vitamin D supplementCalcitriol (0.25 µg/d) + Calcium/Vitamin D supplement3 months16.01 ± 5.020.02 ± 4.5-No significant change

Table 2: Effects on Bone Turnover Markers

ParameterStudy PopulationIntervention Group AIntervention Group BDurationBaseline (Group A)Post-treatment (Group A)Baseline (Group B)Post-treatment (Group B)
Serum β-CTX (ng/L)Postmenopausal women with Vitamin D insufficiency[1][2][3][4]Cholecalciferol (800 IU/d) + Calcium/Vitamin D supplementCalcitriol (0.25 µg/d) + Calcium/Vitamin D supplement3 months373.93 ± 135.3325.04 ± 149.0431.00 ± 137.1371.74 ± 185.0
Serum Osteocalcin (% change)Men with primary osteoporosis[5]Calcitriol (0.25 µg twice daily)Calcium (500 mg twice daily)2 years--30%--30%
Urine N-telopeptide (% change)Men with primary osteoporosis[5]Calcitriol (0.25 µg twice daily)Calcium (500 mg twice daily)2 years-No significant change--30%

Table 3: Effects on Bone Mineral Density (BMD)

ParameterStudy PopulationInterventionDuration% Change in Spine BMD% Change in Total Body Calcium
Spine BMD and Total Body CalciumPostmenopausal women with vertebral fractures[6][7]Calcitriol (mean dose 0.62 µg/d) vs. Placebo2 years+1.94% (Calcitriol) vs. -3.92% (Placebo)+0.21% (Calcitriol) vs. -1.85% (Placebo)

Experimental Protocols

Study: Comparison of the effects of cholecalciferol and calcitriol on calcium metabolism and bone turnover in Chinese postmenopausal women with vitamin D insufficiency[1][2][3][4]
  • Study Design: A 3-month clinical intervention study.

  • Participants: 100 Chinese postmenopausal women (mean age 63.8 ± 7.0 years) with serum 25(OH)D concentrations below 30 ng/mL.

  • Intervention: Participants were divided into two groups.

    • Group A (n=50) received cholecalciferol (800 IU/d).

    • Group B (n=50) received calcitriol (0.25 µg/d).

    • All participants also received a daily supplement of Caltrate D (containing calcium and 125 IU cholecalciferol).

  • Outcome Measures: Serum levels of calcium, phosphorus, alkaline phosphatase, intact parathyroid hormone (PTH), 25(OH)D, and β-CrossLaps of type I collagen containing cross-linked C-telopeptide (β-CTX) were measured at baseline and after 3 months.

  • Biochemical Analysis: Specific laboratory methods for measuring each marker were employed, though detailed assay information is not provided in the abstract.

Study: Treatment of postmenopausal osteoporosis with high doses of synthetic calcitriol. A randomized controlled study[6][7]
  • Study Design: A 2-year, double-blind, randomized, placebo-controlled clinical trial.

  • Participants: 50 postmenopausal women with existing vertebral fractures.

  • Intervention:

    • Calcium intake was standardized to 1000 mg/d at baseline and later reduced to 600 mg/d.

    • Patients were randomized to receive either calcitriol or a placebo.

    • The dose of calcitriol was adjusted to maintain serum calcium below 2.74 mmol/L and urine calcium below 9.96 mmol/d, with the mean dose being 0.62 µg/d.

  • Outcome Measures: Bone mineral density of the spine and total body calcium were measured at baseline and after 2 years. Vertebral fracture rates were also monitored.

  • Densitometry: The specific method for bone mineral density measurement (e.g., DXA) is not detailed in the abstract.

Mandatory Visualization

Signaling Pathways

VitaminD_Metabolism Cholecalciferol Cholecalciferol (Vitamin D3) (in skin or diet) Liver Liver (25-hydroxylase) Cholecalciferol->Liver Transport Calcifediol Calcifediol (25-hydroxyvitamin D3) Liver->Calcifediol Hydroxylation Kidney Kidney (1α-hydroxylase) Calcifediol->Kidney Transport Bone Bone Cells (Osteoblasts, Osteoclasts) Calcifediol->Bone Potential direct action (requires local conversion) Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) Kidney->Calcitriol Hydroxylation Calcitriol->Bone Endocrine action VDR Vitamin D Receptor (VDR) Bone->VDR Binds to GeneExpression Modulation of Gene Expression VDR->GeneExpression Influences BoneRemodeling Regulation of Bone Remodeling GeneExpression->BoneRemodeling Leads to

Caption: Vitamin D metabolic pathway leading to the activation of calcitriol and its action on bone cells.

Calcitriol_Signaling_in_Bone Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) in Osteoblast Calcitriol->VDR Binds to MatureOsteoclast Mature Osteoclast Calcitriol->MatureOsteoclast Enhances secretion of RANKL RANKL Expression VDR->RANKL Increases OPG OPG Expression VDR->OPG Decreases OsteoclastPrecursor Osteoclast Precursor RANKL->OsteoclastPrecursor Promotes differentiation OPG->RANKL Inhibits OsteoclastPrecursor->MatureOsteoclast BoneResorption Bone Resorption MatureOsteoclast->BoneResorption Wnt10b Wnt10b Secretion (from Osteoclasts) MatureOsteoclast->Wnt10b OsteoblastDifferentiation Osteoblast Differentiation Wnt10b->OsteoblastDifferentiation Promotes

Caption: Calcitriol's signaling pathway in regulating osteoclast and osteoblast activity.

Experimental Workflow

Experimental_Workflow Start Start: Recruit Postmenopausal Women with Vitamin D Insufficiency Baseline Baseline Assessment: - Serum Calcium, PTH, 25(OH)D - Bone Turnover Markers (β-CTX) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Cholecalciferol (800 IU/d) + Calcium/D Supplement Randomization->GroupA GroupB Group B: Calcitriol (0.25 µg/d) + Calcium/D Supplement Randomization->GroupB Intervention 3-Month Intervention GroupA->Intervention GroupB->Intervention FollowUp Follow-up Assessment: - Repeat Serum and Bone  Turnover Marker Analysis Intervention->FollowUp Analysis Data Analysis: Compare changes from baseline between Group A and Group B FollowUp->Analysis

References

Navigating the Landscape of Calcifediol-d3 Measurement: A Comparative Guide to Commercial ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Calcifediol (25-hydroxyvitamin D3) is paramount in a multitude of research areas, from bone metabolism to cancer studies. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a common and accessible method for this measurement. This guide provides a comparative overview of commercially available ELISA kits for Calcifediol-d3, summarizing their performance characteristics based on manufacturer-provided data. Furthermore, it outlines a general experimental protocol for the validation of these kits to ensure data integrity and reliability in your research.

Performance Characteristics of Commercial Calcifediol ELISA Kits

The selection of an appropriate ELISA kit is a critical first step in any study. The following table summarizes the key performance characteristics of several commercially available kits designed to measure 25-hydroxyvitamin D (Calcifediol), the primary circulating form of Vitamin D. It is important to note that many kits are designed to detect total 25-hydroxyvitamin D (both D2 and D3 forms). For specific this compound measurement, it is crucial to consult the manufacturer's specifications regarding cross-reactivity with the D2 form.

Kit Name/SupplierTarget AnalyteSensitivity (Minimum Detectable Dose)Detection RangeSample Type(s)
25-Hydroxyvitamin D3 (HVD3) ELISA Kit (Cloud-Clone Corp. via 2BScientific) [1]25-Hydroxyvitamin D3 (HVD3)< 2.77 ng/mL[1]6.17-500 ng/mL[1]Serum, Plasma, Other Biological Fluids[1]
25-OH Vitamin D ELISA Kit (Eagle Biosciences via antibodies-online) [2]25-OH Vitamin D (D2 and D3)Not explicitly statedNot explicitly statedSerum, Plasma[2]
Vitamin D3 (VD3) ELISA Kit (Creative Diagnostics) [3]Vitamin D3 (VD3)0.94 ng/mL1.56-100 ng/mLSerum, Plasma, Other Biological Fluids[3]
25-HVD3(25-Hydroxy Vitamin D3) ELISA Kit (Elabscience) [4]Universal 25-HVD3Not explicitly statedNot explicitly statedSerum, Plasma, Other Biological Fluids[4]
Vitamin D3 Competitive ELISA Kit (Thermo Fisher Scientific) [5]Vitamin D3 (VD3)0.94 ng/mL[5]1.56 - 100 ng/mL (Typical)[5]Serum, Plasma, Other Biological Fluids[5]
Vitamin D2/D3 Competitive ELISA Kit (Invitrogen - Thermo Fisher Scientific) [6]Vitamin D2 and D33.75 ng/mL[6]6.25-400 ng/mL[6]Serum, Plasma, Tissue Homogenate[6]

Experimental Protocol for ELISA Kit Validation

Prior to routine use, it is imperative to validate the performance of any commercial ELISA kit within your laboratory. This ensures that the assay is performing as expected with your specific sample matrix and experimental conditions. The following is a generalized protocol for the validation of a competitive ELISA for Calcifediol measurement.

I. Principle of the Assay (Competitive ELISA)

Most commercial ELISA kits for Calcifediol operate on the principle of competitive binding. In this format, unlabeled Calcifediol in the sample or standard competes with a fixed amount of labeled (e.g., biotinylated) Calcifediol for a limited number of binding sites on a specific antibody coated on the microplate wells. The amount of labeled Calcifediol bound to the antibody is inversely proportional to the concentration of Calcifediol in the sample. The signal is then generated by an enzyme-substrate reaction, and the intensity of the color is measured spectrophotometrically.[2][4]

II. Materials and Reagents

  • Commercial Calcifediol ELISA kit (including microplate, standards, controls, detection antibody, enzyme conjugate, substrate, wash buffer, and stop solution)

  • Precision micropipettes and tips

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically 450 nm)

  • Distilled or deionized water

  • Vortex mixer

  • Timer

III. Sample Preparation

  • Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1000 x g for 15 minutes. Carefully collect the serum supernatant.

  • Plasma: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma supernatant.

  • Other Biological Fluids: Follow specific protocols for the fluid of interest, ensuring that any particulate matter is removed by centrifugation.

  • Storage: If not assayed immediately, store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

IV. Assay Procedure (refer to the specific kit manual for detailed instructions)

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer, standards, and other components as instructed in the kit manual.

  • Standard Curve Preparation: Prepare a serial dilution of the Calcifediol standard to generate a standard curve. This typically involves a high standard and a series of dilutions to cover the expected range of the samples.

  • Incubation: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate. Add the biotinylated Calcifediol (or other labeled antigen) to all wells. Incubate for the time and temperature specified in the kit manual.

  • Washing: After incubation, wash the plate several times with the prepared wash buffer to remove any unbound reagents.

  • Enzyme Conjugate Addition: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.

  • Second Washing: Repeat the washing step to remove unbound enzyme conjugate.

  • Substrate Incubation: Add the substrate solution (e.g., TMB) to each well. A color change will develop. Incubate for the specified time, typically in the dark.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction. The color will typically change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well on a microplate reader at the recommended wavelength (e.g., 450 nm).

V. Data Analysis and Validation Parameters

  • Standard Curve: Plot the absorbance values (OD) of the standards against their known concentrations. A standard curve is typically generated using a four-parameter logistic (4-PL) curve fit.

  • Concentration Calculation: Determine the concentration of Calcifediol in the samples by interpolating their absorbance values from the standard curve.

  • Validation Parameters:

    • Precision (Intra- and Inter-Assay Variability): Assess the reproducibility of the assay by running the same samples multiple times within the same assay (intra-assay) and in different assays on different days (inter-assay). Calculate the coefficient of variation (CV%), which should ideally be below 15%.

    • Accuracy (Spike and Recovery): To assess the effect of the sample matrix, spike known amounts of Calcifediol standard into a sample and measure the recovery. The recovery should be within an acceptable range (e.g., 80-120%).

    • Linearity of Dilution: Serially dilute a high-concentration sample and measure the Calcifediol concentration in each dilution. The measured concentrations, when corrected for the dilution factor, should be linear.

    • Sensitivity (Limit of Detection, LOD): Determine the lowest concentration of Calcifediol that can be reliably distinguished from the blank. This is often calculated as the mean of the blank samples plus 2 or 3 standard deviations.

    • Specificity (Cross-reactivity): Evaluate the cross-reactivity of the antibody with other related molecules (e.g., Vitamin D2, other metabolites) to ensure the assay is specific for this compound. This information is often provided by the manufacturer.

Visualizing the Workflow and Comparison Logic

To better understand the experimental process and the logic behind kit selection, the following diagrams are provided.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Sample Sample/Standard Preparation Add_Sample Add Sample/Standard & Biotinylated-Antigen Sample->Add_Sample Reagents Reagent Preparation Reagents->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Enzyme Add Enzyme Conjugate Wash1->Add_Enzyme Incubate2 Incubate Add_Enzyme->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Plate (Absorbance) Add_Stop->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Calculate Calculate Concentrations Std_Curve->Calculate

Caption: General experimental workflow for a competitive ELISA.

Kit_Comparison cluster_kits Commercial ELISA Kits cluster_params Performance Parameters cluster_decision Decision Making KitA Kit A Sensitivity Sensitivity KitA->Sensitivity Specificity Specificity KitA->Specificity Accuracy Accuracy KitA->Accuracy Precision Precision KitA->Precision Range Detection Range KitA->Range Sample Sample Compatibility KitA->Sample KitB Kit B KitB->Sensitivity KitB->Specificity KitB->Accuracy KitB->Precision KitB->Range KitB->Sample KitC Kit C KitC->Sensitivity KitC->Specificity KitC->Accuracy KitC->Precision KitC->Range KitC->Sample Decision Optimal Kit Selection Sensitivity->Decision Specificity->Decision Accuracy->Decision Precision->Decision Range->Decision Sample->Decision

Caption: Logical framework for comparing and selecting an ELISA kit.

By carefully considering the performance characteristics of available kits and conducting a thorough in-house validation, researchers can confidently and accurately measure this compound, leading to more robust and reproducible scientific findings.

References

Cross-Validation of LC-MS/MS and Immunoassay Methods for Calcifediol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate measurement of Calcifediol (25-hydroxyvitamin D), the primary circulating form of vitamin D and a key biomarker of vitamin D status, is crucial for both clinical diagnostics and research. The two most prevalent analytical techniques for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and automated immunoassays. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their needs.

While LC-MS/MS is widely regarded as the gold standard for Calcifediol analysis due to its superior specificity and accuracy, immunoassays are more commonly used in clinical laboratories owing to their high throughput and ease of use.[1][2] However, significant discrepancies can exist between the results obtained from these two methods, underscoring the importance of cross-validation.[1]

Quantitative Performance Comparison

The performance of analytical methods is typically assessed by several key parameters, including precision (Coefficient of Variation, CV), accuracy (bias), and correlation with a reference method. The following tables summarize the comparative performance of various immunoassays against the LC-MS/MS reference method.

Table 1: Precision of LC-MS/MS and Immunoassays for 25-hydroxyvitamin D Measurement

MethodLevelWithin-Run CV (%)Between-Run CV (%)
LC-MS/MS Low & High< 5< 5
Siemens Centaur Level 110.311.0
Level 29.25.1
Roche Elecsys Level 1 & 2< 5> 10

Data sourced from a study comparing two immunoassays to LC-MS/MS.[1]

Table 2: Agreement and Bias of Immunoassays Compared to LC-MS/MS

Immunoassay PlatformCorrelation (r) vs. LC-MS/MSMean Bias (%)Key Findings
Roche Cobas e601 0.799-14.1Demonstrated better overall performance and agreement with LC-MS/MS in several studies.[3]
Abbott Architect i2000 0.73615.1Showed proportional and constant differences with LC-MS/MS.[3]
Siemens ADVIA Centaur XPT 0.721Not SpecifiedExhibited the lowest correlation with LC-MS/MS in one comparative study.
DiaSorin LIAISON 0.95 (CCC)0.2 µg/LShowed good concordance with LC-MS/MS.[4]

Correlation (r) and bias data are compiled from multiple comparison studies.[5][3][4] Concordance Correlation Coefficient (CCC) is another measure of agreement.

Experimental Protocols

A thorough understanding of the methodologies is essential for interpreting the performance data.

LC-MS/MS Method Outline

LC-MS/MS methods, while more complex, offer high specificity by separating Calcifediol from other vitamin D metabolites and interfering substances before detection.[6] A deuterated form of Calcifediol, such as Calcifediol-d3 or -d6, is typically used as an internal standard to ensure accuracy.[7]

  • Sample Preparation:

    • Protein Precipitation: Serum or plasma samples are treated with a solvent like methanol or acetonitrile to precipitate proteins, which releases Calcifediol from the vitamin D binding protein (DBP).[8]

    • Liquid-Liquid Extraction (LLE): The analyte is then extracted from the supernatant using an organic solvent such as hexane.[7][8]

    • Evaporation and Reconstitution: The organic solvent is evaporated, and the dried extract is reconstituted in the initial mobile phase for injection into the LC system.[7]

  • Chromatographic Separation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 column is used to separate Calcifediol from other compounds.[9]

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer is typically used, operating in positive electrospray ionization (ESI) mode.[7][10]

    • Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Calcifediol and its internal standard.[7]

Immunoassay Method Outline

Automated immunoassays are designed for high-throughput clinical use and generally involve the following steps:

  • Sample Pre-treatment: An initial step is performed to release Calcifediol from the DBP.

  • Competitive Binding: The sample is incubated with a specific antibody against 25-hydroxyvitamin D and a labeled form of the antigen. The endogenous Calcifediol in the sample competes with the labeled antigen for binding to the antibody.

  • Detection: The amount of bound labeled antigen is measured, which is inversely proportional to the concentration of Calcifediol in the sample. Common detection methods include chemiluminescence.

  • Quantification: The concentration is determined by comparing the signal to a standard curve.

Methodology Visualization

The following diagrams illustrate the experimental workflow for cross-validation and the key parameters for method comparison.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis (Reference Method) cluster_2 Immunoassay Analysis cluster_3 Data Analysis & Comparison Sample Patient Serum/Plasma Sample Aliquoting Aliquoting for Parallel Analysis Sample->Aliquoting LMS_Prep Protein Precipitation & LLE Aliquoting->LMS_Prep IA_Analysis Automated Immunoassay Analyzer Aliquoting->IA_Analysis LMS_Analysis LC Separation & MS/MS Detection LMS_Prep->LMS_Analysis LMS_Data LC-MS/MS Data Acquisition LMS_Analysis->LMS_Data Data_Processing Data Processing & Concentration Calculation LMS_Data->Data_Processing IA_Data Immunoassay Data Acquisition IA_Analysis->IA_Data IA_Data->Data_Processing Comparison Statistical Comparison (e.g., Regression, Bland-Altman) Data_Processing->Comparison Report Cross-Validation Report Comparison->Report

Caption: Experimental workflow for the cross-validation of LC-MS/MS and immunoassay methods.

G center_node Method Comparison param1 Accuracy (Bias) center_node->param1 param2 Precision (CV%) center_node->param2 param3 Linearity & Range center_node->param3 param4 Specificity (Cross-reactivity) center_node->param4 param5 Correlation (r) center_node->param5

Caption: Key performance parameters for comparing analytical methods.

Conclusion

The choice between LC-MS/MS and immunoassay for Calcifediol measurement depends on the specific application. LC-MS/MS remains the superior method for research and clinical trials where high accuracy and specificity are paramount.[2][6] It can distinguish between 25-hydroxyvitamin D2 and D3 and is less susceptible to interferences from other metabolites.[9] Immunoassays, on the other hand, offer a practical solution for high-volume clinical testing, but laboratories must be aware of the potential for bias and variability between different platforms.[3][11] Cross-validation against a reference LC-MS/MS method is essential to understand the performance characteristics of a given immunoassay and to ensure the reliability of clinical results.

References

Comparative Pharmacokinetics of Calcifediol-d3 and 25-Hydroxyvitamin D2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic nuances of vitamin D metabolites is paramount for designing effective clinical interventions and novel therapeutics. This guide provides a detailed comparative analysis of Calcifediol (25-hydroxyvitamin D3) and 25-hydroxyvitamin D2, focusing on their pharmacokinetic profiles, supported by experimental data and methodologies.

This analysis reveals significant differences in the absorption, bioavailability, and metabolic fate of these two key vitamin D compounds. Evidence strongly indicates that Calcifediol-d3 is more potent and efficient in raising and maintaining serum 25-hydroxyvitamin D [25(OH)D] levels, the primary indicator of vitamin D status in the body.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and 25-hydroxyvitamin D2, extracted from various comparative studies. These parameters highlight the differences in how the body processes these two metabolites.

Pharmacokinetic ParameterCalcifediol (25-hydroxyvitamin D3)25-hydroxyvitamin D2Key Observations
Time to Maximum Concentration (Tmax) ~7-11 hours[1]Variable, generally slower than this compoundThis compound is absorbed and reaches peak serum concentration more rapidly.
Maximum Concentration (Cmax) Higher Cmax achieved with equivalent doses compared to 25-hydroxyvitamin D2.Lower Cmax compared to this compound.Demonstrates the higher bioavailability of this compound.
Area Under the Curve (AUC) Significantly greater AUC compared to 25-hydroxyvitamin D2, indicating higher overall exposure.[2][3][4]Lower AUC, suggesting less systemic exposure over time.[2][3][4]This compound provides a more sustained and higher level of circulating 25(OH)D.
Elimination Half-life (t½) Approximately 15.1 days.[5][6][7]Shorter than this compound, approximately 13.9 days.[5][6][7]25-hydroxyvitamin D2 is cleared from the body more quickly.
Potency Considered to be about 3.2 times more potent than vitamin D2 in raising serum 25(OH)D levels.[8]Less potent in elevating and maintaining serum 25(OH)D concentrations.A lower dose of this compound is required to achieve the same effect as a higher dose of 25-hydroxyvitamin D2.
Bioavailability Higher intestinal absorption and greater affinity for vitamin D-binding protein (DBP).[8]Lower affinity for DBP and potentially less efficient absorption.Leads to more effective delivery and circulation of the active metabolite.

Vitamin D Metabolic Pathway

The metabolism of vitamin D2 and D3 into their hydroxylated forms is a critical determinant of their biological activity. Both forms undergo a two-step hydroxylation process, first in the liver and then in the kidneys, to become active. However, subtle differences in this pathway contribute to the observed pharmacokinetic disparities.

VitaminD_Metabolism cluster_source Sources cluster_liver Liver (25-hydroxylation) cluster_kidney Kidney (1α-hydroxylation) cluster_inactivation Inactivation (24-hydroxylation) Vitamin D3\n(Cholecalciferol) Vitamin D3 (Cholecalciferol) This compound\n(25-hydroxyvitamin D3) This compound (25-hydroxyvitamin D3) Vitamin D3\n(Cholecalciferol)->this compound\n(25-hydroxyvitamin D3) CYP2R1, CYP27A1 Vitamin D2\n(Ergocalciferol) Vitamin D2 (Ergocalciferol) 25-hydroxyvitamin D2 25-hydroxyvitamin D2 Vitamin D2\n(Ergocalciferol)->25-hydroxyvitamin D2 CYP2R1, CYP27A1 Calcitriol\n(1,25-dihydroxyvitamin D3)\n(Active Form) Calcitriol (1,25-dihydroxyvitamin D3) (Active Form) This compound\n(25-hydroxyvitamin D3)->Calcitriol\n(1,25-dihydroxyvitamin D3)\n(Active Form) CYP27B1 1,25-dihydroxyvitamin D2\n(Active Form) 1,25-dihydroxyvitamin D2 (Active Form) 25-hydroxyvitamin D2->1,25-dihydroxyvitamin D2\n(Active Form) CYP27B1 Inactive Metabolites Inactive Metabolites Calcitriol\n(1,25-dihydroxyvitamin D3)\n(Active Form)->Inactive Metabolites CYP24A1 1,25-dihydroxyvitamin D2\n(Active Form)->Inactive Metabolites CYP24A1

Caption: Simplified metabolic pathway of Vitamin D2 and D3.

Experimental Protocols

The quantification of this compound and 25-hydroxyvitamin D2 in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of these metabolites.

Key Experimental Protocol: Quantification of Vitamin D Metabolites in Human Serum by LC-MS/MS

  • Sample Preparation:

    • Protein Precipitation: To release the vitamin D metabolites from their binding proteins (like DBP), a protein precipitation step is performed. Typically, a strong acid or an organic solvent like acetonitrile or methanol is added to the serum sample.[9][10]

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein precipitation, an extraction step is employed to isolate the lipophilic vitamin D metabolites from the aqueous serum matrix. LLE using solvents like hexane and dichloromethane or SPE with C18 cartridges are common methods.[11]

    • Derivatization (Optional): To enhance ionization efficiency and sensitivity, especially for low-concentration metabolites, a derivatization step using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed.

  • Chromatographic Separation:

    • An Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate the different vitamin D metabolites.

    • A C18 or a pentafluorophenyl (PFP) column is typically employed for efficient separation.

    • A gradient elution with a mobile phase consisting of a mixture of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

    • Specific precursor-to-product ion transitions for this compound, 25-hydroxyvitamin D2, and their deuterated internal standards are monitored for accurate quantification.

The following diagram illustrates a typical experimental workflow for the analysis of vitamin D metabolites.

Experimental_Workflow A Serum Sample Collection B Addition of Internal Standards (e.g., Deuterated Analogs) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) E->F G Elution of Metabolites F->G H Evaporation and Reconstitution G->H I LC-MS/MS Analysis H->I J Data Acquisition and Quantification I->J

Caption: General experimental workflow for vitamin D metabolite analysis.

References

Head-to-Head Clinical Trials of Calcifediol-d3 and Other Vitamin D Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D plays a crucial role in calcium homeostasis, bone metabolism, and various other physiological processes. Supplementation with vitamin D is common to prevent and treat deficiency. While cholecalciferol (Vitamin D3) and ergocalciferol (Vitamin D2) are the most common supplements, other analogs like calcifediol (25-hydroxyvitamin D3) and calcitriol (1,25-dihydroxyvitamin D3) are also utilized. This guide provides a comprehensive comparison of head-to-head clinical trials evaluating the efficacy and pharmacokinetics of calcifediol-d3 against other vitamin D analogs, supported by experimental data and detailed methodologies.

Comparative Efficacy in Raising Serum 25(OH)D Levels

The primary measure of vitamin D status is the serum concentration of 25-hydroxyvitamin D [25(OH)D]. Clinical trials consistently demonstrate that calcifediol is more potent and acts more rapidly in raising serum 25(OH)D levels compared to cholecalciferol.[[“]][2] Cholecalciferol, in turn, has been shown to be more effective than ergocalciferol.

Calcifediol vs. Cholecalciferol

A meta-analysis of seventeen studies with 1575 participants concluded that calcifediol supplementation had a better impact on elevating serum 25(OH)D concentrations compared to cholecalciferol.[3] Another review of nine randomized controlled trials (RCTs) found that calcifediol was approximately 3.2 times more potent than cholecalciferol.[[“]] For each microgram of calcifediol administered, serum 25(OH)D increased by 4.8 ± 1.2 nmol/l, whereas for cholecalciferol it was 1.5 ± 0.9 nmol/l.[[“]]

Key Advantages of Calcifediol over Cholecalciferol:

  • Faster Onset of Action: Calcifediol leads to a more rapid increase in serum 25(OH)D levels.[[“]]

  • Higher Potency: Lower dosages of calcifediol are required to achieve the same increase in serum 25(OH)D as cholecalciferol.[[“]]

  • Improved Absorption: Calcifediol has a higher rate of intestinal absorption, which is particularly advantageous in individuals with malabsorption syndromes.[[“]]

  • Linear Dose-Response: The increase in serum 25(OH)D with calcifediol is linear and independent of baseline levels, unlike cholecalciferol where the response is blunted at higher baseline concentrations.[[“]]

  • More Stable Serum Levels: Intermittent dosing of calcifediol results in more stable serum 25(OH)D concentrations compared to the greater fluctuations seen with intermittent cholecalciferol administration.[[“]]

Cholecalciferol vs. Ergocalciferol

Systematic reviews and meta-analyses consistently indicate that cholecalciferol (Vitamin D3) is more effective at raising and maintaining serum 25(OH)D concentrations than ergocalciferol (Vitamin D2).[3][[“]][5] One meta-analysis found that vitamin D3 supplementation resulted in a significantly greater increase in serum 25(OH)D compared to vitamin D2.[3] The difference in potency is particularly pronounced with bolus dosing.[3]

Quantitative Data from Head-to-Head Clinical Trials

The following tables summarize the quantitative data from key head-to-head clinical trials.

Table 1: Calcifediol vs. Cholecalciferol in Postmenopausal Women with Vitamin D Deficiency

Data from Pérez-Castrillón et al. (2021)[5][6]

Outcome MeasureCalcifediol (0.266 mg/month)Cholecalciferol (25,000 IU/month)p-value
Baseline Serum 25(OH)D (ng/mL) 12.9 ± 3.813.2 ± 4.0NS
Mean Change in Serum 25(OH)D at 1 Month (ng/mL) +9.7 ± 6.7+5.1 ± 3.5<0.0001
Mean Change in Serum 25(OH)D at 4 Months (ng/mL) +14.9 ± 8.1+9.9 ± 5.7<0.0001
% of Patients with Serum 25(OH)D >30 ng/mL at 4 Months 35.0%8.2%<0.0001
Table 2: Pharmacokinetics of Calcifediol vs. Cholecalciferol

Data from Jetter et al. (2014)[[“]]

Dosing RegimenParameterCalcifediolCholecalciferol
Daily (20 µg) AUC0-24h after first dose (relative increase)+28%-
AUC after 15 weeks (relative increase)+123%-
Weekly (140 µg) AUC0-24h after first dose (relative increase)+67%-
AUC after 15 weeks (relative increase)+178%-
Time to reach >30 ng/mL 25(OH)D3 Daily/Weekly16.8 days (100% of participants)68.4 days (70% of participants)
Single Bolus (140 µg) AUC0-96h (relative increase)+117%-
Table 3: Cholecalciferol vs. Ergocalciferol Efficacy

Data from a meta-analysis by Tripkovic et al. (2012) and a study by Heaney et al. (2011)[3][6]

StudyDosageOutcomeResult
Tripkovic et al. (Meta-analysis) VariousMean difference in serum 25(OH)DCholecalciferol raised levels by an average of 5.89 ng/mL more than ergocalciferol (p=0.001)
Heaney et al. 50,000 IU/week for 12 weeksIncremental 25(OH)D AUC at 12 weeks2136 ng·d/ml for Cholecalciferol vs. 1366 ng·d/ml for Ergocalciferol (p<0.001)
PotencyCholecalciferol was ~87% more potent in raising serum 25(OH)D

Experimental Protocols

Pérez-Castrillón et al. (2021): Calcifediol vs. Cholecalciferol in Postmenopausal Women
  • Study Design: A one-year, phase III-IV, double-blind, randomized, controlled, multicenter clinical trial.[6]

  • Participants: 303 postmenopausal women with serum 25(OH)D levels <20 ng/mL were enrolled, with 298 included in the intention-to-treat population.[6]

  • Intervention: Participants were randomized (1:1:1) to three groups:

    • Calcifediol 0.266 mg/month for 12 months.[6]

    • Calcifediol 0.266 mg/month for 4 months followed by placebo for 8 months.[6]

    • Cholecalciferol 25,000 IU/month for 12 months.[6]

  • Primary Endpoint: The percentage of patients with serum 25(OH)D levels above 30 ng/mL after 4 months of treatment.[6]

  • Analytical Method: Serum 25(OH)D levels were measured, although the specific assay is not detailed in the provided abstracts. Standard laboratory procedures were followed.

Jetter et al. (2014): Pharmacokinetics of Calcifediol and Cholecalciferol
  • Study Design: A seven-arm, randomized, double-blind, controlled parallel-group study.[[“]]

  • Participants: 35 healthy females aged 50–70 years (5 per group).[[“]]

  • Intervention: Participants received one of the following for 15 weeks:

    • 20 µg calcifediol daily

    • 20 µg cholecalciferol daily

    • 140 µg calcifediol weekly

    • 140 µg cholecalciferol weekly

    • A single bolus of 140 µg calcifediol

    • A single bolus of 140 µg cholecalciferol

    • A single bolus of both 140 µg calcifediol and 140 µg cholecalciferol.[[“]]

  • Outcome Measures: Plasma 25(OH)D3 concentrations were quantified at 14 clinical visits.[[“]]

  • Analytical Method: Plasma 25(OH)D3 concentrations were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[[“]]

Visualizations

Vitamin D Metabolic Pathway

VitaminD_Metabolism cluster_source Sources cluster_metabolism Metabolism Sun Sunlight (UVB) Skin Skin 7-dehydrocholesterol Sun->Skin Diet Dietary Intake (Cholecalciferol/Ergocalciferol) Cholecalciferol Cholecalciferol (Vitamin D3) Diet->Cholecalciferol Skin->Cholecalciferol Liver Liver Calcifediol Calcifediol (25(OH)D3) Liver->Calcifediol Kidney Kidney Calcitriol Calcitriol (1,25(OH)2D3) Active Hormone Kidney->Calcitriol Cholecalciferol->Liver 25-hydroxylase (CYP2R1) Calcifediol->Kidney 1α-hydroxylase (CYP27B1) Intestine Intestine: Increased Ca absorption Calcitriol->Intestine Bone Bone: Ca mobilization Calcitriol->Bone Kidney_reabsorption Kidney: Increased Ca reabsorption Calcitriol->Kidney_reabsorption

Caption: Simplified metabolic pathway of Vitamin D3.

Experimental Workflow: Pérez-Castrillón et al. (2021) Trial

Clinical_Trial_Workflow cluster_treatment Treatment Arms (12 Months) Start Enrollment: Postmenopausal women (Serum 25(OH)D <20 ng/mL) Randomization Randomization (1:1:1) Start->Randomization GroupA Group A: Calcifediol (0.266 mg/month) Randomization->GroupA GroupB Group B: Calcifediol (4 months) + Placebo (8 months) Randomization->GroupB GroupC Group C: Cholecalciferol (25,000 IU/month) Randomization->GroupC FollowUp1 Follow-up at 1 Month: Measure Serum 25(OH)D GroupA->FollowUp1 GroupB->FollowUp1 GroupC->FollowUp1 FollowUp4 Follow-up at 4 Months: Measure Serum 25(OH)D (Primary Endpoint) FollowUp1->FollowUp4 FollowUp12 Follow-up at 12 Months: Final Assessment FollowUp4->FollowUp12 Analysis Data Analysis: Compare efficacy and safety FollowUp12->Analysis

Caption: Workflow of the Pérez-Castrillón et al. (2021) clinical trial.

Conclusion

The evidence from head-to-head clinical trials strongly suggests that calcifediol is a more potent and faster-acting agent for correcting vitamin D deficiency compared to cholecalciferol. Cholecalciferol, in turn, is more effective than ergocalciferol. The choice of vitamin D analog for supplementation and treatment should consider the desired speed of correction, the patient's underlying conditions (such as malabsorption or liver disease), and the dosing regimen. For researchers and drug development professionals, these findings highlight the importance of considering the pharmacokinetic and pharmacodynamic differences between various vitamin D analogs in the design of future studies and the development of new therapeutic strategies. Direct head-to-head trials comparing calcifediol with ergocalciferol are lacking and would be a valuable area for future research. Calcitriol, being the active hormonal form, is generally reserved for specific medical conditions and is not a standard supplement for correcting vitamin D deficiency due to its potency and short half-life.

References

Calcifediol-d3 Supplementation: A Comparative Guide to its Dose-Response Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the dose-response relationship of vitamin D supplementation is paramount for designing effective clinical interventions. This guide provides a comprehensive comparison of Calcifediol-d3 (25-hydroxyvitamin D3) and its primary alternative, Cholecalciferol (vitamin D3), supported by experimental data.

Calcifediol, the prohormone of the vitamin D endocrine system, has demonstrated distinct pharmacokinetic advantages over Cholecalciferol.[1] Clinical studies consistently show that Calcifediol is more potent and acts more rapidly in raising serum 25-hydroxyvitamin D [25(OH)D] levels, the key indicator of vitamin D status.[2][3][4][5][6] This guide will delve into the quantitative data from comparative studies, detail the experimental protocols employed, and visualize the underlying biological and experimental processes.

Comparative Efficacy: Calcifediol vs. Cholecalciferol

Multiple randomized controlled trials have established the superior efficacy of Calcifediol in correcting vitamin D deficiency. Calcifediol has been shown to be approximately 2 to 3 times more potent than Cholecalciferol in increasing plasma 25(OH)D concentrations.[3][5][7][8] Consequently, lower dosages of Calcifediol are required to achieve and maintain optimal serum 25(OH)D levels.[4] Furthermore, the dose-response to Calcifediol is more predictable with a linear relationship, irrespective of baseline serum 25(OH)D levels, which is not the case for Cholecalciferol.[4][9][10]

Time to Reach Vitamin D Sufficiency

A significant advantage of Calcifediol is the speed at which it raises serum 25(OH)D levels. Studies have shown that supplementation with Calcifediol leads to a more rapid attainment of vitamin D sufficiency (defined as serum 25(OH)D levels ≥30 ng/mL or ≥75 nmol/L) compared to Cholecalciferol.[3][11][12]

For instance, one study found that all participants receiving daily or weekly Calcifediol achieved 25(OH)D concentrations greater than 30 ng/mL in a mean of 16.8 days, whereas only 70% of those in the Cholecalciferol groups reached this level, taking a mean of 68.4 days.[3][7][8] Another trial reported that 87.5% of patients receiving daily Calcifediol normalized their vitamin D levels at 1 month, compared to only 23.1% of those receiving Cholecalciferol.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from key comparative studies, highlighting the dose-response relationship of Calcifediol and Cholecalciferol supplementation.

Table 1: Comparative Rise in Serum 25(OH)D Levels

Study (Year)Supplement & Daily DoseDurationMean Increase in Serum 25(OH)D
Shieh et al. (2022)[11]Calcifediol 20 µg16 weeks25.5 ng/mL (63.6 nmol/L)
Cholecalciferol 60 µg16 weeks13.8 ng/mL (34.4 nmol/L)
Jetter et al. (2014)[3]Calcifediol 20 µg15 weeks-
Cholecalciferol 20 µg15 weeks-
Wageningen University & Research (2018)[13]Calcifediol 10 µg24 weeksStabilized between 84-89 nmol/L
Calcifediol 15 µg24 weeksReached >75 nmol/L in 4 weeks
Cholecalciferol 20 µg24 weeksReached ~70 nmol/L in 16 weeks
Indian J Pharmacol (2023)[14]Calcifediol 25 µg8 weeksMean level of 76.0 ± 16.4 ng/ml
Calcifediol 50 µg8 weeksMean level of 94.3 ± 21.8 ng/ml

Table 2: Time to Achieve Serum 25(OH)D Sufficiency (≥30 ng/mL or ≥75 nmol/L)

Study (Year)Supplement & Dosing RegimenPercentage Reaching SufficiencyMean Time to Sufficiency
Jetter et al. (2014)[3][7][8]Calcifediol (daily/weekly)100%16.8 days
Cholecalciferol (daily/weekly)70%68.4 days
Shieh et al. (2022)[11]Calcifediol 20 µ g/day 87.5% (at 1 month)-
Cholecalciferol 60 µ g/day 23.1% (at 1 month)-
Perez-Castrillón et al. (2022)[11]Calcifediol 266 µ g/month 13.5% (at 1 month), 35% (at 4 months)-
Cholecalciferol 625 µ g/month 0% (at 1 month), 8.2% (at 4 months)-
Indian J Pharmacol (2023)[14]Calcifediol 25 µ g/day 96.5% (at 8 weeks)-
Calcifediol 50 µ g/day 97.1% (at 8 weeks)-

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the results. Below are detailed protocols for the key experiments.

Measurement of Serum 25-hydroxyvitamin D

The accurate measurement of serum 25(OH)D is fundamental to evaluating the dose-response relationship of vitamin D supplementation. The most common and reliable methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard method for its high specificity and ability to separately quantify 25(OH)D2 and 25(OH)D3.[15][16] The process involves:

    • Sample Preparation: Serum or plasma samples are deproteinized, typically with acetonitrile, to release 25(OH)D from its binding protein.

    • Extraction: The 25(OH)D is then extracted using a solid-phase or liquid-liquid extraction technique.

    • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, which separates 25(OH)D2 and 25(OH)D3 from other metabolites.[17]

    • Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer, which provides highly specific and sensitive quantification.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method also offers good accuracy and the ability to separate 25(OH)D2 and 25(OH)D3.[16][17] The steps are similar to LC-MS/MS, but detection is performed using a UV detector.

  • Immunoassays: Automated immunoassays are widely used in clinical laboratories due to their high throughput.[15][18] These methods utilize antibodies specific to 25(OH)D. However, they can be subject to variability and cross-reactivity with other vitamin D metabolites.[16]

Standardization: To ensure comparability of results across different studies and laboratories, it is essential to use assays that are standardized to reference measurement procedures and materials, such as those provided by the National Institute of Standards and Technology (NIST).[19]

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the vitamin D metabolic pathway and a typical experimental workflow for a dose-response study.

VitaminD_Metabolic_Pathway cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Cholecalciferol (D3) Cholecalciferol (D3) 7-dehydrocholesterol->Cholecalciferol (D3) UVB Light Calcifediol (25(OH)D) Calcifediol (25(OH)D) Cholecalciferol (D3)->Calcifediol (25(OH)D) 25-hydroxylase Ergocalciferol (D2) Ergocalciferol (D2) Ergocalciferol (D2)->Calcifediol (25(OH)D) 25-hydroxylase Calcitriol (1,25(OH)2D) Calcitriol (1,25(OH)2D) Calcifediol (25(OH)D)->Calcitriol (1,25(OH)2D) 1α-hydroxylase Experimental_Workflow cluster_recruitment Participant Recruitment cluster_intervention Intervention Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis A Screening & Enrollment (Inclusion/Exclusion Criteria) B Baseline Assessment (Serum 25(OH)D, Demographics) A->B C Randomization B->C D1 Group 1: This compound Supplementation C->D1 D2 Group 2: Cholecalciferol Supplementation C->D2 D3 Group 3: Placebo C->D3 E Follow-up Visits (e.g., Weeks 4, 8, 12, 16) D1->E D2->E D3->E F Blood Sampling (Serum 25(OH)D Measurement) E->F G Statistical Analysis (Dose-Response Modeling) F->G

References

A Comparative Analysis of the Immunomodulatory Effects of Calcifediol and Calcitriol for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of two key vitamin D metabolites: Calcifediol (25-hydroxyvitamin D3) and Calcitriol (1,25-dihydroxyvitamin D3). The information presented is intended to assist researchers in making informed decisions for designing preclinical studies in immunology and drug development. This document summarizes key experimental findings on the effects of these compounds on various immune cells and outlines the methodologies used in these studies.

Executive Summary

Calcifediol, the prohormone of vitamin D, and its active form, Calcitriol, both exhibit significant immunomodulatory activities. While Calcitriol is the biologically active form that directly interacts with the vitamin D receptor (VDR) in immune cells, recent evidence suggests that Calcifediol also possesses immunomodulatory functions, which are largely dependent on its intracellular conversion to Calcitriol.

Clinically, Calcifediol is often favored for supplementation due to its lower risk of inducing hypercalcemia compared to Calcitriol.[1] Preclinical studies reveal distinct effects on dendritic cell (DC) maturation, cytokine production, and the subsequent differentiation of T lymphocytes. Notably, while both compounds promote a regulatory T cell (Treg) phenotype, Calcifediol-primed DCs induce Tregs that maintain interferon-gamma (IFN-γ) production, a characteristic not observed with Calcitriol.[1] This suggests that for certain therapeutic applications, particularly in chronic inflammatory or allergic diseases, Calcifediol may offer a more nuanced immunomodulatory profile.

Comparative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of Calcifediol and Calcitriol on key immune cell functions as reported in preclinical studies.

Table 1: Effect on Dendritic Cell (DC) Phenotype and Cytokine Production

ParameterTreatmentConcentrationCell TypeResultSource
DC Maturation
CD83 Expression (% positive cells)Control-Human mo-DCs45.3 ± 5.8Bakdash et al., 2014
Calcitriol10 nMHuman mo-DCs18.7 ± 3.5Bakdash et al., 2014
Calcifediol100 nMHuman mo-DCs24.1 ± 4.2Bakdash et al., 2014
CD86 Expression (MFI)Control-Human mo-DCs102.4 ± 12.1Bakdash et al., 2014
Calcitriol10 nMHuman mo-DCs58.7 ± 8.9Bakdash et al., 2014
Calcifediol100 nMHuman mo-DCs65.3 ± 9.7Bakdash et al., 2014
DC Cytokine Production
IL-12p70 (pg/mL)Control (LPS-stimulated)-Human mo-DCs158.4 ± 21.3Bakdash et al., 2014
Calcitriol (LPS-stimulated)10 nMHuman mo-DCs35.2 ± 7.8Bakdash et al., 2014
Calcifediol (LPS-stimulated)100 nMHuman mo-DCs51.6 ± 9.1Bakdash et al., 2014
IL-10 (pg/mL)Control (LPS-stimulated)-Human mo-DCs25.6 ± 4.5Bakdash et al., 2014
Calcitriol (LPS-stimulated)10 nMHuman mo-DCs89.3 ± 11.2Bakdash et al., 2014
Calcifediol (LPS-stimulated)100 nMHuman mo-DCs76.4 ± 9.8Bakdash et al., 2014

* Indicates a statistically significant difference from the control group. MFI: Mean Fluorescence Intensity

Table 2: Effect on T Helper Cell Differentiation and Cytokine Production (Co-culture with treated DCs)

ParameterDC TreatmentT Cell TypeResultSource
Treg Differentiation
IL-10-producing CD4+ T cells (%)Control DCsNaive CD4+ T cells2.8 ± 0.5Bakdash et al., 2014
Calcitriol-treated DCsNaive CD4+ T cells12.4 ± 1.8Bakdash et al., 2014
Calcifediol-treated DCsNaive CD4+ T cells10.9 ± 1.5Bakdash et al., 2014
Th1 Differentiation
IFN-γ-producing CD4+ T cells (%)Control DCsNaive CD4+ T cells35.7 ± 4.1Bakdash et al., 2014
Calcitriol-treated DCsNaive CD4+ T cells8.2 ± 1.3Bakdash et al., 2014
Calcifediol-treated DCsNaive CD4+ T cells25.3 ± 3.2Bakdash et al., 2014

* Indicates a statistically significant difference from the control group.

Table 3: Effect on Monocyte/Macrophage Cytokine Production

ParameterTreatmentConcentrationCell TypeResultSource
Pro-inflammatory Cytokines
TNF-α ProductionCalcitriol10-8 MHuman MonocytesInhibition of IFN-γ or phorbol ester-stimulated productionAlmerighi et al., 2009
IL-6 Production (LPS-stimulated)Calcifediol (Low Dose)-Canine Leukocytes-197 pg/mL change from baselineJaffey et al., 2022[2]
IL-6 Production (LPS-stimulated)Calcifediol (High Dose)-Canine Leukocytes-182 pg/mL change from baselineJaffey et al., 2022[2]
Anti-inflammatory Cytokines
IL-10 ProductionCalcitriolNot specifiedCanine LeukocytesIncreased production in LPS-stimulated cellsVarious studies

Note: Direct comparative in vitro studies on human monocytes with both Calcifediol and Calcitriol are limited. The data from canine leukocytes provides valuable insight but should be interpreted with caution.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.

VitaminD_Metabolism_Immune_Cell cluster_blood Bloodstream cluster_cell Immune Cell (e.g., Dendritic Cell) Calcifediol_blood Calcifediol (25(OH)D3) Calcifediol_cell Calcifediol Calcifediol_blood->Calcifediol_cell Uptake CYP27B1 1α-hydroxylase (CYP27B1) Calcifediol_cell->CYP27B1 Intracellular Conversion Calcitriol_cell Calcitriol (1,25(OH)2D3) CYP27B1->Calcitriol_cell VDR Vitamin D Receptor (VDR) Calcitriol_cell->VDR RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerization Gene_Transcription Modulation of Gene Transcription RXR->Gene_Transcription Binding to VDRE Immunomodulatory_Effects Immunomodulatory Effects Gene_Transcription->Immunomodulatory_Effects

Figure 1: Intracellular conversion of Calcifediol to Calcitriol and subsequent signaling.

DC_TCell_CoCulture_Workflow cluster_DC_prep Dendritic Cell Preparation cluster_TCell_prep T Cell Preparation cluster_CoCulture Co-culture and Analysis Monocytes Human Monocytes Differentiation Differentiate with GM-CSF + IL-4 (6 days) Monocytes->Differentiation Immature_DCs Immature Dendritic Cells Differentiation->Immature_DCs Treatment Treat with: - Control - Calcifediol (100 nM) - Calcitriol (10 nM) Immature_DCs->Treatment Maturation Induce Maturation (e.g., with LPS) Treatment->Maturation Mature_DCs Mature Dendritic Cells Maturation->Mature_DCs CoCulture Co-culture Mature DCs and Naive T Cells (5 days) Mature_DCs->CoCulture PBMCs Human PBMCs Isolation Isolate Naive CD4+ T Cells PBMCs->Isolation Naive_TCells Naive CD4+ T Cells Isolation->Naive_TCells Naive_TCells->CoCulture Analysis Analyze T Cell - Proliferation - Cytokine Production (IL-10, IFN-γ) CoCulture->Analysis

Figure 2: Experimental workflow for assessing the effect of Calcifediol and Calcitriol on DC-mediated T cell differentiation.

Detailed Experimental Protocols

The following are synthesized protocols based on published methodologies for key experiments comparing Calcifediol and Calcitriol.

Generation and Treatment of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Objective: To generate immature mo-DCs from human peripheral blood mononuclear cells (PBMCs) and assess the effects of Calcifediol and Calcitriol on their maturation.

Materials:

  • Ficoll-Paque PLUS

  • Human PBMCs isolated from buffy coats

  • CD14 MicroBeads (Miltenyi Biotec)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • Calcifediol (25-hydroxyvitamin D3)

  • Calcitriol (1,25-dihydroxyvitamin D3)

  • Lipopolysaccharide (LPS)

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD14, anti-CD83, anti-CD86, anti-HLA-DR)

Protocol:

  • Isolate PBMCs from human buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.

  • Purify CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.

  • Culture the purified monocytes at a density of 1 x 106 cells/mL in complete RPMI 1640 medium supplemented with 50 ng/mL GM-CSF and 25 ng/mL IL-4 for 6 days to generate immature mo-DCs.

  • On day 3 of culture, replace half of the medium with fresh medium containing GM-CSF and IL-4.

  • On day 6, harvest the immature mo-DCs and resuspend them in fresh medium.

  • Divide the cells into treatment groups:

    • Control (vehicle)

    • Calcifediol (e.g., 100 nM)

    • Calcitriol (e.g., 10 nM)

  • Incubate the cells with the respective treatments for 24 hours.

  • Induce maturation by adding LPS (e.g., 100 ng/mL) to the cultures and incubate for another 24-48 hours.

  • Harvest the cells and analyze the expression of maturation markers (CD83, CD86, HLA-DR) by flow cytometry.

  • Collect the culture supernatants for cytokine analysis (e.g., IL-12, IL-10) by ELISA.

Dendritic Cell and T Cell Co-culture for T Helper Cell Differentiation

Objective: To evaluate the capacity of Calcifediol- or Calcitriol-treated mo-DCs to polarize naive CD4+ T cells.

Materials:

  • Mature mo-DCs from the protocol above.

  • Naive CD4+ T cells (isolated from PBMCs using a Naive CD4+ T Cell Isolation Kit).

  • Complete RPMI 1640 medium.

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T cell stimulation.

  • Brefeldin A and Monensin (for intracellular cytokine staining).

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ, anti-IL-10).

  • [3H]-thymidine for proliferation assays.

Protocol:

  • Isolate naive CD4+ T cells from allogeneic PBMCs.

  • Co-culture the mature, treated mo-DCs with naive CD4+ T cells at a ratio of 1:10 (DC:T cell) in complete RPMI 1640 medium.

  • Incubate the co-cultures for 5 days.

  • For T cell proliferation analysis:

    • On day 4, pulse the cultures with 1 µCi/well of [3H]-thymidine.

    • After 16-18 hours, harvest the cells and measure thymidine incorporation using a scintillation counter.

  • For cytokine production analysis (intracellular staining):

    • On day 5, restimulate the T cells with PHA (1 µg/mL) or anti-CD3/CD28 beads for 4-6 hours in the presence of Brefeldin A and Monensin.

    • Harvest the cells and stain for surface CD4, then fix, permeabilize, and stain for intracellular IFN-γ and IL-10.

    • Analyze by flow cytometry.

Conclusion

Both Calcifediol and Calcitriol demonstrate potent immunomodulatory effects, primarily by inhibiting the maturation and pro-inflammatory cytokine production of dendritic cells, while promoting the induction of regulatory T cells. A key distinction lies in the ability of Calcifediol-primed DCs to induce IL-10-producing Tregs that also secrete IFN-γ, a feature that may be beneficial in certain disease contexts. The immunomodulatory actions of Calcifediol are largely dependent on its intracellular conversion to Calcitriol. The choice between these two vitamin D metabolites in a research setting should be guided by the specific scientific question, with consideration for their differing potencies and potential for downstream effects on T cell function. Further head-to-head comparative studies, particularly on monocytes and direct T cell effects, are warranted to fully elucidate their respective immunomodulatory profiles.

References

Inter-laboratory Validation of Calcifediol Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of calcifediol (25-hydroxyvitamin D3), the primary circulating metabolite of vitamin D and a key biomarker of vitamin D status, is crucial for both clinical diagnostics and research. Given the variety of analytical methods available, ensuring the comparability and reliability of results across different laboratories is a significant challenge. Inter-laboratory validation studies and proficiency testing schemes are essential for assessing the performance of these methods and promoting standardization. This guide provides an objective comparison of common calcifediol quantification methods, supported by data from inter-laboratory validation programs, and details the experimental protocols for the principal analytical techniques.

Data Presentation: Performance of Calcifediol Quantification Methods

The performance of various immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of total 25-hydroxyvitamin D (25(OH)D), which includes calcifediol, is regularly assessed in proficiency testing schemes such as the Vitamin D External Quality Assessment Scheme (DEQAS) and the College of American Pathologists (CAP) Accuracy-Based Vitamin D Survey. LC-MS/MS is widely considered the reference method due to its high specificity and accuracy.[1][2] The following tables summarize the performance of several common methods as reported in these inter-laboratory comparisons.

Table 1: Comparison of Mean % Bias of Automated Immunoassays against Reference Methods

Immunoassay PlatformMean % Bias (vs. LC-MS/MS)Inter-laboratory Study/Report
Abbott Architect+15.1% to +4.56 µg/LBiochemia Medica, Clinical Chemistry[2][3]
Roche Cobas/Elecsys-14.1% to -5.23 nmol/LBiochemia Medica, Clinical Chemistry[2][3]
DiaSorin LIAISON+0.2 µg/L to comparable with LC-MS/MSClinical Chemistry, DEQAS Reports[3][4]
Siemens CentaurVariable, with some studies showing under-recoveryDEQAS Reports, J. Clin. Lab. Anal.[5][6]
IDS iSYSVariable performance noted in DEQAS reportsDEQAS Reports[5]

Note: Bias can vary significantly between studies, reagent lots, and individual laboratories. Negative values indicate underestimation relative to the reference method, while positive values indicate overestimation.

Table 2: Precision of Common 25(OH)D Quantification Methods

Method/PlatformWithin-Run CV%Between-Run/Total CV%Source
LC-MS/MS< 5%< 10%J. Clin. Lab. Anal., Clinica Chimica Acta[6][7]
Abbott Architect≤ 7%< 9.5%Clinica Chimica Acta[7]
Roche Elecsys≤ 7%< 9.5%Clinica Chimica Acta[7]
DiaSorin LIAISON< 10%< 10%Clinical Chemistry[3]
Siemens Centaur9.2% - 10.3%5.1% - 11.0%J. Clin. Lab. Anal.[6]

CV% (Coefficient of Variation) is a measure of the relative variability of the method.

Table 3: Correlation of Immunoassays with LC-MS/MS

Immunoassay PlatformConcordance Correlation Coefficient (CCC) / r²Source
Abbott Architect0.85Clinical Chemistry[3]
Roche Cobas/Elecsys0.93 (κ analysis)Biochemia Medica[2]
DiaSorin LIAISON0.95Clinical Chemistry[3]

The Concordance Correlation Coefficient (CCC) and kappa (κ) analysis measure the agreement between two methods, with a value of 1 indicating perfect agreement.

Experimental Protocols

Detailed methodologies are crucial for understanding the sources of variability between assays. Below are representative protocols for an LC-MS/MS method and an automated immunoassay for the quantification of calcifediol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is considered the gold standard for calcifediol measurement.[3] This protocol is a representative example of a laboratory-developed test.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 100 µL of serum, plasma, or calibrator in a microcentrifuge tube, add an internal standard solution (e.g., Calcifediol-d6).[6]

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex thoroughly to denature and precipitate proteins.[8]

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant is then subjected to liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).[1]

  • Vortex to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer (containing the calcifediol) to a new tube and evaporate to dryness under a stream of nitrogen.[8]

  • Reconstitute the dried extract in a mobile phase-compatible solution for injection into the LC-MS/MS system.[1]

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Analytical Column: A C18 or similar reversed-phase column suitable for separating steroid hormones.

  • Mobile Phase A: Water with a modifier such as formic acid or ammonium formate.[1]

  • Mobile Phase B: An organic solvent such as methanol or acetonitrile with a similar modifier.[1]

  • Gradient Elution: A gradient program is used to separate calcifediol from other endogenous compounds. The percentage of Mobile Phase B is typically increased over time to elute the analyte.

  • Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.[1]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[3]

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[6][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both calcifediol and the deuterated internal standard are monitored.

Automated Immunoassay Protocol (Example: Roche Elecsys Vitamin D Total)

Automated immunoassays are widely used in clinical laboratories due to their high throughput and ease of use.[4] The following is a general procedure for a competitive binding immunoassay.

1. Assay Principle: The Elecsys Vitamin D Total assay is a competitive immunoassay.[4][9] In a pretreatment step, 25(OH)D is released from the vitamin D binding protein (VDBP) in the sample.[9] The released 25(OH)D then competes with a labeled vitamin D derivative for binding to a specific capture protein.[9] The amount of labeled vitamin D bound is inversely proportional to the concentration of 25(OH)D in the sample.[10]

2. Reagents and Materials (as provided in the kit):

  • Microparticles coated with a capture protein.

  • A ruthenium complex-labeled vitamin D derivative.[11]

  • Pretreatment reagents to release 25(OH)D from VDBP.[11]

  • Calibrators and controls.

3. Assay Procedure (automated on the cobas e analyzer):

  • The analyzer automatically performs all steps.

  • Pretreatment: The sample is incubated with pretreatment reagents.[9]

  • First Incubation: The pretreated sample is incubated with the capture protein, allowing the 25(OH)D from the sample to bind.

  • Second Incubation: The ruthenium-labeled vitamin D derivative is added and competes for the remaining binding sites on the capture protein.[9]

  • Detection: The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured. Unbound substances are washed away. A voltage is applied, and the resulting chemiluminescent emission is measured by a photomultiplier.[11]

4. Calibration and Quality Control:

  • A master curve is generated by the manufacturer and is adapted to the specific analyzer using a 2-point calibration.[7]

  • Quality control samples at different concentrations are run regularly to monitor the performance of the assay.[11]

Mandatory Visualization

G Inter-laboratory Validation Workflow for Calcifediol Quantification cluster_0 Coordinating Center (e.g., VDSP, DEQAS) cluster_1 Participating Laboratories A Preparation of Serum Panel (Varying concentrations of Calcifediol) B Assignment of Target Values (Reference Measurement Procedure, e.g., LC-MS/MS) A->B Characterization C Distribution of Samples to Participating Laboratories A->C H Statistical Analysis (Bias, Precision, Correlation) B->H Reference Values D Laboratory 1 (e.g., Immunoassay A) C->D Analysis E Laboratory 2 (e.g., Immunoassay B) C->E Analysis F Laboratory 'n' (e.g., LC-MS/MS) C->F Analysis G Data Submission by Laboratories G->H I Generation of Performance Reports H->I D->G E->G F->G

Caption: Workflow of an inter-laboratory validation study for calcifediol quantification methods.

References

Safety Operating Guide

Proper Disposal of Calcifediol-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Calcifediol-d3 are critical for ensuring laboratory safety and environmental protection. As a potent vitamin D3 analog, this compound and its related compounds are classified as hazardous materials, necessitating strict adherence to disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, in accordance with general principles of hazardous pharmaceutical waste management.

Hazard Profile and Regulatory Compliance

Calcifediol is categorized as a hazardous substance with significant health risks. According to its Safety Data Sheet (SDS), it can be fatal if swallowed, inhaled, or in contact with skin[1][2][3]. Therefore, its disposal is regulated under federal and local hazardous waste guidelines, such as those from the Environmental Protection Agency (EPA)[4]. It is imperative to handle this compound waste as hazardous pharmaceutical waste and to avoid mixing it with non-hazardous laboratory trash[1][5].

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.[1][2][3]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (bone, kidney, endocrine system) through prolonged or repeated exposure.[1][3][6]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to comply with standard hazardous waste regulations.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including gloves, a lab coat, and eye protection[7].

  • Waste Segregation: All materials contaminated with this compound must be segregated as hazardous waste. This includes:

    • Unused or expired this compound

    • Contaminated labware (e.g., pipette tips, weighing paper)[1]

    • Contaminated PPE (e.g., gloves)[1]

    • Empty stock containers

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container[1].

    • The container must be compatible with the chemical nature of the waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added[1].

    • Clearly identify the contents as "this compound Waste" and include the date of initial waste accumulation[1].

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure satellite accumulation area away from general lab traffic[1].

    • The storage area should be well-ventilated and have secondary containment to mitigate spills[1].

  • Disposal:

    • The disposal of this compound waste must be managed by a licensed hazardous waste disposal company[1]. Do not dispose of this material down the drain or in regular trash[4][8][9][10].

    • Maintain a detailed record of all disposed hazardous waste, including the chemical name, quantity, and disposal date[1].

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe segregate Segregate Waste (Contaminated materials, unused product) ppe->segregate containerize Place in Designated Leak-Proof Hazardous Waste Container segregate->containerize label Label Container ('Hazardous Waste', Contents, Date) containerize->label store Store in Secure Satellite Accumulation Area label->store disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company store->disposal record Maintain Disposal Records disposal->record end Disposal Complete record->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations for hazardous waste disposal may vary by location.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcifediol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Calcifediol-d3, a deuterated analog of Calcifediol. Adherence to these procedures is critical due to the compound's potential health hazards.

Hazard Identification and Occupational Exposure

Calcifediol is classified as a hazardous substance. It can be fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is also suspected of damaging fertility or the unborn child and can cause damage to organs such as the bones, kidneys, and endocrine system through prolonged or repeated exposure.[1]

To mitigate risks, it is crucial to adhere to established occupational exposure limits. These limits define the maximum concentration of a substance to which a worker can be exposed without adverse health effects.

SubstanceTypeValue
CalcifediolTWA0.001 mg/m³
Source: U.S. Pharmacopeia Safety Data Sheet[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is necessary to prevent exposure. The following PPE is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a chemical fume hood, an isolator, or an equivalent containment device to ensure adequate ventilation and minimize inhalation risk.[1][5] Ensure that emergency eyewash stations and safety showers are accessible.[3]

Personal Protective Equipment
  • Eye and Face Protection:

    • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]

    • For tasks with a splash hazard, a face shield should be worn in conjunction with safety goggles.[7][8]

  • Skin and Body Protection:

    • Gloves: Wear double, impervious gloves, such as nitrile gloves.[1][4] If the material is dissolved in an organic solvent, ensure the gloves provide protection against that specific solvent.[1] Gloves must be inspected before use and disposed of properly after handling.[9]

    • Clothing: A lab coat is required.[4] For extensive handling, wear fire/flame resistant and impervious clothing to prevent any skin exposure.[6]

  • Respiratory Protection:

    • If exposure limits are at risk of being exceeded, or if irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter (conforming to EN 143) must be used.[5] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Planning:

    • Obtain and read the Safety Data Sheet (SDS) for this compound before use.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Work should be performed in a designated area, such as a chemical fume hood, to control exposure.[5]

  • Handling the Compound:

    • Avoid all contact and inhalation of dust, mists, and vapors associated with the material.[1]

    • Do not eat, drink, or smoke in the handling area.[6][10]

    • Avoid the formation of dust during handling.[5][11] If working with a powder, put it into a solution or a tightly capped container before removing it from containment.[1]

    • Wash hands thoroughly after handling, even after removing gloves.[1][10]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.[5]

    • Wear appropriate PPE before attempting to clean the spill.[1]

    • Avoid generating dust during clean-up.[1]

    • Sweep up or vacuum the spilled material and collect it in a suitable, sealed container for disposal.[1][11]

    • Clean the spill surface thoroughly with a suitable detergent or solvent to remove any residual contamination.[1]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water and seek immediate medical attention.[1][4]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm.

  • Waste Classification: this compound waste is considered hazardous chemical waste.[12]

  • Containerization:

    • Collect waste, including contaminated PPE and cleaning materials, in a suitable, clearly labeled, and sealed container.[5][12]

    • All waste containers must have a yellow chemical waste label affixed as soon as waste is first added.[12]

  • Disposal Route:

    • Hazardous chemicals must never be poured down the drain.[12]

    • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, national, and international laws and regulations.[6][13]

    • For vitamins and supplements in a non-laboratory context, trash disposal is not ideal as it can contaminate soil and water.[14] Professional medical waste disposal services are recommended.[14]

Workflow for Safe Handling of this compound

Start Receive This compound Prep Prepare Workspace (Chemical Fume Hood) Start->Prep DonPPE Don Personal Protective Equipment Prep->DonPPE Handle Weighing & Handling (Avoid Dust) DonPPE->Handle Experiment Perform Experiment/ Procedure Handle->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Segregate Segregate Waste (Solid & Liquid) Decontaminate->Segregate LabelWaste Label Hazardous Waste Container Segregate->LabelWaste DoffPPE Doff PPE into Waste Stream LabelWaste->DoffPPE StoreWaste Store Waste in Designated Area DoffPPE->StoreWaste Disposal Arrange for Professional Hazardous Waste Disposal StoreWaste->Disposal End Procedure Complete Disposal->End

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcifediol-d3
Reactant of Route 2
Calcifediol-d3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.